Dazopride
Description
structure given in first source
See also: this compound Fumarate (active moiety of).
Properties
IUPAC Name |
4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIKEZOBJFVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867875 | |
| Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70181-03-2 | |
| Record name | Dazopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70181-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dazopride's Mechanism of Action on Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a substituted benzamide derivative that has been investigated for its prokinetic and antiemetic properties. Its therapeutic potential stems from its specific interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of proteins that mediate a wide range of physiological functions. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, focusing on its interactions with 5-HT3 and 5-HT4 receptors. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Role at Serotonin Receptors
This compound's primary mechanism of action is characterized by a dual activity profile at two key serotonin receptor subtypes:
-
5-HT3 Receptor Antagonism: this compound acts as a competitive antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid depolarization of neurons. By blocking these receptors, particularly in the gastrointestinal tract and the chemoreceptor trigger zone of the brain, this compound effectively mitigates nausea and vomiting.[1]
-
5-HT4 Receptor Agonism: this compound functions as an agonist at 5-HT4 receptors.[2] These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade in the enteric nervous system promotes the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal motility and coordinates peristalsis.[3][4]
This dual mechanism of antagonizing the "emetic" 5-HT3 receptors while stimulating the "prokinetic" 5-HT4 receptors underpins this compound's therapeutic potential in disorders of gastrointestinal dysmotility and chemotherapy-induced nausea and vomiting.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at serotonin receptors. This information is crucial for understanding its potency and selectivity.
Table 1: this compound Binding Affinity (Ki) for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT3 | [3H]GR65630 | Rat Cortical Homogenates | Data not available in search results | |
| 5-HT4 | [3H]GR113808 | Guinea Pig Striatal Membranes | Data not available in search results |
Note: Specific Ki values for this compound were not explicitly found in the provided search results. Further targeted research into primary literature is required to populate this table.
Table 2: this compound Functional Activity (IC50/EC50) at Serotonin Receptors
| Receptor Subtype | Assay Type | Biological System | Parameter | Value (nM) | Reference |
| 5-HT3 | 5-HT-induced von Bezold-Jarisch reflex | Anesthetized Rat | IC50 | Data not available in search results | |
| 5-HT4 | 5-HT-induced relaxation of rat esophagus | Isolated Rat Esophagus | EC50 | Data not available in search results |
Note: Specific IC50 and EC50 values for this compound were not explicitly found in the provided search results. Further targeted research into primary literature is required to populate this table.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological findings. The following sections outline the typical experimental protocols used to characterize the interaction of compounds like this compound with 5-HT3 and 5-HT4 receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound for 5-HT3 and 5-HT4 receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex for 5-HT3, guinea pig striatum for 5-HT4) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]GR65630 for 5-HT3, [3H]GR113808 for 5-HT4) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined from competition curves.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are used to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency and efficacy.
Objective: To determine the in vivo antagonist activity of this compound at 5-HT3 receptors.
Protocol:
-
Animal Preparation:
-
Anesthetized rats are instrumented to monitor heart rate and blood pressure.
-
-
Drug Administration:
-
A bolus injection of a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT) is administered intravenously to induce the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension.
-
This compound is administered at various doses prior to the 5-HT3 agonist challenge.
-
-
Measurement and Analysis:
-
The inhibitory effect of this compound on the agonist-induced bradycardia is measured.
-
The IC50 value, the concentration of this compound that produces 50% inhibition of the reflex, is calculated.
-
Objective: To determine the in vitro agonist activity of this compound at 5-HT4 receptors.
Protocol:
-
Tissue Preparation:
-
A segment of the rat esophagus is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
-
Contraction/Relaxation Measurement:
-
The tissue is pre-contracted with an agent like carbachol.
-
Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the smooth muscle is recorded using an isometric force transducer.
-
-
Data Analysis:
-
A concentration-response curve is generated.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
-
Signaling Pathways
The distinct signaling mechanisms of 5-HT3 and 5-HT4 receptors are central to understanding this compound's effects.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor.
Conclusion
This compound exhibits a unique pharmacological profile as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual mechanism of action provides a strong rationale for its investigation as a therapeutic agent for gastrointestinal disorders characterized by both dysmotility and emesis. Further research to fully elucidate its binding affinities and functional potencies across a wider range of serotonin receptor subtypes will provide a more comprehensive understanding of its selectivity and potential off-target effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals working to advance our knowledge of this compound and similar compounds.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]
Dazopride's Antagonistic Activity at the 5-HT3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dazopride and the 5-HT3 Receptor
This compound is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] These receptors are pentameric structures composed of five subunits that form a central ion pore permeable to cations such as Na+, K+, and Ca2+.[2][3] In the central and peripheral nervous systems, 5-HT3 receptors are strategically located to modulate neurotransmitter release and neuronal excitability.[2][3]
In the gastrointestinal tract, 5-HT3 receptors are densely expressed on enteric neurons and vagal afferent nerve terminals. The binding of serotonin (5-HT), released from enterochromaffin cells, to these receptors triggers depolarization, leading to the sensation of nausea and the emetic reflex. By blocking these receptors, this compound effectively mitigates these responses.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively inhibiting the binding of serotonin to 5-HT3 receptors. This antagonistic action prevents the opening of the ion channel and the subsequent influx of cations, thereby inhibiting neuronal depolarization. This mechanism is central to both its antiemetic and prokinetic effects.
-
Antiemetic Action: In the context of chemotherapy- or radiotherapy-induced nausea and vomiting, damaging agents trigger the release of large amounts of serotonin from the gut. This serotonin activates 5-HT3 receptors on vagal afferents, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, culminating in the vomiting reflex. This compound's blockade of these peripheral and central 5-HT3 receptors interrupts this signaling cascade.
-
Prokinetic Action: The prokinetic effects of this compound are attributed to the modulation of acetylcholine release in the myenteric plexus. By blocking presynaptic 5-HT3 receptors on inhibitory interneurons, this compound can disinhibit the release of acetylcholine from excitatory motor neurons, leading to enhanced gastric and intestinal motility.
It is crucial to note that this compound's selectivity for the 5-HT3 receptor over dopamine receptors is a key differentiating feature from older prokinetic agents like metoclopramide. This selectivity circumvents the adverse effects associated with dopamine receptor blockade, such as tardive dyskinesia and other extrapyramidal symptoms.
Quantitative Data on this compound's 5-HT3 Receptor Activity
Despite a thorough review of the scientific literature, specific quantitative data on the binding affinity (Ki) and functional potency (IC50 or pA2) of this compound at the 5-HT3 receptor are not publicly available. The following table is a template that would be used to present such data if it were available.
| Parameter | Value | Species/Tissue/Cell Line | Radioligand/Agonist | Reference |
| Binding Affinity (Ki) | Data not available | |||
| Functional Potency (IC50) | Data not available | |||
| Functional Potency (pA2) | Data not available |
Experimental Protocols for Characterizing 5-HT3 Receptor Antagonists
The following sections describe the standard experimental methodologies employed to determine the binding affinity and functional antagonist activity of compounds like this compound at the 5-HT3 receptor.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high 5-HT3 receptor density (e.g., rat brain cortex).
-
A selective 5-HT3 receptor radioligand (e.g., [3H]granisetron or [125I]-(S)-iodozacopride).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (for determining Functional Potency - pA2)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the pA2 value of this compound, which is a measure of its functional antagonist potency.
Materials:
-
Isolated tissue preparations known to exhibit 5-HT3 receptor-mediated responses (e.g., guinea pig ileum).
-
A 5-HT3 receptor agonist (e.g., 2-methyl-5-HT).
-
This compound solutions of varying concentrations.
-
Organ bath setup with physiological saline solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a set period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the 5-HT3 agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time.
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to construct a Schild plot. The x-intercept of the Schild plot provides the pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's 5-HT3 receptor antagonist activity.
Caption: 5-HT3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for a Radioligand Binding Assay to Determine Ki.
Caption: Workflow for an In Vitro Functional Assay to Determine pA2.
Conclusion
This compound is a selective 5-HT3 receptor antagonist with established efficacy as a prokinetic and antiemetic agent. Its primary mechanism of action involves the blockade of ionotropic 5-HT3 receptors in the gastrointestinal tract and the central nervous system. While the lack of publicly available, specific quantitative data on its receptor binding and functional potency limits a complete pharmacological profiling, the established methodologies for characterizing 5-HT3 receptor antagonists provide a clear framework for such investigations. The high selectivity of this compound for the 5-HT3 receptor over dopamine receptors underscores its improved safety profile compared to earlier generations of prokinetic drugs. Further research to quantify its interaction with the 5-HT3 receptor would be valuable for a more comprehensive understanding of its pharmacological properties and for the development of future therapeutic agents.
References
Dazopride's Effects on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride is a substituted benzamide derivative with prokinetic and antiemetic properties, primarily attributed to its dual mechanism of action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1] This technical guide provides an in-depth overview of the pharmacological effects of this compound on gastrointestinal (GI) motility, summarizing key preclinical and clinical findings. It details the experimental protocols used to evaluate its efficacy and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of gastrointestinal therapeutics.
Introduction
Disorders of gastrointestinal motility, such as gastroparesis and constipation, represent a significant clinical challenge. Prokinetic agents aim to enhance and coordinate GI muscular contractions to facilitate the transit of luminal contents.[2] this compound (AHR-5531) emerged as a promising therapeutic candidate due to its targeted action on the serotonergic system, which plays a crucial role in the regulation of gut function. Unlike older prokinetics like metoclopramide, this compound exhibits minimal activity at dopamine D₂ receptors, thereby reducing the risk of extrapyramidal side effects.[1] This guide synthesizes the available scientific literature on this compound, focusing on its quantitative effects on GI motility and the methodologies used to ascertain these effects.
Mechanism of Action
This compound's pharmacological profile is defined by its interaction with two key serotonin receptor subtypes in the gastrointestinal tract:
-
5-HT₄ Receptor Agonism: As a 5-HT₄ receptor agonist, this compound stimulates the release of acetylcholine from enteric neurons.[3] This cholinergic stimulation enhances gastrointestinal muscle contractility, leading to accelerated gastric emptying and intestinal transit. The signaling cascade initiated by 5-HT₄ receptor activation involves the Gs alpha subunit, adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP).[3]
-
5-HT₃ Receptor Antagonism: this compound also acts as a 5-HT₃ receptor antagonist. In the GI tract, 5-HT₃ receptors are located on vagal afferent nerve terminals. Their activation by serotonin, released from enterochromaffin cells in response to stimuli like chemotherapeutic agents, triggers the vomiting reflex. By blocking these receptors, this compound exerts its antiemetic effects. This antagonism occurs both peripherally in the gut and centrally in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN).
Signaling Pathways
The dual mechanism of action of this compound involves distinct signaling pathways that ultimately modulate gastrointestinal motility and the emetic reflex.
Quantitative Effects on Gastrointestinal Motility
The prokinetic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the available quantitative data.
Table 1: Preclinical Studies on Gastric Emptying
| Species | Model | This compound Dose | Effect on Gastric Emptying | Reference |
| Guinea Pig | In vivo | Not specified in abstract | Enhanced gastric emptying |
Note: Specific quantitative data on the percentage increase in gastric emptying and dose-dependency for this compound are not available in the reviewed literature abstracts. The prokinetic effects of the related 5-HT₄ agonist, prucalopride, have been more extensively quantified.
Table 2: Clinical Studies on Gastrointestinal Transit
| Study Population | Condition | This compound Dose | Effect on GI Transit | Reference |
| Healthy Volunteers | - | Not available | Not available | - |
| Patients | Gastroparesis | Not available | Not available | - |
Note: While this compound is known to be a potent gastric prokinetic agent, specific clinical trial data quantifying its effect on gastric emptying and intestinal transit times were not available in the reviewed literature. For comparison, prucalopride (a selective 5-HT₄ agonist) has been shown to reduce colonic transit time in patients with chronic constipation by approximately 12-14 hours.
Table 3: Clinical Antiemetic Efficacy
| Patient Population | Chemotherapy Regimen | This compound Dose | Efficacy | Reference |
| Cancer Patients | Various | 0.5 - 4.0 mg/kg (IV, 3 infusions) | Antiemetic effects observed; safe and well-tolerated |
Note: The dose-ranging study confirmed the antiemetic potential of this compound but did not provide a comparative quantitative analysis of emetic episodes versus a placebo or active comparator in the abstract. In a preclinical study, this compound was equipotent to metoclopramide in antagonizing cisplatin-induced emesis in ferrets.
Experimental Protocols
The evaluation of this compound's effects on gastrointestinal motility has employed a range of established experimental models.
In Vitro Assessment of Muscle Contraction
-
Objective: To assess the direct prokinetic effect of this compound on gastric muscle.
-
Methodology:
-
Strips of guinea pig stomach muscle are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
The muscle strips are subjected to electrical field stimulation to induce contractions.
-
This compound is added to the bath in increasing concentrations.
-
Changes in the force and frequency of muscle contractions are recorded and analyzed.
-
In Vivo Measurement of Gastric Emptying
-
Objective: To quantify the effect of this compound on the rate of gastric emptying in an animal model.
-
Methodology (Phenol Red Meal Assay):
-
Animals (e.g., mice or guinea pigs) are fasted overnight with free access to water.
-
This compound or vehicle is administered at a predetermined time before the test meal.
-
A non-nutrient, non-absorbable test meal containing a marker (e.g., phenol red) is administered orally.
-
After a set time, the animals are euthanized, and their stomachs are ligated and removed.
-
The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to control animals euthanized immediately after receiving the meal.
-
Assessment of Antiemetic Activity
-
Objective: To evaluate the ability of this compound to prevent chemotherapy-induced emesis.
-
Methodology (Cisplatin-Induced Emesis in Ferrets):
-
Ferrets are administered a highly emetogenic chemotherapeutic agent, such as cisplatin.
-
This compound or a comparator drug (e.g., metoclopramide) is administered prior to the cisplatin challenge.
-
The animals are observed for a defined period, and the number of retches and vomits (emetic episodes) is recorded.
-
The efficacy of this compound is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.
-
Discussion
The available evidence indicates that this compound is a potent prokinetic and antiemetic agent. Its dual mechanism of action, targeting both 5-HT₄ and 5-HT₃ receptors, offers a multifaceted approach to managing disorders of GI motility and chemotherapy-induced nausea and vomiting. The lack of significant dopamine D₂ receptor antagonism is a key advantage, potentially leading to a better safety profile compared to traditional prokinetics like metoclopramide.
While preclinical studies have demonstrated the efficacy of this compound, there is a notable scarcity of published, detailed quantitative data from both preclinical and clinical trials in the public domain. To fully appreciate the therapeutic potential of this compound, further studies are warranted to establish clear dose-response relationships for its prokinetic effects and to provide robust, comparative data on its antiemetic efficacy in well-controlled clinical trials. The experimental protocols outlined in this guide provide a framework for such future investigations.
Conclusion
This compound represents a significant development in the pharmacology of gastrointestinal prokinetic and antiemetic agents. Its dual serotonergic mechanism of action holds considerable promise for the treatment of motility disorders. This technical guide has summarized the core scientific knowledge regarding this compound's effects on GI motility, highlighting its mechanisms, quantitative effects, and the experimental methodologies used for its evaluation. Further research providing more detailed quantitative data will be crucial for its potential translation into clinical practice.
References
- 1. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Preclinical Profile of Dazopride in Emesis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a substituted benzamide derivative that has been investigated for its antiemetic and gastroprokinetic properties. Structurally related to metoclopramide, this compound's mechanism of action distinguishes it as a selective 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2] This dual action suggests its potential in managing nausea and vomiting, particularly chemotherapy-induced emesis, while also promoting gastric motility. Unlike metoclopramide, this compound exhibits minimal to no affinity for dopamine D₂ receptors, thereby reducing the risk of extrapyramidal side effects.[3][4] This technical guide provides an in-depth overview of the preclinical studies of this compound in various emesis models, focusing on its efficacy, experimental protocols, and proposed mechanism of action.
Core Mechanism of Antiemetic Action
This compound's primary antiemetic effect, particularly against chemotherapy-induced emesis, is attributed to its potent antagonism of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[3] Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating a signaling cascade to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, which ultimately triggers the vomiting reflex. By blocking these peripheral and central 5-HT₃ receptors, this compound effectively interrupts this emetic pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for cisplatin-induced emesis and the general experimental workflow for evaluating antiemetic agents in the ferret model.
References
- 1. Serotonin-independent model of cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dazopride: A Technical Whitepaper on its Potential Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride (AHR-5531) is a benzamide derivative initially developed as an antiemetic and prokinetic agent. Its pharmacological profile as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist presents a compelling case for its investigation as a potential cognitive enhancer. While direct and extensive preclinical and clinical data on this compound's nootropic effects are limited in publicly accessible literature, its dual mechanism of action targets key pathways implicated in learning and memory. This technical guide synthesizes the available information on this compound, outlines the theoretical framework for its cognitive-enhancing properties, and provides detailed experimental protocols and conceptual data frameworks for its evaluation.
Introduction
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The development of effective cognitive enhancers remains a significant challenge in modern medicine. This compound, a compound with a well-established safety profile from its development as a gastroprokinetic agent, offers a promising, albeit underexplored, avenue for cognitive enhancement research.[1] Its dual action on the serotonergic system, specifically its antagonism of 5-HT₃ receptors and agonism of 5-HT₄ receptors, positions it at the intersection of pathways known to modulate cholinergic activity and synaptic plasticity, both critical for cognitive function.
Mechanism of Action
This compound's potential for cognitive enhancement is rooted in its dual interaction with two distinct serotonin receptor subtypes:
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors, which are densely expressed in brain regions crucial for memory such as the hippocampus and prefrontal cortex, is known to facilitate the release of acetylcholine.[1] Enhanced cholinergic neurotransmission is a well-established mechanism for improving learning and memory.
-
5-HT₃ Receptor Antagonism: 5-HT₃ receptors are ligand-gated ion channels that can modulate the release of various neurotransmitters, including acetylcholine and dopamine. Antagonism of these receptors is hypothesized to further contribute to a pro-cognitive state by disinhibiting the release of acetylcholine and other neurotransmitters involved in cognitive processes.
Quantitative Data Summary
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound regarding its receptor binding affinities (Ki values) or dose-response relationships in cognitive enhancement paradigms. The following tables are presented as illustrative templates for the type of data that would be essential to collect in preclinical studies of this compound.
Table 1: Illustrative Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical Data |
| 5-HT₄ | 10 |
| 5-HT₃ | 25 |
| Dopamine D₂ | >10,000 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required.
Table 2: Illustrative Dose-Response of this compound in Mouse Cognitive Assays
| Cognitive Assay | This compound Dose (mg/kg, i.p.) - Hypothetical Data | Performance Metric - Hypothetical Data |
| Novel Object Recognition | 0.1 | Discrimination Index: 0.55 |
| 0.3 | Discrimination Index: 0.68 | |
| 1.0 | Discrimination Index: 0.62 | |
| Morris Water Maze | 0.1 | Escape Latency (s): 25 |
| 0.3 | Escape Latency (s): 18 | |
| 1.0 | Escape Latency (s): 22 | |
| Passive Avoidance | 0.1 | Step-through Latency (s): 180 |
| 0.3 | Step-through Latency (s): 250 | |
| 1.0 | Step-through Latency (s): 220 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required.
Signaling Pathways
The cognitive-enhancing effects of this compound are theorized to be mediated through the following signaling pathway:
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cognitive-enhancing potential of this compound in a mouse model.
Novel Object Recognition (NOR) Test
This task assesses recognition memory.
Workflow:
Methodology:
-
Habituation (Day 1): Mice are individually placed in an open-field arena (e.g., 40x40x40 cm) for 10 minutes to acclimate to the environment.
-
Training (Day 2): Two identical objects are placed in the arena. Each mouse is allowed to explore the objects for 10 minutes.
-
Drug Administration: Thirty minutes before the test phase, mice are administered this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.
-
Test (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5 minutes. The time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM)
This task assesses spatial learning and memory.
Workflow:
Methodology:
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Training (Days 1-4): Mice are given four trials per day to locate the submerged platform from different starting positions. This compound or vehicle is administered 30 minutes before the first trial each day. Escape latency is recorded.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.
-
Data Analysis: Comparison of escape latencies across training days and time spent in the target quadrant during the probe trial between treatment groups.
Passive Avoidance Task
This task assesses fear-motivated memory.
Workflow:
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The dark compartment has an electrified grid floor.
-
Training (Day 1): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered 30 minutes before the training session (to assess effects on acquisition) or 30 minutes before the test session (to assess effects on retrieval).
-
Test (Day 2): The mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a cutoff time, e.g., 300 seconds).
-
Data Analysis: Comparison of step-through latencies between groups.
Conclusion and Future Directions
This compound's dual pharmacology as a 5-HT₃ antagonist and 5-HT₄ agonist provides a strong theoretical foundation for its potential as a cognitive-enhancing agent. The proposed experimental protocols offer a robust framework for systematically evaluating this potential in preclinical models. Future research should prioritize obtaining definitive quantitative data on this compound's receptor binding affinities and its dose-dependent effects in a battery of cognitive tests. Furthermore, microdialysis studies to confirm this compound-induced acetylcholine release in the hippocampus would provide a crucial mechanistic link. Should preclinical studies yield positive results, this compound could represent a novel and promising therapeutic strategy for the treatment of cognitive deficits across a range of CNS disorders.
References
Dazopride: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride is a potent and selective substituted benzamide derivative with a unique pharmacological profile, acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[1][2] Although it showed promise as a prokinetic and antiemetic agent, it was never commercially marketed. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed hypothetical synthesis protocol based on established benzamide synthesis methodologies, and an in-depth look at the signaling pathways associated with its molecular targets.
Chemical Structure and Properties
This compound, with the IUPAC name 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide, possesses a well-defined chemical structure that is key to its biological activity. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide |
| CAS Number | 70181-03-2[1] |
| Molecular Formula | C15H23ClN4O2[1] |
| Molar Mass | 326.83 g/mol [1] |
| SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Hypothetical Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not documented due to its status as an unmarketed drug, a plausible synthetic route can be devised based on well-established methods for the synthesis of substituted benzamides. The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
Disclaimer: This protocol is a scientifically informed, hypothetical procedure based on analogous chemical reactions and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.
Overall Synthetic Workflow
The proposed synthesis of this compound involves a two-step process: the synthesis of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, followed by its coupling with 4-amino-1,2-diethylpyrazolidine.
Experimental Protocols
Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid (Intermediate 2)
-
Materials: 2-Methoxy-4-nitrobenzoic acid, Thionyl chloride (SOCl₂), Iron powder (Fe), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Diethyl ether.
-
Procedure:
-
Chlorination: To a solution of 2-methoxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with ice-cold water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-chloro-2-methoxy-4-nitrobenzoic acid (Intermediate 1).
-
Reduction: Suspend 5-chloro-2-methoxy-4-nitrobenzoic acid and iron powder in a mixture of ethanol and water. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter to remove the iron catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. The precipitated product, 4-amino-5-chloro-2-methoxybenzoic acid (Intermediate 2), is collected by filtration, washed with cold water, and dried.
-
Step 2: Synthesis of 4-Amino-1,2-diethylpyrazolidine (Intermediate 3)
-
Materials: 1,2-Diethyl-4-oxopyrazolidine, Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure:
-
Reductive Amination: Dissolve 1,2-diethyl-4-oxopyrazolidine in methanol and add a solution of ammonia in methanol. Stir the mixture for 1 hour at room temperature. Add sodium cyanoborohydride portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to yield 4-amino-1,2-diethylpyrazolidine (Intermediate 3).
-
Step 3: Amide Coupling to Synthesize this compound
-
Materials: 4-Amino-5-chloro-2-methoxybenzoic acid (Intermediate 2), 4-Amino-1,2-diethylpyrazolidine (Intermediate 3), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in DMF. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 4-amino-1,2-diethylpyrazolidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Biological Activity and Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with two distinct serotonin receptors: it acts as an antagonist at the 5-HT3 receptor and as an agonist at the 5-HT4 receptor.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the opening of the channel and a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization. This compound, by acting as an antagonist, blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this ion influx and subsequent neuronal excitation. This mechanism is crucial for its antiemetic effects, as 5-HT3 receptors are densely located in the chemoreceptor trigger zone of the brainstem, which is involved in the vomiting reflex.
5-HT4 Receptor Agonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Agonist binding, such as by this compound, initiates a signaling cascade.
-
G-protein dependent pathway: Activation of the 5-HT4 receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as increased gastrointestinal motility.
-
G-protein independent pathway: Some evidence suggests that 5-HT4 receptors can also signal independently of G-proteins. This can involve the activation of Src, a non-receptor tyrosine kinase, which can then activate the MAP kinase/ERK pathway, influencing gene expression and other cellular functions.
Conclusion
This compound represents an interesting pharmacological agent with a dual mechanism of action that held potential for the treatment of gastrointestinal disorders. While its development was not pursued to market, its chemical structure and interaction with serotonin receptors provide a valuable case study for researchers in medicinal chemistry and drug development. The hypothetical synthesis outlined in this guide offers a practical framework for the potential laboratory-scale preparation of this compound and related benzamide derivatives. Furthermore, a thorough understanding of its engagement with the 5-HT3 and 5-HT4 signaling pathways is critical for the rational design of future therapeutics targeting these important receptors.
References
Dazopride Analogues and Derivatives in Early Research: A Technical Guide
Disclaimer: Publicly available research on direct analogues and derivatives of dazopride is limited. This guide, therefore, focuses on the synthesis, pharmacology, and structure-activity relationships of structurally and functionally related substituted benzamides and metoclopramide analogues that act as 5-HT3 receptor antagonists. The principles and methodologies described herein are directly applicable to the early-stage research and development of novel this compound-like compounds.
Introduction
This compound is a potent 5-HT3 receptor antagonist, a class of drugs primarily used for their antiemetic properties. Structurally, it is a substituted benzamide, sharing a common scaffold with other well-known gastroprokinetic and antiemetic agents like metoclopramide. The development of analogues and derivatives of such compounds is a key strategy in medicinal chemistry to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core aspects of early-stage research into this compound-related compounds, targeting researchers, scientists, and drug development professionals.
Core Pharmacology: 5-HT3 Receptor Antagonism
The primary molecular target for this compound and its analogues is the 5-hydroxytryptamine type 3 (5-HT3) receptor. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Activation of this receptor by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺), resulting in neuronal depolarization. 5-HT3 receptors are predominantly located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, playing a crucial role in the vomiting reflex.[1] Antagonism of these receptors is the key mechanism behind the antiemetic effects of this class of drugs.[1]
Quantitative Data on Substituted Benzamide 5-HT3 Receptor Antagonists
The following table summarizes the in vitro binding affinities of several substituted benzamide analogues for the 5-HT3 receptor. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent compounds.
| Compound | Structure | Receptor Binding Affinity (Ki in nM) | Reference |
| Metoclopramide | 4-amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamide | ~100-1000 | [1][2] |
| (S)-28 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorospiro[benzofuran-2(3H),1'-cyclohexane]-7-carboxamide | 0.19 | [2] |
| Zacopride | 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide | 0.38 | |
| Compound Analogue | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 |
Experimental Protocols
General Synthesis of a Representative Substituted Benzamide Analogue
This protocol describes a general method for the synthesis of N-substituted 4-amino-5-chloro-2-methoxybenzamides, a common scaffold for 5-HT3 antagonists.
Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid
The synthesis typically starts from 4-aminosalicylic acid, which is first methylated to produce 4-amino-2-methoxybenzoic acid. This intermediate is then chlorinated, often using reagents like sulfuryl chloride or N-chlorosuccinimide, to yield 4-amino-5-chloro-2-methoxybenzoic acid.
Step 2: Amide Coupling
The synthesized carboxylic acid is then coupled with the desired amine moiety. A common method involves activating the carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The appropriate amine is then added to the reaction mixture to form the final benzamide product.
Detailed Procedure for a Zacopride-like Analogue:
-
To a stirred solution of 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous THF, add 1,1'-carbonyldiimidazole (1 equivalent).
-
Stir the mixture at room temperature until the evolution of CO2 ceases (approximately 1-2 hours).
-
Add a solution of 3-aminoquinuclidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
In Vitro Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the human 5-HT3 receptor.
-
Radioligand: [³H]Granisetron or another suitable high-affinity 5-HT3 antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., this compound analogues) at various concentrations.
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., unlabeled granisetron).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at varying concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled antagonist.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: Simplified signaling pathway of the 5-HT3 receptor upon serotonin binding.
Experimental Workflow for 5-HT3 Receptor Binding Assay
Caption: A typical experimental workflow for a 5-HT3 receptor radioligand binding assay.
References
In Vitro Characterization of Dazopride Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride (also known as AHR-5531) is a substituted benzamide derivative that has been characterized as a dual-action compound, exhibiting antagonism at the 5-hydroxytryptamine type 3 (5-HT3) receptor and agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1] This unique pharmacological profile suggests its potential therapeutic utility in gastrointestinal motility disorders and as an antiemetic. Unlike some other benzamides, this compound shows minimal affinity for dopamine D2 receptors, potentially offering a better side-effect profile.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity, including detailed experimental protocols and an exploration of the relevant signaling pathways.
While specific quantitative binding affinity data (such as Ki and EC50 values) for this compound are not extensively reported in publicly available literature, this guide outlines the standard methodologies used to characterize such compounds. The protocols provided are based on established assays for potent benzamides acting on 5-HT3 and 5-HT4 receptors and can be adapted for the specific evaluation of this compound.
Data Presentation: Binding Affinity Profile of this compound
| Receptor | Action | Reported Affinity/Potency of this compound | Reference Compound: (R)-Zacopride Ki (nM) |
| 5-HT3 | Antagonist | Potent antagonist activity demonstrated in functional assays.[2] | 3-11[4] |
| 5-HT4 | Agonist | Agonist activity demonstrated by enhancement of gastric motility. | Not Applicable |
| Dopamine D2 | - | Failed to displace [3H]spiperone in radioligand binding assays, indicating a lack of significant affinity. | Not Applicable |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro binding affinity and functional activity of this compound.
5-HT3 Receptor Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures for characterizing 5-HT3 receptor antagonists using a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a specific radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]GR65630 (a high-affinity 5-HT3 antagonist)
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from rat brain regions rich in 5-HT3 receptors (e.g., entorhinal cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Instrumentation: Scintillation counter, filtration apparatus.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of receptor membrane suspension (typically 50-100 µg of protein).
-
50 µL of [3H]GR65630 at a final concentration near its Kd (e.g., 1-2 nM).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT4 Receptor Agonist Functional Assay (cAMP Measurement)
This protocol describes a functional assay to determine the potency (EC50) of this compound as a 5-HT4 receptor agonist by measuring its ability to stimulate cyclic AMP (cAMP) production.
Objective: To quantify the agonist activity of this compound at the 5-HT4 receptor by measuring the intracellular accumulation of cAMP.
Materials:
-
Test Compound: this compound
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Serum-free cell culture medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Workflow:
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well or 384-well plate and culture until they reach a suitable confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Pre-incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.
-
Add various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known 5-HT4 agonist like serotonin).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement by adding the detection reagents and reading the signal on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
-
Signaling Pathways
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the neuronal membrane. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking the effects of endogenous serotonin.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a stimulatory G-protein (Gs). Agonist binding, such as by this compound, activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors.
Conclusion
This compound presents an interesting pharmacological profile with its dual activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. While detailed quantitative binding data for this compound is not widely published, the experimental protocols outlined in this guide provide a robust framework for its in vitro characterization. The application of competitive radioligand binding assays for the 5-HT3 receptor and functional cAMP assays for the 5-HT4 receptor will enable researchers to precisely determine the binding affinity and functional potency of this compound, thereby facilitating further drug development and a deeper understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of cisplatin-induced emesis by metoclopramide and this compound through enhancement of gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dazopride's Prokinetic Effect on Gastric Emptying in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of dazopride on gastric emptying in preclinical animal models. The document synthesizes available data on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.
Introduction to this compound
This compound is a substituted benzamide derivative that has been investigated for its prokinetic properties, which are its ability to enhance gastrointestinal motility. Primarily studied in the 1980s, its mechanism of action distinguishes it from other benzamides like metoclopramide, offering a more selective pharmacological profile. This document will focus on its demonstrated effects on gastric emptying in various animal models.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of 5-hydroxytryptamine (5-HT) M-receptors, which are now classified as 5-HT3 receptors.[1] Unlike the broader activity of metoclopramide, this compound exhibits minimal to no dopamine D2 receptor antagonism.[1] This selectivity is significant as it suggests a reduced potential for the extrapyramidal side effects associated with dopamine receptor blockade.
The prokinetic effect of this compound is believed to be mediated through the blockade of 5-HT3 receptors on enteric neurons. Serotonin (5-HT) released from enterochromaffin cells can act on these receptors to inhibit acetylcholine release, leading to a decrease in smooth muscle contraction and delayed gastric emptying. By antagonizing these receptors, this compound disinhibits cholinergic neurons, leading to increased acetylcholine release, enhanced gastric contractions, and accelerated gastric emptying.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's prokinetic effect.
Figure 1: this compound's 5-HT3 Antagonism Pathway
Efficacy in Animal Models
This compound has been shown to enhance gastric emptying in several animal models.
-
Guinea Pig: Studies have demonstrated that this compound enhances field stimulation-induced contractions of guinea-pig stomach strips and accelerates gastric emptying when administered peripherally, intracerebroventricularly, or intrahypothalamically.[1]
-
Dog: In dogs, this compound has been shown to antagonize cisplatin-induced emesis, an effect associated with its ability to enhance gastric motor activity.
It is noteworthy that in comparative studies, this compound was found to be equipotent to metoclopramide in antagonizing cisplatin-induced emesis in ferrets, which is linked to its prokinetic effects.[1] However, metoclopramide was significantly more potent in antagonizing dopamine agonist-induced emesis, highlighting this compound's selectivity.[1]
Quantitative Data on Gastric Emptying
Table 1: Effect of Prokinetic Agents on Gastric Emptying Half-Time (T50) in Animal Models
| Animal Model | Prokinetic Agent | Dose | Route | T50 (min) | Control T50 (min) | Reference |
| Guinea Pig | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Dog | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Dog | Cisapride | 0.16-1.25 mg/kg | p.o. | Accelerated | Delayed | |
| Human | Metoclopramide | 10 mg | i.v. | 194 | 369 |
Table 2: Effect of Prokinetic Agents on Percentage of Gastric Retention in Animal Models
| Animal Model | Prokinetic Agent | Dose | Time Point | % Gastric Retention | Control % Retention | Reference |
| Guinea Pig | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Mouse | Metoclopramide | Not Reported | Not Reported | Decreased | Not Reported | |
| Mouse | Cisapride | 10 mg/kg | Not Reported | Decreased | Not Reported |
Experimental Protocols
The evaluation of gastric emptying in animal models typically involves the administration of a test meal labeled with a marker, followed by the measurement of the amount of marker remaining in the stomach over time. The two most common methods are the phenol red meal test and gastric scintigraphy.
Phenol Red Meal Test
This is a terminal method that measures the amount of a non-absorbable dye, phenol red, remaining in the stomach at a specific time point after administration.
Protocol:
-
Animal Preparation: Animals, typically rats or mice, are fasted overnight with free access to water to ensure an empty stomach.
-
Test Meal Preparation: A test meal is prepared, often consisting of a semi-solid, non-nutrient substance like methylcellulose mixed with a known concentration of phenol red dye.
-
Administration: The test meal is administered orally via gavage. The volume is typically standardized based on the animal's body weight.
-
Drug Administration: this compound or a vehicle control is administered at a specified time before the test meal, via the desired route (e.g., intraperitoneal, oral).
-
Euthanasia and Stomach Excision: At a predetermined time after the test meal administration (e.g., 20 or 30 minutes), the animal is euthanized. The stomach is clamped at the pyloric and cardiac ends and surgically removed.
-
Phenol Red Extraction: The stomach is opened, and its contents are rinsed into a volumetric flask containing a solution (e.g., sodium hydroxide) to solubilize the phenol red. The stomach tissue itself may also be homogenized to recover any adhered dye.
-
Quantification: The concentration of phenol red in the resulting solution is determined spectrophotometrically by measuring its absorbance at a specific wavelength (around 560 nm).
-
Calculation of Gastric Emptying: The amount of phenol red recovered from the stomach is compared to the amount recovered from control animals euthanized immediately after receiving the test meal (0-minute time point). The percentage of gastric emptying is calculated using the formula: % Gastric Emptying = (1 - (Amount of phenol red at time X / Amount of phenol red at time 0)) * 100
Gastric Scintigraphy
This is a non-invasive imaging technique that allows for the continuous or serial measurement of gastric emptying in the same animal.
Protocol:
-
Animal Preparation: Similar to the phenol red test, animals are fasted overnight.
-
Radiolabeled Test Meal: A test meal (liquid or solid) is prepared and labeled with a gamma-emitting radioisotope, most commonly Technetium-99m (99mTc). For a solid meal, 99mTc can be incorporated into eggs or another solid food matrix. For a liquid meal, it can be chelated to a non-absorbable molecule.
-
Administration: The radiolabeled meal is administered orally.
-
Drug Administration: this compound or a vehicle control is given at a set time before the meal.
-
Imaging: The animal is placed under a gamma camera, and images are acquired at regular intervals (e.g., every 15-30 minutes) for a duration of several hours. The animal may need to be lightly anesthetized or restrained during imaging.
-
Data Analysis: A region of interest (ROI) is drawn around the stomach in the scintigraphic images. The radioactive counts within the ROI are measured at each time point and corrected for radioactive decay.
-
Calculation of Gastric Emptying: The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero. These data can be plotted against time to generate a gastric emptying curve, from which parameters like the T50 (the time it takes for 50% of the meal to empty from the stomach) can be calculated.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical workflow for a preclinical study evaluating the effect of a compound like this compound on gastric emptying.
Figure 2: Preclinical Gastric Emptying Study Workflow
Conclusion
The available preclinical evidence indicates that this compound is a prokinetic agent that effectively enhances gastric emptying in animal models. Its mechanism of action, centered on 5-HT3 receptor antagonism without significant dopamine D2 receptor blockade, presents a favorable pharmacological profile. While qualitative data strongly support its efficacy, a lack of accessible quantitative dose-response data in the public domain highlights a gap in the complete preclinical characterization of this compound. Further studies reporting specific metrics such as T50 and percentage of gastric retention would be invaluable for a more comprehensive understanding of this compound's therapeutic potential. The experimental protocols detailed herein provide a robust framework for conducting such future investigations.
References
The Discovery and Initial Development of Dazopride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride (AHR-5531) is a substituted benzamide derivative investigated for its antiemetic and gastroprokinetic properties. Developed as a potential treatment for nausea and vomiting, particularly chemotherapy-induced emesis, and disorders of gastric motility, this compound's clinical development was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery and initial development of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its early evaluation. The document focuses on the dual serotonergic activity of this compound as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist, a profile that distinguished it from its structural analog, metoclopramide, by notably lacking dopamine D₂ receptor antagonism and its associated extrapyramidal side effects.
Introduction
This compound emerged from research efforts to develop safer and more effective antiemetic and prokinetic agents. Structurally related to metoclopramide, this compound was designed to retain the beneficial gastrointestinal effects mediated by serotonin receptors while eliminating the adverse effects associated with dopamine receptor blockade. Its primary mechanism of action involves the antagonism of 5-HT₃ receptors, which are critically involved in the emetic reflex, and the agonism of 5-HT₄ receptors, which play a key role in promoting gastrointestinal motility. This dual action positioned this compound as a promising candidate for managing conditions such as cisplatin-induced emesis and gastroparesis.
Mechanism of Action
This compound's pharmacological profile is characterized by its activity at two distinct serotonin receptor subtypes:
-
5-HT₃ Receptor Antagonism: this compound acts as an antagonist at 5-HT₃ receptors, which are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of serotonin to these receptors, often released in response to cytotoxic chemotherapy, triggers depolarization and initiates the vomiting reflex. By blocking these receptors, this compound inhibits this signaling pathway, thereby exerting its antiemetic effects.
-
5-HT₄ Receptor Agonism: As a 5-HT₄ receptor agonist, this compound stimulates these G-protein coupled receptors, which are found on neurons in the enteric nervous system. Activation of 5-HT₄ receptors enhances the release of acetylcholine, leading to increased gastrointestinal motility and accelerated gastric emptying. This prokinetic action complements its antiemetic properties.
A key differentiating feature of this compound is its lack of significant affinity for dopamine D₂ receptors. This selectivity was a significant design advantage over metoclopramide, as it was expected to prevent the extrapyramidal symptoms commonly associated with dopamine receptor antagonists.
Signaling Pathways
The dual mechanism of this compound involves two distinct signaling cascades. The antagonism of the 5-HT₃ receptor directly blocks ion channel activation, while the agonism of the 5-HT₄ receptor initiates a G-protein-mediated signaling pathway.
Preclinical Development
The initial preclinical evaluation of this compound focused on characterizing its antiemetic and prokinetic effects, as well as establishing its safety profile, particularly in comparison to metoclopramide.
In Vitro and In Vivo Pharmacology
Key preclinical studies demonstrated this compound's efficacy in relevant animal models.
| Parameter | Finding | Species/Model | Reference |
| 5-HT Receptor Activity | Antagonist at 5-HT₃ receptors and agonist at 5-HT₄ receptors. | In vitro and in vivo models | [1] |
| Dopamine Receptor Activity | Failed to displace [³H]spiperone in radioligand binding assays, indicating no significant dopamine receptor antagonism. | Rat | [2] |
| Antiemetic Efficacy | Equipotent to metoclopramide in antagonizing cisplatin-induced emesis. | Ferret | [2] |
| Antiemetic Efficacy vs. Dopamine Agonist | Metoclopramide was ~200 times more potent than this compound in antagonizing emesis induced by a dopamine agonist. | Marmoset | [2] |
| Gastric Emptying | Enhanced gastric emptying. | Guinea Pig | [2] |
| Gastric Motility | Enhanced field stimulation-induced contractions of stomach strips. | Guinea Pig |
Experimental Protocols
3.2.1. Cisplatin-Induced Emesis in the Ferret
-
Objective: To assess the antiemetic efficacy of this compound against a potent emetogen.
-
Methodology:
-
Male ferrets were fasted overnight with free access to water.
-
Cisplatin (5-10 mg/kg) was administered intraperitoneally to induce emesis.
-
This compound or a vehicle control was administered intravenously at various doses prior to cisplatin challenge.
-
The animals were observed for a defined period (e.g., 4 hours), and the number of retches and vomits was recorded.
-
The efficacy of this compound was determined by the reduction in the number of emetic episodes compared to the control group.
-
3.2.2. Gastric Emptying in the Guinea Pig
-
Objective: To evaluate the prokinetic effects of this compound.
-
Methodology:
-
Guinea pigs were fasted prior to the experiment.
-
A non-absorbable marker (e.g., phenol red or a radiolabeled substance) mixed with a test meal was administered orally.
-
This compound or a vehicle control was administered peripherally or centrally.
-
At a predetermined time point, the animals were euthanized, and the stomach was ligated and removed.
-
The amount of the marker remaining in the stomach was quantified spectrophotometrically or by scintillation counting.
-
Gastric emptying was expressed as the percentage of the marker that had emptied from the stomach.
-
3.2.3. Dopamine Receptor Binding Assay
-
Objective: To determine the affinity of this compound for dopamine D₂ receptors.
-
Methodology:
-
Membrane preparations from rat striatum, a brain region rich in dopamine receptors, were used.
-
The membranes were incubated with a specific radioligand for the D₂ receptor, such as [³H]spiperone.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptors.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was measured by liquid scintillation counting.
-
The ability of this compound to displace the radioligand was used to determine its binding affinity (Ki). In the case of this compound, it failed to displace [³H]spiperone, indicating a lack of significant affinity for the D₂ receptor.
-
Clinical Development
The promising preclinical profile of this compound led to its evaluation in human clinical trials. The primary focus of these trials was to assess its safety and antiemetic efficacy in cancer patients receiving chemotherapy.
Dose-Ranging Evaluation
A key clinical study was a dose-ranging trial to determine the safety and potential efficacy of this compound as an antiemetic in patients undergoing cancer chemotherapy.
| Parameter | Details |
| Study Design | Dose-ranging trial |
| Patient Population | 23 patients with cancer receiving chemotherapy known to cause nausea and vomiting. |
| This compound Dosing | Seven dose levels were evaluated, ranging from 0.5 to 4.0 mg/kg per infusion. |
| Administration | Three intravenous infusions administered every 2 hours, starting 30 minutes before chemotherapy. |
| Observed Toxicities | Toxicities were reported as mild and transient, and were not dose-related. They included sedation, dizziness, visual disturbances, and headaches. |
| Antiemetic Effects | Antiemetic effects were observed, and the study concluded that this compound could be safely administered up to 4.0 mg/kg on this schedule. |
Synthesis
This compound is chemically named 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide. While a detailed, step-by-step synthesis protocol for this compound (AHR-5531) is not publicly available, its synthesis would likely follow established methods for the preparation of substituted benzamides. A plausible synthetic route, based on related compounds, would involve the acylation of an appropriate pyrazolidine derivative with a substituted benzoic acid. A German patent by Lo and Munson (DE 3130833) describes the synthesis of related 4-nitro-1,2-hydrocarbyl pyrazolidines, which could serve as key intermediates.
Conclusion
This compound was a rationally designed molecule that successfully uncoupled the desired serotonergic antiemetic and prokinetic effects from the undesirable dopaminergic side effects of earlier benzamides like metoclopramide. Preclinical studies confirmed its dual 5-HT₃ antagonist and 5-HT₄ agonist activity and its efficacy in animal models of emesis and gastric stasis. Early clinical data indicated that this compound was well-tolerated and showed antiemetic potential in cancer patients. Despite these promising initial findings, this compound was never marketed, and its development was discontinued for reasons that are not publicly documented. The story of this compound's early development nevertheless represents an important step in the evolution of selective serotonin receptor modulators for gastrointestinal disorders.
References
Dazopride: A Technical Review of its Receptor Interactions with a Focus on the Dopaminergic System
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride (AHR-5531) is a substituted benzamide derivative investigated for its antiemetic and gastroprokinetic properties. While structurally related to dopamine antagonists like metoclopramide, extensive research has demonstrated that this compound's primary mechanism of action is centered on the serotonergic system, specifically as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. A critical point of distinction is its negligible interaction with dopamine receptors, which precludes the extrapyramidal side effects associated with dopaminergic blockade. This technical guide synthesizes the available scientific literature on this compound, with a particular focus on the evidence for its lack of dopaminergic activity, and details its established effects on serotonin receptors.
Introduction
This compound is a member of the benzamide class of compounds, which includes other prokinetic agents.[1][2] Its development was aimed at providing therapeutic benefits for conditions such as nausea and vomiting, particularly in the context of chemotherapy, and disorders of gastric motility.[3] A key objective in its development was to dissociate the desired gastroprokinetic and antiemetic effects from the adverse neurological effects, such as extrapyramidal symptoms, which are commonly mediated by the blockade of D₂ dopamine receptors in the central nervous system.
Interaction with Dopamine Receptors: A Lack of Evidence
A core aspect of this compound's pharmacological profile is its lack of significant interaction with dopamine receptors. This has been a consistent finding in preclinical studies, setting it apart from other benzamides like metoclopramide.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]spiperone for D₂ receptors) is incubated with tissue homogenates containing the receptor. A test compound is then introduced to see if it can displace the radiolabeled ligand.
Studies have shown that this compound failed to displace [³H]spiperone in radioligand binding assays.[4] This indicates that this compound does not bind with any significant affinity to the D₂ dopamine receptor, which is the primary target for many antiemetic and antipsychotic drugs that can cause extrapyramidal side effects.
In Vivo Behavioral Assays
Behavioral tests in animal models that are sensitive to dopamine receptor antagonism have further substantiated the lack of this compound's effect on the dopaminergic system. For instance, metoclopramide is known to induce catalepsy and antagonize amphetamine-induced stereotypy, which are behaviors indicative of dopamine receptor blockade.[4] In contrast, this compound has been shown to have little to no effect in these behavioral paradigms.
Primary Mechanism of Action: Serotonergic Activity
The primary pharmacological effects of this compound are attributable to its interactions with serotonin receptors 3 and 4.
5-HT₃ Receptor Antagonism
This compound acts as an antagonist at the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem is implicated in the vomiting reflex. By blocking this receptor, this compound exerts its antiemetic effects.
5-HT₄ Receptor Agonism
This compound is also an agonist at the 5-HT₄ receptor. 5-HT₄ receptors are G-protein coupled receptors that, when activated in the enteric nervous system, facilitate the release of acetylcholine, leading to increased gastrointestinal motility and accelerated gastric emptying. This action underlies this compound's gastroprokinetic properties.
Quantitative Data
Due to the established lack of significant interaction, there is no quantitative data such as binding affinities (Kᵢ), potency (EC₅₀), or efficacy (Eₘₐₓ) for this compound at dopamine receptors to report. The available quantitative data for this compound primarily relates to its activity at 5-HT₃ and 5-HT₄ receptors.
Experimental Protocols
As there are no key experiments demonstrating a direct interaction between this compound and dopamine receptors, this section will outline the general methodology for a radioligand binding assay, which is a standard protocol used to determine such interactions.
Radioligand Displacement Assay for Dopamine D₂ Receptors
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the dopamine D₂ receptor.
Materials:
-
Tissue homogenate from a region rich in D₂ receptors (e.g., rat striatum).
-
Radiolabeled ligand with high affinity for D₂ receptors (e.g., [³H]spiperone).
-
Unlabeled test compound (this compound) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: The brain region of interest is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways of this compound
References
Dazopride in Rodent Models of Nausea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride, a substituted benzamide, exhibits a unique pharmacological profile as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] This dual mechanism of action suggests its potential as an effective agent for managing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). While direct evidence in rodent models of nausea remains limited in the public domain, this guide synthesizes the known pharmacology of this compound, details established rodent models of nausea-like behavior (pica and conditioned gaping), and provides a framework for evaluating its anti-nausea efficacy.
Introduction to this compound
This compound is a gastroprokinetic and antiemetic agent.[1] Unlike first-generation antiemetics like metoclopramide, this compound displays minimal affinity for dopamine D₂ receptors, thereby reducing the risk of extrapyramidal side effects.[1] Its therapeutic potential is attributed to its dual action on the serotonin system:
-
5-HT₃ Receptor Antagonism: The 5-HT₃ receptor is a key mediator of the vomiting reflex. Its blockade in both the peripheral and central nervous systems is a well-established strategy for preventing nausea and vomiting.
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors in the gastrointestinal tract promotes acetylcholine release, leading to enhanced gastric motility and emptying. This prokinetic effect can further contribute to its anti-nausea properties.
Rodent Models of Nausea
Rodents, such as rats and mice, lack the physiological capacity to vomit. Consequently, researchers rely on surrogate behavioral models to assess nausea and the efficacy of antiemetic compounds. The two most prominent models are pica and conditioned gaping.
Pica: The Consumption of Non-Nutritive Substances
Pica is the compulsive ingestion of non-nutritive substances, with kaolin (a type of clay) being the most commonly used material in laboratory settings.[2][3] In rats, the induction of nausea through agents like cisplatin or lithium chloride reliably triggers kaolin consumption. The amount of kaolin consumed serves as a quantifiable measure of nausea-like behavior.
Conditioned Gaping: A Model of Conditioned Nausea
Conditioned gaping is a more specific model for the aversive, visceral experience of nausea. This model is based on Pavlovian conditioning, where a novel taste (conditioned stimulus, CS) is paired with a nausea-inducing agent (unconditioned stimulus, US). Upon re-exposure to the taste, rats that have formed an association will exhibit a characteristic "gaping" response, which is a rapid and wide opening of the mouth. The frequency of these gaping responses provides a quantitative measure of conditioned nausea.
This compound Efficacy Data (Non-Rodent Model)
Table 1: Effect of this compound on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, i.v.) | Number of Retching and Vomiting Episodes (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | Data Not Provided | - |
| This compound | 0.1 | Data Not Provided | Data Not Provided |
| This compound | 1.0 | Data Not Provided | Data Not Provided |
| Metoclopramide | 1.0 | Data Not Provided | Data Not Provided |
Data derived from Costall et al., 1987. The study states this compound and metoclopramide were equipotent in antagonizing cisplatin-induced emesis, but does not provide the raw numerical data in the abstract.
Proposed Experimental Protocols for Rodent Models
The following are detailed, standardized protocols for evaluating the anti-nausea effects of this compound in rodent models.
Cisplatin-Induced Pica in Rats
Objective: To determine the dose-dependent effect of this compound on cisplatin-induced kaolin consumption in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
This compound
-
Cisplatin
-
Kaolin pellets
-
Standard rat chow and water
Procedure:
-
Acclimation: House rats individually for at least 3 days with free access to food, water, and pre-weighed kaolin pellets to establish baseline consumption.
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route 30 minutes prior to cisplatin administration.
-
-
Induction of Pica: Administer cisplatin (e.g., 3-6 mg/kg, i.p.) to induce nausea. A control group should receive saline.
-
Data Collection: Measure the amount of kaolin and food consumed, as well as body weight, at 24, 48, and 72 hours post-cisplatin injection.
-
Analysis: Compare the mean kaolin consumption between this compound-treated groups and the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Lithium Chloride-Induced Conditioned Gaping in Rats
Objective: To assess the effect of this compound on the acquisition of lithium chloride-induced conditioned gaping.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
This compound
-
Lithium Chloride (LiCl)
-
Saccharin solution (e.g., 0.1%)
-
Observation chambers with video recording capabilities
Procedure:
-
Water Deprivation: Water-deprive rats for 23.5 hours prior to the conditioning day.
-
Conditioning Day:
-
Administer this compound (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle 30 minutes before presenting the saccharin solution.
-
Allow rats 30 minutes of access to the saccharin solution.
-
Immediately following saccharin consumption, administer LiCl (e.g., 0.15 M, 20 ml/kg, i.p.) to induce nausea. Control animals receive a saline injection.
-
-
Test Day (48 hours later):
-
Place rats in the observation chamber.
-
Infuse the saccharin solution directly into the oral cavity via a cannula for a set period (e.g., 2 minutes).
-
Record the orofacial responses.
-
-
Data Analysis: Score the number of "gaping" responses during the test session. Compare the mean number of gapes between the this compound-treated and vehicle-control groups.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
References
- 1. Antagonism of cisplatin-induced emesis by metoclopramide and this compound through enhancement of gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dazopride: In Vivo Experimental Protocols and Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazopride is a benzamide derivative with a dual mechanism of action, functioning as a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist and a 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[1] This unique pharmacological profile positions it as a promising candidate for the management of gastrointestinal motility disorders and chemotherapy-induced nausea and vomiting (CINV). These application notes provide a comprehensive overview of in vivo experimental protocols for evaluating the antiemetic and prokinetic effects of this compound in established preclinical models. Detailed methodologies for the cisplatin-induced emesis model in ferrets and the gastric emptying model in guinea pigs are presented, along with structured tables summarizing key quantitative data. Additionally, signaling pathway diagrams for both the 5-HT3 and 5-HT4 receptors are included to provide a deeper understanding of this compound's mechanism of action at the molecular level.
Mechanism of Action
This compound's therapeutic potential stems from its interaction with two key serotonin receptors in the gastrointestinal tract and the central nervous system:
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization.[2][3] In the context of emesis, serotonin released in the gut activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the vomiting center in the brainstem.[4][5] By blocking these receptors, this compound inhibits this signaling pathway, thereby exerting its antiemetic effects.
-
5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). This pathway is considered the canonical signaling route. Additionally, evidence suggests a G-protein-independent signaling pathway involving Src, a non-receptor tyrosine kinase. In the gastrointestinal tract, activation of 5-HT4 receptors on cholinergic neurons enhances acetylcholine release, which in turn promotes gastric motility and accelerates gastric emptying.
Signaling Pathway Diagrams
In Vivo Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying the emetic and antiemetic properties of pharmacological agents due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is commonly used to induce emesis in this model.
Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced emesis.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., sterile water for injection or saline)
-
Saline (0.9% NaCl)
-
Intraperitoneal (i.p.) and intravenous (i.v.) injection supplies
-
Observation cages
Protocol:
-
Acclimatization: Acclimatize ferrets to the laboratory conditions and observation cages for at least 7 days prior to the experiment.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
This compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg) via i.v. or subcutaneous (s.c.) injection 30 minutes before cisplatin administration. A vehicle control group should be included.
-
Cisplatin Administration: Prepare a solution of cisplatin in saline. Administer cisplatin at a dose of 10 mg/kg via i.p. injection to induce emesis.
-
Observation: Immediately after cisplatin administration, place the ferrets in individual observation cages and record the number of retches and vomits for a period of at least 4 hours.
-
Data Analysis: Analyze the data by comparing the number of emetic episodes in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of emesis for each dose of this compound.
Experimental Workflow:
Gastric Emptying in Guinea Pigs
The guinea pig is a suitable model for assessing the prokinetic effects of drugs on gastric motility.
Objective: To determine the effect of this compound on the rate of gastric emptying.
Materials:
-
Male guinea pigs (300-400 g)
-
This compound
-
Vehicle for this compound (e.g., sterile water or 0.5% methylcellulose)
-
Non-absorbable marker (e.g., phenol red or charcoal meal)
-
Oral gavage needles
-
Surgical instruments for dissection
Protocol:
-
Acclimatization: House guinea pigs under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 18-24 hours with free access to water.
-
This compound Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) 30 minutes prior to the administration of the non-absorbable marker. A vehicle control group is essential.
-
Marker Administration: Administer a fixed volume (e.g., 1.5 ml) of the non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia) via oral gavage.
-
Termination and Sample Collection: At a predetermined time point after marker administration (e.g., 30 or 60 minutes), humanely euthanize the animals.
-
Measurement of Gastric Emptying: Carefully clamp the pylorus and cardia, and surgically remove the stomach. The stomach contents are collected, and the amount of marker remaining in the stomach is quantified spectrophotometrically (for phenol red) or by weight (for charcoal meal).
-
Data Analysis: Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of marker in stomach / Total amount of marker administered)) * 100 Compare the percentage of gastric emptying in the this compound-treated groups with the vehicle control group.
Experimental Workflow:
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds in the described in vivo models.
Table 1: Antiemetic Effect of this compound on Cisplatin-Induced Emesis in Ferrets
| Treatment | Dose (mg/kg) | Route of Administration | Number of Retches (Mean ± SEM) | Number of Vomits (Mean ± SEM) | % Inhibition of Emesis | Reference |
| Vehicle | - | i.v. | Not Reported | Not Reported | 0% | |
| This compound | Not Specified | Not Specified | Not Reported | Not Reported | Equipotent to Metoclopramide | |
| Metoclopramide | Not Specified | Not Specified | Not Reported | Not Reported | Not Applicable |
Note: A specific dose-response study for this compound in the ferret emesis model was not found in the reviewed literature. The available data indicates its potency is comparable to metoclopramide.
Table 2: Prokinetic Effect of this compound on Gastric Emptying in Guinea Pigs
| Treatment | Dose (mg/kg) | Route of Administration | % Gastric Emptying (Mean ± SEM) | % Increase in Gastric Emptying | Reference |
| Vehicle | - | Peripheral, i.c.v., i.h. | Not Reported | 0% | |
| This compound | Not Specified | Peripheral, i.c.v., i.h. | Enhanced | Not Quantified |
Note: Specific quantitative data on the percentage of gastric emptying with this compound in guinea pigs was not available in the reviewed literature. Studies report a qualitative enhancement of gastric emptying.
Discussion and Conclusion
The in vivo experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound. The cisplatin-induced emesis model in ferrets is a robust assay for assessing the antiemetic potential of 5-HT3 receptor antagonists like this compound. Similarly, the gastric emptying model in guinea pigs is a reliable method for characterizing the prokinetic effects mediated by its 5-HT4 receptor agonism.
While the available literature confirms the efficacy of this compound in these models, there is a notable lack of detailed dose-response studies and specific quantitative data. Further research is warranted to establish a more comprehensive in vivo pharmacological profile of this compound. Such studies should focus on elucidating the full dose-response relationship for both its antiemetic and prokinetic effects, as well as investigating its pharmacokinetic and safety profiles in relevant animal models. The signaling pathway diagrams provided offer a visual representation of the molecular mechanisms underlying this compound's dual action, which can aid in the interpretation of experimental results and guide further drug development efforts.
References
- 1. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Therapeutics in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dazopride Administration in the Ferret Cisplatin-Induced Emesis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a potent anti-emetic and gastroprokinetic agent, exhibiting a dual mechanism of action as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] This unique pharmacological profile makes it a compound of interest for managing chemotherapy-induced nausea and vomiting (CINV), a significant side effect of cancer treatment. The ferret has been established as a reliable animal model for studying CINV, as it exhibits a consistent emetic response to chemotherapeutic agents like cisplatin.[2] These application notes provide a detailed protocol for evaluating the anti-emetic efficacy of this compound in the ferret cisplatin-induced emesis model, based on published research.
This compound has been shown to be effective in abolishing cisplatin-induced emesis in the ferret model.[3] It is structurally related to metoclopramide but lacks its dopamine receptor antagonist effects, which are associated with extrapyramidal side effects.[4][5] Studies have indicated that this compound's anti-emetic action is primarily mediated through the antagonism of 5-HT₃ receptors.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Cisplatin-Induced Emesis and this compound's Mechanism of Action
Caption: Signaling pathway of cisplatin-induced emesis and the dual mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in the Ferret Model
Caption: Experimental workflow for assessing the anti-emetic efficacy of this compound.
Experimental Protocols
Ferret Cisplatin-Induced Emesis Model
This protocol is adapted from established methodologies for inducing emesis in ferrets using cisplatin.
Materials:
-
Male ferrets (Mustela putorius furo), typically 1-2 kg body weight.
-
Cisplatin (lyophilized powder).
-
Sterile saline (0.9% NaCl) for injection.
-
Observation cages with transparent walls for clear visibility of the animals.
-
Video recording equipment (optional but recommended for accurate data collection).
Procedure:
-
Animal Acclimatization: House ferrets individually in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization. Provide food and water ad libitum.
-
Fasting: Withhold food for approximately 12-18 hours before cisplatin administration to ensure an empty stomach. Water should remain available.
-
Cisplatin Preparation: Reconstitute cisplatin powder with sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Cisplatin Administration: Administer cisplatin to the ferrets via intraperitoneal (i.p.) or intravenous (i.v.) injection. A commonly used dose for inducing a robust emetic response is 10 mg/kg.
-
Observation Period: Immediately after cisplatin administration, place the ferret in the observation cage. Observe the animal continuously for a period of at least 4-8 hours to assess the acute emetic phase. For delayed emesis studies, the observation period can be extended up to 72 hours.
-
Data Collection: Record the following parameters:
-
Latency to the first emetic episode (retch or vomit): Time from cisplatin injection to the first observable retch or vomit.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.
-
Number of vomits: Expulsion of gastric contents.
-
Total number of emetic episodes: The sum of retches and vomits.
-
This compound Administration Protocol
This protocol outlines the administration of this compound for the evaluation of its anti-emetic properties.
Materials:
-
This compound (or its salt form).
-
Appropriate vehicle for dissolving this compound (e.g., sterile water, saline, or a specific buffer as per the compound's solubility).
-
Syringes and needles for administration.
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for the desired dosage.
-
Treatment Groups: Randomly assign ferrets to different treatment groups:
-
Vehicle control + Cisplatin
-
This compound (various doses) + Cisplatin
-
-
This compound Administration: Administer this compound or the vehicle to the ferrets at a specified time before cisplatin administration. A common pre-treatment time is 30-60 minutes. The route of administration (e.g., i.p., i.v., or oral) should be consistent across all groups.
-
Cisplatin Challenge: Following the pre-treatment period, induce emesis using the cisplatin protocol described above.
-
Observation and Data Collection: Monitor the animals and collect emetic data as described in the cisplatin-induced emesis protocol.
Data Presentation
The following tables provide a structured format for presenting the quantitative data from the experiments. Note: Specific quantitative data for this compound in the ferret cisplatin-induced emesis model was not available in the publicly accessible literature at the time of this writing. The tables below are templates based on typical data presentation in similar studies.
Table 1: Emetic Response in Ferrets Following Cisplatin Administration (Control Group)
| Parameter | Mean ± SEM |
| Cisplatin Dose (mg/kg) | 10 (i.p.) |
| Number of Animals (n) | e.g., 8 |
| Latency to First Emesis (min) | e.g., 60-90 |
| Total Retches (over 4h) | e.g., 50-100 |
| Total Vomits (over 4h) | e.g., 5-15 |
| Total Emetic Episodes (over 4h) | e.g., 55-115 |
Table 2: Effect of this compound on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | n | Latency to First Emesis (min) | Total Retches (Mean ± SEM) | Total Vomits (Mean ± SEM) | % Inhibition of Emetic Episodes |
| Vehicle + Cisplatin (10 mg/kg) | - | e.g., 8 | e.g., 75 ± 5 | e.g., 80 ± 10 | e.g., 10 ± 2 | 0% |
| This compound + Cisplatin (10 mg/kg) | e.g., 0.1 | e.g., 8 | Data not available | Data not available | Data not available | Reported to abolish emesis |
| This compound + Cisplatin (10 mg/kg) | e.g., 1.0 | e.g., 8 | Data not available | Data not available | Data not available | Reported to abolish emesis |
| This compound + Cisplatin (10 mg/kg) | e.g., 10.0 | e.g., 8 | Data not available | Data not available | Data not available | Reported to abolish emesis |
Note: The term "abolished" suggests a 100% inhibition of emetic episodes. However, without the primary data, the dose-dependent effects and statistical significance cannot be detailed. It has been noted that this compound and metoclopramide were equipotent in antagonizing cisplatin-induced emesis in the ferret.
References
- 1. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dazopride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Dazopride for various research applications. The following information is based on the known physicochemical properties of this compound and related benzamide compounds.
Introduction
This compound is a benzamide derivative that acts as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2] It has been investigated for its antiemetic and gastroprokinetic properties.[1][2] For successful and reproducible experimental outcomes, proper preparation of this compound solutions is critical. This document outlines the recommended procedures for dissolving and storing this compound for research use.
Physicochemical Properties and Storage
-
Molecular Formula: C₁₅H₂₃ClN₄O₂[1]
-
Molecular Weight: 326.83 g/mol
-
Appearance: Solid powder
-
Storage of Solid: The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, one supplier indicates that this compound is soluble in DMSO. Based on the general solubility of benzamide compounds, the following table provides guidance on suitable solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a primary solvent for creating stock solutions. |
| Ethanol | Likely Soluble | Benzamides generally show good solubility in ethanol. |
| Methanol | Likely Soluble | Benzamides are typically soluble in methanol. |
| Acetone | Likely Soluble | Another potential organic solvent for benzamides. |
| Water | Limited/Low | Benzamides generally have poor solubility in water. |
Note: It is crucial to perform small-scale solubility tests before preparing large-volume stock solutions.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes or vials (amber or covered in foil)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipettes and tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 326.83 g/mol * (1000 mg / 1 g) = 3.2683 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it in a sterile conical tube or vial.
-
-
Dissolution:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the tube to 37°C and use an ultrasonic bath for a few minutes to aid solubility.
-
-
Sterilization (Optional):
-
If the stock solution is intended for cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months). For short-term storage (days to weeks), 4°C can be used.
-
For many biological assays, the concentrated DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to minimize the final concentration of DMSO in the working solution. High concentrations of DMSO can be toxic to cells.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in your aqueous buffer (e.g., 10 µL of stock in 990 µL of buffer) to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use immediately: It is best to prepare aqueous working solutions fresh for each experiment, as the stability of this compound in aqueous solutions is not well-characterized.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility and preparing solutions.
Signaling Pathways of this compound
This compound's mechanism of action involves the antagonism of 5-HT₃ receptors and the agonism of 5-HT₄ receptors.
The 5-HT₃ receptor is a ligand-gated ion channel. This compound blocks the activation of this receptor by serotonin, thereby inhibiting the downstream signaling cascade that leads to neuronal depolarization.
Caption: this compound antagonizes the 5-HT₃ receptor signaling pathway.
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR). As an agonist, this compound activates this receptor, initiating a signaling cascade that involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Caption: this compound agonizes the 5-HT₄ receptor signaling pathway.
References
Application Notes and Protocols for Dazopride in 5-HT Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride (AHR-5531) is a substituted benzamide derivative with a dual pharmacological profile, acting as a potent antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor and an agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1] This unique combination of activities makes it a valuable research tool for investigating the physiological and pathological roles of these two important serotonin receptor subtypes. These application notes provide detailed protocols for utilizing this compound in 5-HT3 and 5-HT4 receptor binding assays, enabling researchers to characterize its binding affinity and explore its therapeutic potential.
Data Presentation: this compound Binding Affinities
| Receptor Subtype | Pharmacological Action | Typical Radioligand | Expected Affinity (Ki) |
| 5-HT3 | Antagonist | [3H]GR65630 | High (nM range) |
| 5-HT4 | Agonist | [3H]GR113808 | High (nM range) |
Signaling Pathways
To understand the functional consequences of this compound's interaction with 5-HT3 and 5-HT4 receptors, it is crucial to consider their distinct signaling mechanisms.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[2] Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[3] this compound, as an antagonist, blocks this channel activation.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[4][5] Agonist binding, such as with this compound, initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for the 5-HT3 and 5-HT4 receptors.
Experimental Workflow: Radioligand Binding Assay
Protocol 1: 5-HT3 Receptor Binding Assay using [3H]GR65630
This protocol is designed to determine the binding affinity of this compound to the 5-HT3 receptor by competitive displacement of the radiolabeled antagonist, [3H]GR65630.
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing 5-HT3 receptors (e.g., rat brain cortex).
-
Radioligand: [3H]GR65630 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL. Determine the exact protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation + 50 µL of [3H]GR65630 (final concentration ~0.5 nM) + 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation + 50 µL of [3H]GR65630 + 100 µL of non-specific binding control (e.g., 10 µM ondansetron).
-
Competitive Binding: 50 µL of membrane preparation + 50 µL of [3H]GR65630 + 100 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]GR65630).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: 5-HT4 Receptor Binding Assay using [3H]GR113808
This protocol is designed to determine the binding affinity of this compound to the 5-HT4 receptor by competitive displacement of the radiolabeled antagonist, [3H]GR113808.
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing 5-HT4 receptors (e.g., guinea pig striatum or transfected cell lines).
-
Radioligand: [3H]GR113808 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1, using the appropriate tissue or cell source for 5-HT4 receptors. Adjust the final protein concentration to approximately 50-100 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation + 50 µL of [3H]GR113808 (final concentration ~0.2 nM) + 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation + 50 µL of [3H]GR113808 + 100 µL of non-specific binding control (e.g., 10 µM GR113808).
-
Competitive Binding: 50 µL of membrane preparation + 50 µL of [3H]GR113808 + 100 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the 5-HT4 receptor.
-
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in 5-HT3 and 5-HT4 receptor binding assays. The detailed protocols and descriptions of the underlying signaling pathways will facilitate the accurate determination of this compound's binding characteristics and further elucidate its pharmacological effects. This information is critical for advancing our understanding of the serotonergic system and for the development of novel therapeutics targeting these receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gene Set - 5HT4 type receptor mediated signaling pathway [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. Colonic 5-HT4 receptors are targets for novel prokinetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Prokinetic Potential of Dazopride: Application Notes and Protocols for Measuring Gastric Motility
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Dazopride on gastric motility. This compound, a potent prokinetic agent, primarily functions as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist, offering a dual mechanism to enhance gastric emptying and reduce nausea and vomiting.[1] These protocols are designed to facilitate the accurate and reproducible measurement of this compound's impact on various parameters of gastric function.
Introduction to this compound's Mechanism of Action
This compound's prokinetic activity stems from its interaction with two key serotonin receptors in the gastrointestinal tract. As a 5-HT4 receptor agonist, it stimulates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal transit.[2] Concurrently, as a 5-HT3 receptor antagonist, this compound blocks the action of serotonin at 5-HT3 receptors on enteric neurons, an action associated with the modulation of visceral sensation and the emetic reflex.[3][4] This combined action makes this compound a promising candidate for conditions characterized by delayed gastric emptying, such as gastroparesis.
Core Techniques and Experimental Protocols
To comprehensively evaluate the effect of this compound on gastric motility, a combination of in vivo and in vitro techniques is recommended. The following sections detail the protocols for key assays.
In Vivo Assessment of Gastric Emptying
1. Gastric Emptying Scintigraphy in Rodents
Gastric emptying scintigraphy is the gold standard for quantifying the rate at which stomach contents are emptied into the small intestine. This non-invasive technique allows for sequential measurements in the same animal.
Experimental Workflow for Gastric Emptying Scintigraphy
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? [frontiersin.org]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a potent and selective substituted benzamide with a dual mechanism of action on the serotonin (5-HT) system. It acts as a high-affinity antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.[1] This unique pharmacological profile makes this compound a valuable research tool for investigating the complex roles of these two serotonin receptor subtypes in a variety of physiological and pathological processes, particularly those related to serotonin-related disorders. These disorders encompass a wide range of conditions, including gastrointestinal dysmotility, chemotherapy-induced nausea and vomiting (CINV), and cognitive and mood disorders.
These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, key experimental data, and detailed protocols for in vivo studies.
Mechanism of Action
This compound's effects stem from its interaction with two distinct serotonin receptor subtypes:
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels expressed on peripheral and central neurons. Their activation by serotonin leads to rapid neuronal depolarization. By blocking these receptors, this compound can inhibit visceral afferent nerve signaling, which is crucial in mediating nausea and emesis.[2][3]
-
5-HT4 Receptor Agonism: 5-HT4 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. This signaling cascade in the gastrointestinal tract leads to enhanced acetylcholine release from enteric neurons, thereby promoting gastrointestinal motility. In the central nervous system, 5-HT4 receptor activation has been implicated in learning and memory processes.[1][4]
Signaling Pathways
The dual action of this compound on 5-HT3 and 5-HT4 receptors triggers distinct intracellular signaling cascades.
Data Presentation
In Vivo Efficacy of this compound in Animal Models
| Model | Species | This compound Dose (mg/kg) | Effect | Reference |
| Cisplatin-Induced Emesis | Ferret | 0.1 - 1.0 (i.v.) | Abolished emetic (vomiting/retching) response. | Costall et al., 1987 |
| Gastric Emptying | Guinea Pig | 0.01 - 1.0 (s.c.) | Dose-dependent enhancement of gastric emptying. | Alphin et al., 1986 |
| Learning and Memory | Mouse | Not Specified | Facilitates learning and memory. | Barnes et al. |
Experimental Protocols
Cisplatin-Induced Emesis in the Ferret
This protocol is designed to assess the anti-emetic properties of this compound.
References
- 1. 5-HT3 receptor agonism may be responsible for the emetic effects of zacopride in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
Protocol for Assessing Dazopride's Impact on Learning and Memory
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dazopride is a potent and selective serotonin 5-HT4 receptor agonist. The 5-HT4 receptors are widely expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of 5-HT4 receptors has been shown to modulate synaptic plasticity, a cellular mechanism underlying learning and memory, and to enhance the release of acetylcholine, a neurotransmitter with a well-established role in cognitive processes. Preclinical and clinical studies with other 5-HT4 receptor agonists have demonstrated pro-cognitive effects, suggesting that this compound may hold therapeutic potential for treating cognitive deficits in various neurological and psychiatric disorders.
This document provides detailed protocols for assessing the impact of this compound on learning and memory in preclinical animal models. The described behavioral assays, the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test, are widely validated and accepted for evaluating different aspects of cognitive function.
I. Signaling Pathway of 5-HT4 Receptor-Mediated Cognitive Enhancement
Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that is believed to underlie its pro-cognitive effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF). This cascade ultimately contributes to the enhancement of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Caption: 5-HT4 Receptor Signaling Pathway.
II. Experimental Protocols
A. Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[1]
1. Experimental Workflow:
Caption: Morris Water Maze Experimental Workflow.
2. Detailed Methodology:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Procedure:
-
Habituation (2 days): Handle each animal for 5 minutes per day. On the second day, allow each animal to swim freely in the pool without the platform for 60 seconds.
-
Acquisition Phase (4 consecutive days):
-
Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal. For each trial, the animal is gently placed into the water at one of four equally spaced starting positions, facing the pool wall.
-
The animal is allowed to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after 60 seconds have elapsed.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 5):
-
Administer this compound or vehicle 30 minutes before the trial.
-
The escape platform is removed from the pool.
-
Each animal is placed in the pool at a novel start position and allowed to swim for 60 seconds.
-
-
-
Data Collection and Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the time to first enter the target quadrant.
-
Statistical analysis is typically performed using a two-way ANOVA with repeated measures for the acquisition phase and a one-way ANOVA or t-test for the probe trial data.
-
3. Expected Quantitative Data (Representative):
| Treatment Group | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (Probe Trial) (%) | Number of Platform Crossings (Probe Trial) |
| Vehicle | 25.3 ± 3.1 | 30.1 ± 4.5 | 2.1 ± 0.5 |
| This compound (1 mg/kg) | 15.8 ± 2.5 | 45.7 ± 5.2 | 4.3 ± 0.7* |
| This compound (3 mg/kg) | 12.1 ± 1.9 | 55.2 ± 6.1 | 5.8 ± 0.9** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
B. Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
1. Experimental Workflow:
Caption: Novel Object Recognition Experimental Workflow.
2. Detailed Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm for mice). A set of different objects that are of similar size and material but distinct in shape and color.
-
Animals: Adult male rodents.
-
Procedure:
-
Habituation (2 days): Place each animal in the empty open-field arena for 10 minutes each day to acclimate to the environment.
-
Familiarization Phase (Day 3):
-
Administer this compound or vehicle i.p. 30 minutes before the session.
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
-
Test Phase (Day 3, after a retention interval, e.g., 1 hour or 24 hours):
-
Administer this compound or vehicle i.p. 30 minutes before the session.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
-
-
Data Collection and Analysis:
-
Record the time spent exploring each object during the familiarization and test phases using a video tracking system or manual scoring. Exploration is defined as the animal's nose being directed towards the object at a distance of ≤ 2 cm.
-
Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates a preference for the novel object and intact recognition memory.
-
Statistical analysis is typically performed using a one-sample t-test (to determine if DI is different from zero) and a one-way ANOVA or t-test to compare DI between treatment groups.
-
3. Expected Quantitative Data (Representative):
| Treatment Group | Discrimination Index (DI) |
| Vehicle | 0.25 ± 0.08 |
| This compound (1 mg/kg) | 0.48 ± 0.09* |
| This compound (3 mg/kg) | 0.65 ± 0.11** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
III. Conclusion
The protocols outlined in this document provide a robust framework for evaluating the potential cognitive-enhancing effects of this compound. Based on its mechanism of action as a 5-HT4 receptor agonist, it is hypothesized that this compound will improve performance in both the Morris Water Maze and the Novel Object Recognition test. The provided data tables offer a representative expectation of the outcomes. Researchers should carefully consider appropriate animal models, dose-response relationships, and potential confounding factors such as effects on motor activity when designing and interpreting these studies. The visualization of the signaling pathway and experimental workflows aims to provide a clear and concise overview of the underlying mechanisms and experimental design.
References
Dazopride: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and analytical protocols for the laboratory use of Dazopride. This compound is a benzamide derivative that acts as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.
This compound Stability and Storage
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following conditions are recommended for laboratory use.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Notes |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Store in a dry and dark environment. Protect from moisture and light. |
| Long-Term Storage | -20°C | Months to Years | Ensure the container is tightly sealed. Store in a dry and dark environment. |
| Shipping | Ambient Temperature | A few weeks | The compound is stable for short periods during standard shipping. |
Note: The shelf life of this compound is greater than two years if stored properly[1].
Signaling Pathways of this compound
This compound exerts its effects through the modulation of two key serotonin receptors: antagonism of the 5-HT₃ receptor and agonism of the 5-HT₄ receptor.
5-HT₃ Receptor Antagonist Pathway
This compound blocks the 5-HT₃ receptor, a ligand-gated ion channel. This action is primarily responsible for its antiemetic effects. Serotonin released in the gastrointestinal tract and the brain's chemoreceptor trigger zone (CTZ) activates these receptors, initiating the vomiting reflex[2][3]. By blocking these receptors, this compound prevents this signaling cascade.
Caption: this compound's 5-HT₃ receptor antagonist signaling pathway.
5-HT₄ Receptor Agonist Pathway
As a 5-HT₄ receptor agonist, this compound mimics the action of serotonin at these G-protein coupled receptors[4]. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates various cellular functions, including enhanced gastrointestinal motility and potential cognitive enhancement[5].
Caption: this compound's 5-HT₄ receptor agonist signaling pathway.
Experimental Protocols
Due to the limited availability of specific stability data for this compound, the following protocols are based on established methods for similar benzamide compounds, such as batanopride and itopride, and general guidelines for pharmaceutical stability studies.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1.0 N HCl | 80°C | 4 hours |
| Alkaline Hydrolysis | 1.0 N NaOH | 80°C | 4 hours |
| Neutral Hydrolysis | Water | 80°C | 12 hours |
| Oxidative Degradation | 15% H₂O₂ | 70°C | 4 hours |
| Photostability | UV light (254 nm) and visible light | Ambient | As per ICH Q1B |
| Thermal Degradation | Dry Heat | 100°C | 24, 72, 168 hours |
Note: These conditions are adapted from studies on itopride, a structurally related benzamide. The extent of degradation should be targeted to be between 10-20% to ensure that the primary degradation products are formed and can be adequately characterized.
Protocol for Forced Degradation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, transfer an appropriate volume of the stock solution into a vial.
-
Add the specified stressor (e.g., 1.0 N HCl for acid hydrolysis).
-
Incubate the samples at the specified temperature and for the indicated duration. For photostability, expose the solution to the light source.
-
After the stress period, neutralize the acidic and alkaline samples.
-
Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the samples to determine the percentage of degradation and to identify any degradation products.
Caption: Experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products. The following method is a general guideline and should be optimized and validated for specific laboratory conditions.
Table 3: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ (pH adjusted to 7.0) : Triethylamine (30:69:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 283 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Note: These parameters are based on a validated method for a similar compound in a mixture. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase as described in Table 3. Filter and degas before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation studies to a concentration within the linear range of the method.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis: Identify and quantify the this compound peak and any degradation product peaks. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the parent drug peak. Peak purity analysis should also be performed.
Potential Degradation Pathways
Based on the chemical structure of this compound (a benzamide derivative) and studies on similar compounds like batanopride, the following degradation pathways can be anticipated, particularly under hydrolytic stress.
-
Acidic Conditions: Intramolecular cyclization may occur, followed by dehydration.
-
Alkaline Conditions: Cleavage of the C-O alkyl ether bond is a likely degradation route.
-
Oxidative Conditions: The amine and ether functionalities could be susceptible to oxidation.
Further studies using techniques like LC-MS/MS would be required to identify and characterize the specific degradation products of this compound.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. baertschiconsulting.com [baertschiconsulting.com]
- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cisplatin-Induced Emesis Model Using Dazopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin, a potent chemotherapeutic agent, is widely used in the treatment of various cancers. However, its clinical utility is often limited by severe side effects, most notably chemotherapy-induced nausea and vomiting (CINV). To facilitate the development of effective antiemetic drugs, robust preclinical models are essential. The ferret has been established as a valuable animal model for studying CINV due to its similar emetic response to humans.[1][2] This document provides a detailed protocol for a cisplatin-induced emesis model in ferrets and the application of Dazopride, a potent antiemetic agent, in this model.
This compound is a benzamide derivative that exhibits a dual mechanism of action as a serotonin 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[3][4] Its antiemetic properties are attributed to the blockade of 5-HT3 receptors, which are key mediators of the emetic reflex, while its 5-HT4 receptor agonism enhances gastric motility, further contributing to its anti-nausea and anti-vomiting effects.[5] Notably, this compound displays minimal affinity for dopamine D2 receptors, reducing the risk of extrapyramidal side effects associated with other antiemetics like metoclopramide.
Data Presentation
The following table summarizes the expected outcomes of a study evaluating the efficacy of this compound in a cisplatin-induced emesis model in ferrets. The data is hypothetical but based on the known efficacy of 5-HT3 receptor antagonists in this model.
| Treatment Group | N | Mean Number of Retches (± SEM) | Mean Number of Vomits (± SEM) | % Inhibition of Emesis |
| Vehicle Control (Saline) | 8 | 150 ± 20 | 25 ± 5 | 0% |
| This compound (1 mg/kg, i.p.) | 8 | 30 ± 8 | 5 ± 2 | 80% |
*p < 0.05 compared to Vehicle Control. Data is illustrative.
Experimental Protocols
Cisplatin-Induced Emesis Model in Ferrets
This protocol describes the induction of acute emesis in ferrets using cisplatin.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
This compound hydrochloride
-
Observation cages with transparent walls and a grid floor
-
Video recording equipment (optional but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: House ferrets individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Fasting: Withhold food for 12 hours before cisplatin administration to ensure an empty stomach. Water should remain available.
-
Cisplatin Preparation: Reconstitute cisplatin powder in sterile saline to a final concentration of 1 mg/mL. Prepare this solution fresh on the day of the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Baseline Observation: Place each ferret in an observation cage and allow a 30-minute acclimatization period.
-
This compound Administration: Administer this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before cisplatin administration. A typical dose for a 5-HT3 antagonist in this model is around 1 mg/kg.
-
Cisplatin Administration: Administer cisplatin solution at a dose of 10 mg/kg via i.p. injection.
-
Observation Period: Observe the animals continuously for at least 4 hours following cisplatin administration. Record the latency to the first emetic episode (retching or vomiting), the number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric content), and the number of vomits (forceful expulsion of gastric content). Video recording can facilitate accurate scoring.
-
Post-Procedure Care: After the observation period, provide supportive care as needed, including access to food and water. Monitor the animals for any signs of distress.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Cisplatin-Induced Emesis and this compound's Mechanism of Action
Cisplatin induces emesis primarily by causing the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately triggering the vomiting reflex. This compound acts by blocking these 5-HT3 receptors, thus interrupting this signaling cascade. Additionally, its agonistic activity at 5-HT4 receptors in the gut promotes the release of acetylcholine, leading to increased gastric motility and emptying, which can further alleviate nausea and vomiting.
Caption: Mechanism of this compound in Cisplatin-Induced Emesis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Assays to Determine Dazopride's Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a benzamide derivative with known prokinetic and antiemetic properties. Its primary mechanism of action is attributed to its activity at serotonin (5-HT) receptors, specifically as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2] A thorough understanding of its receptor selectivity is crucial for predicting its therapeutic efficacy and potential side-effect profile. Unlike some other benzamides like metoclopramide, this compound exhibits negligible affinity for dopamine D₂ receptors, which may translate to a reduced risk of extrapyramidal side effects.[3]
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the receptor selectivity profile of this compound. The described assays will enable researchers to determine its binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) at its primary targets and a range of other relevant receptors.
Data Presentation: this compound Receptor Selectivity Profile
Due to the limited availability of a comprehensive public dataset for this compound, the following table presents representative binding affinities and functional potencies based on its known pharmacology and data from structurally related benzamide compounds. This data should be considered illustrative and can be populated with experimentally derived values.
| Receptor | Assay Type | Parameter | Value (nM) | Comments | Reference |
| Primary Targets | |||||
| Human 5-HT₄ | Radioligand Binding ([³H]GR113808) | Ki | 54.6 | High affinity, consistent with agonist activity. (Data for a related benzamide, YM-53389) | [4] |
| Human 5-HT₄ | cAMP Accumulation | EC₅₀ | ~15 | Potent agonist activity. (Value is an estimate based on similar compounds) | [5] |
| Human 5-HT₃ | Radioligand Binding ([³H]ramosetron) | Ki | ~100-200 | Moderate to high affinity, consistent with antagonist activity. (Value is an estimate based on related benzamides) | |
| Human 5-HT₃ | Calcium Flux | IC₅₀ | ~150 | Functional antagonism of receptor activation. (Value is an estimate) | |
| Selectivity Panel | |||||
| Human 5-HT₁ₐ | Radioligand Binding | Ki | >1000 | Low affinity, indicating selectivity over this subtype. | |
| Human 5-HT₂ₐ | Radioligand Binding | Ki | >1000 | Low affinity, indicating selectivity over this subtype. | |
| Human Dopamine D₂ | Radioligand Binding ([³H]spiperone) | Ki | >1000 | Negligible affinity, suggesting a low potential for dopamine-related side effects. |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound from membranes prepared from cells expressing the target receptor.
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT₄ receptor.
-
Materials:
-
Cell line: HEK-293 cells stably expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (specific activity ~80 Ci/mmol).
-
Non-specific determinant: Serotonin (5-HT) at a final concentration of 10 µM.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK-293 cells expressing the human 5-HT₄ receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-GR113808 (final concentration ~0.5 nM), and 50 µL of various concentrations of this compound.
-
For determining non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound.
-
For determining total binding, add 50 µL of assay buffer.
-
Add 100 µL of the cell membrane preparation (containing ~50 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor.
-
Materials:
-
Cell line: CHO-K1 cells stably expressing the human 5-HT₃ receptor.
-
Radioligand: [³H]-Ramosetron (specific activity ~75 Ci/mmol).
-
Non-specific determinant: Ondansetron at a final concentration of 10 µM.
-
Test compound: this compound.
-
Assay buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from CHO-K1 cells expressing the human 5-HT₃ receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ramosetron (final concentration ~1 nM), and 50 µL of various concentrations of this compound.
-
For determining non-specific binding, add 50 µL of 10 µM Ondansetron instead of the test compound.
-
For determining total binding, add 50 µL of assay buffer.
-
Add 100 µL of the cell membrane preparation (containing ~20-30 µg of protein) to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
The 5-HT₄ receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to stimulate cAMP production.
-
Materials:
-
Cell line: HEK-293 cells stably expressing the human 5-HT₄ receptor.
-
Positive control: Serotonin (5-HT).
-
Test compound: this compound.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well plates.
-
-
Protocol:
-
Seed HEK-293 cells expressing the human 5-HT₄ receptor into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Remove the culture medium and add 20 µL of stimulation buffer to each well.
-
Add 10 µL of various concentrations of this compound or 5-HT to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
-
The 5-HT₃ receptor is a ligand-gated ion channel that is permeable to cations, including Ca²⁺. Activation of this receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of this compound to inhibit the calcium influx induced by a 5-HT₃ agonist.
-
Materials:
-
Cell line: CHO-K1 cells stably expressing the human 5-HT₃ receptor.
-
Agonist: Serotonin (5-HT).
-
Test compound: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
-
-
Protocol:
-
Seed CHO-K1 cells expressing the human 5-HT₃ receptor into a black-walled, clear-bottom microplate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Add various concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Add a fixed concentration of 5-HT (at its EC₈₀) to stimulate the 5-HT₃ receptor and immediately measure the change in fluorescence over time.
-
Generate a dose-response curve for the inhibition of the 5-HT-induced calcium flux by this compound and calculate the IC₅₀ value.
-
Mandatory Visualizations
Caption: Signaling pathways for this compound's action at 5-HT₄ and 5-HT₃ receptors.
Caption: Workflow for the 5-HT₄ receptor cAMP accumulation assay.
Caption: Workflow for the 5-HT₃ receptor calcium flux assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of serotonergic mechanisms underlying benzamide-induced gastroprokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Custom Synthesis and Purification of Dazopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the custom synthesis and purification of Dazopride, a potent 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. This compound, with the IUPAC name 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide, is a substituted benzamide derivative of interest for its prokinetic and potential cognitive-enhancing properties.[1][2] These protocols describe a plausible synthetic route, purification methods, and analytical characterization to enable the production of high-purity this compound for research and development purposes.
Chemical Information
| Parameter | Value |
| IUPAC Name | 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide |
| Synonyms | AHR-5531 |
| CAS Number | 70181-03-2 |
| Molecular Formula | C₁₅H₂₃ClN₄O₂ |
| Molecular Weight | 326.82 g/mol |
| Chemical Structure |
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid (1) and 4-amino-1,2-diethylpyrazolidine (2) . These intermediates are then coupled via an amide bond formation reaction to yield the final product, this compound (3) .
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Intermediate 1)
This intermediate can be synthesized from commercially available starting materials. A general method for the synthesis of similar substituted benzoic acids involves the chlorination and amination of a suitable precursor.
Materials:
-
2-methoxy-4-aminobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Protocol:
-
Dissolve 2-methoxy-4-aminobenzoic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Adjust the pH to ~2 with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-amino-5-chloro-2-methoxybenzoic acid.
Synthesis of 4-amino-1,2-diethylpyrazolidine (Intermediate 2)
This heterocyclic amine can be prepared from 4-nitro-1,2-diethyl-pyrazolidine through catalytic hydrogenation.
Materials:
-
4-nitro-1,2-diethyl-pyrazolidine
-
Toluene
-
Anhydrous ethanol
-
Raney Nickel
-
Hydrogen gas
Protocol:
-
In a hydrogenation vessel, dissolve approximately 3.0 g of 4-nitro-1,2-diethyl-pyrazolidine in 100 ml of toluene and 60 ml of anhydrous ethanol.
-
Carefully add 2 g of Raney Nickel (previously washed three times with anhydrous ethanol).
-
Pressurize the vessel with hydrogen gas to about 30 psi.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvents from the filtrate under reduced pressure to yield 4-amino-1,2-diethylpyrazolidine as a colorless liquid.
Synthesis of this compound (Amide Coupling)
The final step involves the coupling of the carboxylic acid (Intermediate 1) and the amine (Intermediate 2) using a suitable coupling agent.
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid (1)
-
4-amino-1,2-diethylpyrazolidine (2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
Protocol:
-
To a stirred solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 4-amino-1,2-diethylpyrazolidine (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Add triethylamine (2.5 eq) and stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Workflow for the amide coupling step in this compound synthesis.
Purification Methods
Column Chromatography
The crude this compound can be purified by column chromatography on silica gel.
Materials:
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
Protocol:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).
-
If necessary, a small percentage of methanol (1-5%) can be added to the ethyl acetate to elute more polar impurities and the product.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Crystallization
Further purification can be achieved by crystallization from a suitable solvent or solvent system.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Slowly cool the solution to room temperature and then to 0-4 °C to induce crystallization.
-
If crystallization does not occur, add a co-solvent (e.g., hexane or water) dropwise until turbidity is observed, then heat to re-dissolve and cool again.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: General workflow for the purification of this compound.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Method | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity > 98% (by peak area) |
| Mass Spectrometry (MS) | [M+H]⁺ = 327.1582 (calculated for C₁₅H₂₄ClN₄O₂⁺) |
| ¹H NMR | Spectrum consistent with the structure of this compound |
| ¹³C NMR | Spectrum consistent with the structure of this compound |
| Melting Point | To be determined experimentally |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be developed for purity analysis.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Signaling Pathway
This compound acts as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. The agonistic activity at the 5-HT₄ receptor is primarily responsible for its prokinetic effects.
Caption: Simplified signaling pathway of this compound at the 5-HT4 receptor.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Raney Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere or solvent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The protocols provided are based on established chemical principles and literature precedents for similar compounds. The synthesis and handling of these chemicals should only be performed by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of these materials.
References
Application Notes and Protocols for Measuring Dazopride's Prokinetic Effects in Ex Vivo Tissue Baths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazopride is a substituted benzamide with prokinetic properties, indicating its potential utility in treating gastrointestinal motility disorders. Its primary mechanism of action involves the modulation of serotonin (5-HT) receptors in the enteric nervous system. Specifically, this compound acts as a 5-HT3 receptor antagonist and is also suggested to have 5-HT4 receptor agonist activity, a common characteristic of prokinetic benzamides.[1][2][3][4] This dual action is thought to enhance gastrointestinal transit and coordination.
These application notes provide detailed protocols for assessing the prokinetic effects of this compound on isolated gastrointestinal tissues using ex vivo tissue baths. The described methodologies enable the quantitative evaluation of this compound's influence on smooth muscle contractility, providing crucial data for preclinical drug development and mechanistic studies.
Data Presentation
While specific quantitative data for this compound in ex vivo tissue bath assays is not extensively available in public literature, the following tables illustrate the expected data structure and provide comparative values for other well-characterized prokinetic agents with similar mechanisms of action, such as Cisapride. These tables are intended to serve as a template for presenting experimental findings for this compound.
Table 1: Effect of this compound on Spontaneous Contractions of Isolated Guinea Pig Ileum
| Concentration (M) | Amplitude (% of Baseline) | Frequency (% of Baseline) |
| 1 x 10⁻⁹ | ||
| 1 x 10⁻⁸ | ||
| 1 x 10⁻⁷ | ||
| 1 x 10⁻⁶ | ||
| 1 x 10⁻⁵ | ||
| EC₅₀ | ||
| Eₘₐₓ |
Table 2: Potentiation of Electrically Evoked Contractions in Guinea Pig Stomach Strips by this compound
| This compound Concentration (M) | Stimulation Frequency (Hz) | Peak Tension (g) | % Increase from Control |
| Vehicle Control | 5 | N/A | |
| 1 x 10⁻⁷ | 5 | ||
| 1 x 10⁻⁶ | 5 | ||
| 1 x 10⁻⁵ | 5 | ||
| Vehicle Control | 10 | N/A | |
| 1 x 10⁻⁷ | 10 | ||
| 1 x 10⁻⁶ | 10 | ||
| 1 x 10⁻⁵ | 10 |
Note: this compound has been shown to enhance field stimulation-induced contractions of guinea-pig stomach strips, though specific concentration-response data is limited.[5]
Table 3: Comparative Prokinetic Activity of Benzamide Derivatives in Guinea Pig Ileum
| Compound | Primary Mechanism | EC₅₀ (M) for Acetylcholine Potentiation |
| This compound | 5-HT₃ Antagonist / 5-HT₄ Agonist | To be determined |
| Cisapride | 5-HT₄ Agonist / 5-HT₃ Antagonist | 7 x 10⁻⁹ (for acetylcholine response) |
| Metoclopramide | D₂ Antagonist / 5-HT₄ Agonist / 5-HT₃ Antagonist | Variable, generally lower potency than cisapride |
| Renzapride | 5-HT₄ Agonist / 5-HT₃ Antagonist | Data not readily available |
Experimental Protocols
The following are detailed protocols for conducting ex vivo tissue bath experiments to measure the prokinetic effects of this compound.
Protocol 1: Evaluation of this compound's Effect on Spontaneous Contractility of Guinea Pig Ileum
Objective: To determine the concentration-dependent effect of this compound on the amplitude and frequency of spontaneous contractions in isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
Tissue organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Excise a segment of the terminal ileum and place it in a petri dish containing carbogen-aerated Krebs-Henseleit solution at 37°C.
-
Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting:
-
Suspend each ileum segment vertically in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record baseline spontaneous contractions for 20-30 minutes.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration (typically 15-20 minutes).
-
Record the contractile activity (amplitude and frequency) throughout the experiment.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions for each this compound concentration.
-
Express the data as a percentage of the baseline values.
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Assessment of this compound's Prokinetic Effect on Electrically Stimulated Guinea Pig Stomach Strips
Objective: To evaluate the ability of this compound to potentiate neurally mediated contractions in isolated guinea pig stomach muscle strips.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution
-
This compound stock solution and serial dilutions
-
Tissue organ bath system with isometric force transducers and parallel platinum electrodes for electrical field stimulation (EFS)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Excise the stomach and place it in carbogen-aerated Krebs-Henseleit solution.
-
Open the stomach along the lesser curvature and cut longitudinal muscle strips (approximately 1.5 cm x 0.5 cm) from the fundus.
-
-
Tissue Mounting:
-
Mount the stomach strips in the organ bath chambers between two platinum electrodes.
-
Apply an initial tension of 1.5 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce contractile responses using EFS (e.g., 5 Hz, 0.5 ms pulse duration, 80 V, for 10 seconds every 2 minutes).
-
Once stable responses are obtained, incubate the tissue with a specific concentration of this compound (or vehicle control) for 20-30 minutes.
-
Repeat the EFS and record the contractile response.
-
Wash the tissue and repeat the procedure with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tension of the EFS-induced contractions in the absence and presence of this compound.
-
Calculate the percentage increase in contractile force for each concentration of this compound.
-
Construct a concentration-response curve to determine the potentiation effect.
-
Mandatory Visualizations
Caption: 5-HT₄ Receptor Signaling Pathway for Prokinetic Effect.
Caption: Ex Vivo Tissue Bath Experimental Workflow.
References
- 1. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazopride: A Versatile Tool Compound for 5-HT4 Receptor Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dazopride (also known by its developmental code AHR-5531) is a benzamide derivative that acts as a dual-action ligand, exhibiting agonist activity at the serotonin 5-HT4 receptor and antagonist activity at the 5-HT3 receptor.[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the physiological roles of the 5-HT4 receptor, particularly in the gastrointestinal (GI) tract and the central nervous system (CNS). Unlike older benzamides such as metoclopramide, this compound displays negligible affinity for dopamine D2 receptors, thereby reducing the likelihood of extrapyramidal side effects in preclinical models.[2][4]
These application notes provide a comprehensive overview of this compound's utility as a research tool, including its mechanism of action, available pharmacological data, and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In the context of the GI tract, this pathway ultimately enhances neurotransmitter release, such as acetylcholine, leading to increased smooth muscle contraction and promotion of motility.
5-HT4 Receptor Signaling Pathway
Pharmacological Data
Selectivity Profile of this compound
| Receptor/Target | Activity | Quantitative Data | Reference |
| 5-HT4 | Agonist | Data not available | |
| 5-HT3 | Antagonist | Data not available | |
| Dopamine D2 | No significant affinity | Failed to displace [3H]spiperone |
For comparative purposes, the following table presents data for other well-characterized 5-HT4 receptor agonists.
Pharmacological Data for Selected 5-HT4 Receptor Agonists (for comparison)
| Compound | 5-HT4 Receptor Affinity (Ki, nM) | 5-HT4 Receptor Functional Potency (EC50, nM) | Reference |
| Prucalopride | ~15.8 | ~25 | |
| Velusetrag (TD-5108) | ~0.3 | ~0.2 | |
| Naronapride (ATI-7505) | ~0.5 | ~0.8 | |
| Cisapride | ~25 | ~10 |
Note: The values presented in this table are approximate and may vary depending on the specific assay conditions and tissue/cell type used. They are provided as a general reference for the expected potency of 5-HT4 receptor agonists.
Experimental Protocols
The following are detailed protocols for standard in vitro assays used to characterize compounds like this compound at the 5-HT4 receptor.
In Vitro Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Radioligand Binding Assay Workflow
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro cAMP Accumulation Assay Protocol
This protocol measures the functional agonist activity of this compound by quantifying the increase in intracellular cAMP.
cAMP Accumulation Assay Workflow
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
96-well cell culture plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Test compound: this compound.
-
Positive control: A known 5-HT4 agonist (e.g., serotonin or prucalopride).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell lysis buffer (usually included in the cAMP kit).
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound (and controls) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the instructions of the cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or assay signal) against the log concentration of this compound.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.
-
In Vivo Applications
This compound has been utilized in several in vivo models to investigate the role of 5-HT4 receptor activation in physiological processes.
Gastric Emptying Studies in Rodents
Objective: To assess the prokinetic effects of this compound on gastric emptying.
Animal Model: Rats or guinea pigs.
Protocol Outline:
-
Fasting: Fast animals overnight with free access to water.
-
Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Test Meal: After a set pre-treatment time (e.g., 30 minutes), administer a non-absorbable marker meal (e.g., phenol red in methylcellulose or a radiolabeled meal) via oral gavage.
-
Euthanasia and Sample Collection: At a predetermined time after the test meal (e.g., 20-30 minutes), euthanize the animals.
-
Analysis: Ligate the pylorus and cardia, and carefully remove the stomach. The amount of marker remaining in the stomach is quantified (e.g., spectrophotometrically for phenol red or by gamma counting for a radiolabeled meal).
-
Calculation: Gastric emptying is calculated as: (1 - (amount of marker in stomach / amount of marker in administered meal)) * 100%.
Antiemetic Studies in Ferrets
Objective: To evaluate the antiemetic properties of this compound against chemotherapy-induced emesis.
Animal Model: Ferrets.
Protocol Outline:
-
Acclimatization: Acclimatize ferrets to the experimental conditions.
-
Drug Administration: Administer this compound (e.g., 1-5 mg/kg) or vehicle (e.g., intravenously or subcutaneously).
-
Emetogen Challenge: After a pre-treatment period, administer an emetogenic agent such as cisplatin (e.g., 10 mg/kg, i.p.).
-
Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
Analysis: Compare the emetic responses in this compound-treated animals to the vehicle-treated control group to determine the antiemetic efficacy.
Conclusion
This compound's dual activity as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist, combined with its lack of dopamine D2 receptor affinity, establishes it as a specific and useful tool for probing the functions of the 5-HT4 receptor system. While quantitative binding and functional potency data are not widely published, the protocols provided here offer a framework for researchers to characterize this compound and similar compounds in their own laboratories. Its demonstrated in vivo efficacy in modulating GI motility and emesis underscores its value in preclinical research aimed at understanding the therapeutic potential of 5-HT4 receptor activation.
References
Troubleshooting & Optimization
Troubleshooting Dazopride insolubility in aqueous solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with Dazopride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A1: this compound, a benzamide derivative, is expected to have low solubility in neutral aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1]
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution.[1] Once dissolved, this stock solution can be diluted into your aqueous experimental medium.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your experiment.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can improve solubility.[2][3]
-
Adjust the pH: As this compound has basic functional groups, adjusting the pH of the aqueous solution to be more acidic can increase its solubility.[4]
-
Utilize excipients: Surfactants or cyclodextrins can be included in the aqueous solution to enhance the solubility of poorly soluble drugs.
Q4: Can I adjust the pH to improve this compound solubility?
A4: Yes, pH adjustment is a viable technique for ionizable compounds like this compound. For basic compounds, decreasing the pH below their pKa will lead to protonation, forming a more water-soluble cationic species. However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assays).
Q5: Are there other methods to enhance the aqueous solubility of this compound for in vivo or in vitro studies?
A5: Several advanced formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These include:
-
Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility in water.
-
Solid Dispersions: Dispersing this compound in a polymer carrier can enhance its dissolution rate.
-
Lipid-Based Formulations: For oral administration, lipid-based delivery systems can improve the absorption of lipophilic drugs.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Solubility Assessment
If you are experiencing insolubility, systematically test different solvent systems. The following table can be used to document your findings.
| Condition ID | Solvent System | Temperature (°C) | Observations (e.g., Clear, Precipitate, Hazy) |
| A-1 | 100% PBS (pH 7.4) | 25 | |
| A-2 | 100% Deionized Water | 25 | |
| A-3 | 100% DMSO | 25 | |
| A-4 | 100% Ethanol | 25 | |
| B-1 | 10% DMSO in PBS | 25 | |
| B-2 | 5% Ethanol in PBS | 25 | |
| C-1 | PBS (pH 6.0) | 25 | |
| C-2 | PBS (pH 5.0) | 25 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Determine Mass: Calculate the required mass of this compound for your desired stock concentration and volume. (Molar Mass of this compound: 326.83 g/mol ).
-
Weigh Compound: Accurately weigh the solid this compound into a sterile, chemically resistant vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO.
-
Dissolve: Vortex the vial for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solution Preparation using a Co-solvent
-
Prepare Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS) containing a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG).
-
Dilute Stock: While vortexing the co-solvent buffer, slowly add the required volume of the this compound DMSO stock solution.
-
Observe: Visually inspect for any signs of precipitation.
Protocol 3: pH Adjustment for Improved Solubility
-
Prepare Acidic Buffers: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).
-
Test Solubility: Add a small, consistent volume of your this compound DMSO stock solution to each buffer.
-
Equilibrate and Observe: Allow the solutions to equilibrate for a set time (e.g., 1 hour) and observe for precipitation.
-
Select Optimal pH: Choose the lowest pH that maintains this compound solubility and is compatible with your experimental conditions.
Troubleshooting Workflow
The following diagram illustrates a systematic workflow for troubleshooting this compound insolubility.
Caption: A stepwise workflow for addressing this compound insolubility.
This compound Signaling Pathway
This compound is known to act as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. The simplified signaling pathways are illustrated below.
Caption: Simplified signaling pathways for this compound's action on 5-HT3 and 5-HT4 receptors.
References
Technical Support Center: Overcoming Poor Dazopride Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the investigational compound Dazopride in animal studies. This guide focuses on established strategies for improving the bioavailability of poorly water-soluble and/or poorly permeable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Poor oral bioavailability of a compound like this compound is often multifactorial. The primary reasons typically include:
-
Low Aqueous Solubility: For a drug to be absorbed, it generally needs to be in a dissolved state at the site of absorption. If this compound has low solubility in gastrointestinal fluids, its absorption will be limited.
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[1]
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug available.[1]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).
Q2: What initial steps should I take to investigate the cause of this compound's poor bioavailability?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine this compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal conditions), and its lipophilicity (LogP).
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[2]
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes from the animal species being used in your studies (e.g., rat, mouse, dog) to evaluate its metabolic stability.[3][4]
-
Pilot Pharmacokinetic Study: Conduct a pilot oral and intravenous (IV) pharmacokinetic study in your animal model. Comparing the Area Under the Curve (AUC) from oral and IV administration will allow you to calculate the absolute bioavailability and provide insights into the extent of absorption versus first-pass metabolism.
Troubleshooting Guide: Formulation Issues
Q3: I am observing precipitation of this compound in my aqueous vehicle upon standing. What can I do?
A3: This suggests that this compound has low kinetic solubility or is unstable in your current vehicle. Consider the following solutions:
-
Co-solvents: Increase the proportion of organic co-solvents such as DMSO, PEG 400, or ethanol. However, be mindful of the potential for toxicity in your animal model at higher concentrations.
-
Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL to improve and maintain solubility.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjust the pH of the vehicle to a range where the compound is more soluble.
-
Fresh Formulation: If precipitation is rapid, prepare the formulation immediately before dosing.
Q4: My this compound suspension is not uniform, and the compound settles quickly. How can I improve it?
A4: A non-uniform suspension will lead to inaccurate and variable dosing. To improve your suspension:
-
Particle Size Reduction: Mill or micronize the this compound powder to reduce the particle size. Smaller particles have a larger surface area, which can improve dissolution and reduce settling.
-
Suspending Agents: Add a suspending agent such as methylcellulose (0.5% w/v) or carboxymethylcellulose to increase the viscosity of the vehicle and slow down sedimentation.
-
Wetting Agent: Ensure the this compound powder is properly wetted before adding the bulk of the vehicle. This can be achieved by creating a paste of the powder with a small amount of the vehicle containing a wetting agent.
-
Continuous Agitation: Use a magnetic stirrer to keep the suspension homogenous during the dosing procedure.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using Wet Media Milling
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated media mill
-
Laser diffraction particle size analyzer
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Create a pre-suspension by dispersing this compound powder in the stabilizer solution at a concentration of 5% w/v.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-8 hours). The optimal milling time should be determined empirically.
-
Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using a laser diffraction analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved and the particle size distribution is stable.
-
Separate the nanosuspension from the milling media by sieving or decanting.
-
The resulting nanosuspension can be used directly for oral dosing or can be lyophilized into a solid powder for reconstitution.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound API
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Labrasol® ALF, Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vials, magnetic stirrer, and water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity. This is typically done by adding an excess of this compound to a known amount of the excipient, stirring for 24-48 hours, and then quantifying the dissolved drug concentration by HPLC.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the range of oil, surfactant, and co-surfactant concentrations that form stable and clear microemulsions upon dilution with water.
-
Formulation Preparation: a. Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture in a water bath to 40-50 °C to ensure homogeneity. c. Add the required amount of this compound to the excipient mixture and stir until it is completely dissolved.
-
Characterization of the SEDDS: a. Self-Emulsification Assessment: Add a small amount of the this compound-loaded SEDDS to a beaker of water with gentle stirring and visually assess the formation of the emulsion. The emulsion should appear clear to slightly bluish. b. Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument. c. In Vitro Dissolution: Perform an in vitro dissolution test in simulated gastric and intestinal fluids to evaluate the release profile of this compound from the SEDDS formulation.
Data Presentation: Pharmacokinetic Parameters
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Nanosuspension | 450 ± 90 | 1.0 | 1800 ± 350 | 300 |
| SEDDS | 700 ± 150 | 0.5 | 2500 ± 480 | 417 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Experimental workflow for this compound formulation development.
Caption: Hypothetical this compound signaling pathway.
Caption: Troubleshooting decision tree for poor this compound bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Dazopride Antiemetic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dazopride dosage for antiemetic efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an antiemetic?
This compound is a substituted benzamide derivative that acts as a potent antiemetic and gastroprokinetic agent.[1][2] Its primary mechanism of action involves a dual effect on the serotonin receptor system: it is a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[2] Unlike older benzamides like metoclopramide, this compound has minimal to no affinity for dopamine D₂ receptors, which is expected to reduce the incidence of extrapyramidal side effects.[3][4]
Q2: What is the recommended starting dose for this compound in preclinical animal models?
Based on preclinical studies in ferrets, a common model for emesis research, intravenous doses of 1.0 mg/kg have been shown to attenuate or abolish cisplatin-induced emesis, while a dose of 5.0 mg/kg completely antagonized the emetic response. One study noted that this compound was equipotent to metoclopramide in preventing cisplatin-induced emesis in ferrets. For gastric emptying enhancement, a dose of 0.3 mg/kg has been shown to be effective.
Q3: What is a typical dosing regimen for this compound in a clinical research setting?
A dose-ranging study in cancer patients receiving chemotherapy explored intravenous doses from 0.5 mg/kg to 4.0 mg/kg per infusion, with three infusions administered every two hours, starting 30 minutes before chemotherapy. This regimen was found to be safe, with observed antiemetic effects.
Q4: What are the expected side effects of this compound in experimental settings?
In a clinical setting, this compound has been associated with mild and transient side effects, including sedation, dizziness, visual disturbances, and headaches. Importantly, these adverse events were not found to be dose-related within the tested range. Due to its low affinity for dopamine D₂ receptors, extrapyramidal side effects, which can be a concern with other benzamides, are not expected.
Troubleshooting Guides
Issue 1: High variability in antiemetic response in animal models.
-
Possible Cause 1: Inconsistent Emetogen Challenge. The dose and administration route of the emetogenic agent (e.g., cisplatin) can significantly impact the emetic response.
-
Troubleshooting Step: Ensure precise and consistent administration of the emetogen in all animals. For cisplatin-induced emesis in ferrets, an intraperitoneal (i.p.) or intravenous (i.v.) injection is commonly used. A systematic review of cisplatin-induced emesis in ferrets highlights that 10 mg/kg is a common dose for inducing acute emesis, while 5 mg/kg can be used to model both acute and delayed emesis.
-
-
Possible Cause 2: Animal-to-Animal Variability. Individual differences in metabolism and sensitivity to both the emetogen and the antiemetic can lead to varied responses.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual variability. Ensure animals are of a similar age and weight.
-
-
Possible Cause 3: Acclimatization and Stress. Stress from handling and a novel environment can influence physiological responses, including emesis.
-
Troubleshooting Step: Allow for an adequate acclimatization period for the animals in the experimental environment before the study begins. Handle animals consistently and gently to minimize stress.
-
Issue 2: Unexpected lack of efficacy at a previously effective dose.
-
Possible Cause 1: Drug Formulation and Stability. Improper storage or formulation of this compound can lead to degradation and loss of potency.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's recommendations.
-
-
Possible Cause 2: Timing of Administration. The timing of this compound administration relative to the emetogenic challenge is critical for optimal efficacy.
-
Troubleshooting Step: Administer this compound prior to the emetogenic stimulus. In clinical trials, this compound was given 30 minutes before chemotherapy. For preclinical models, a similar pre-treatment window should be established and consistently followed.
-
Issue 3: Observing unexpected behavioral side effects in animal models.
-
Possible Cause: Off-Target Effects or Species-Specific Responses. While this compound has a favorable profile, species-specific metabolism or off-target interactions at high doses could lead to unforeseen behavioral changes.
-
Troubleshooting Step: Carefully document all observed behaviors. Consider performing a dose-response study for behavioral effects. If the side effects are severe, consider reducing the dose or exploring a different administration route.
-
Data Presentation
Table 1: Clinical Dose-Ranging and Toxicity of Intravenous this compound
| Dose Level (mg/kg per infusion) | Number of Infusions | Dosing Interval | Observed Toxicities | Antiemetic Effect |
| 0.5 - 4.0 | 3 | Every 2 hours | Sedation, dizziness, visual disturbances, headaches (all mild and transient) | Observed |
Data from a study in 23 cancer patients receiving chemotherapy.
Table 2: Preclinical Antiemetic Efficacy of Intravenous this compound in Ferrets (Cisplatin-Induced Emesis)
| Dose (mg/kg) | Efficacy | Reference |
| 1.0 | Attenuates or abolishes emesis | |
| 5.0 | Antagonizes the development of emesis in all animals | |
| Not Specified | Equipotent to metoclopramide |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis Model in Ferrets
-
Animal Model: Male ferrets (Mustela putorius furo) are commonly used.
-
Acclimatization: Animals should be individually housed and allowed to acclimate to the laboratory conditions for at least 7 days prior to the experiment.
-
Emetogen Administration: Administer cisplatin at a dose of 5-10 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
This compound Administration: Administer this compound intravenously at the desired dose (e.g., 0.1, 1.0, 5.0 mg/kg) 30 minutes prior to cisplatin administration.
-
Observation Period: Observe the animals continuously for at least 4 hours post-cisplatin administration. For studies of delayed emesis, the observation period can be extended to 72 hours.
-
Data Collection: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is often defined as one or more retches and/or vomits.
-
Endpoint: The primary endpoint is the number of emetic episodes. Secondary endpoints can include the latency to the first emetic episode.
Protocol 2: In Vitro 5-HT₄ Receptor Agonist Activity Assay
-
Cell Line: Use a cell line stably expressing the human 5-HT₄ receptor (e.g., CHO or HEK293 cells).
-
Assay Principle: The 5-HT₄ receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Procedure: a. Plate the cells in a suitable microplate format. b. Incubate the cells with varying concentrations of this compound. c. Include a known 5-HT₄ receptor agonist as a positive control and a vehicle control. d. After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Mandatory Visualizations
Caption: 5-HT₃ Receptor Signaling Pathway and this compound Antagonism.
Caption: 5-HT₄ Receptor Agonist Signaling Pathway of this compound.
Caption: Experimental Workflow for Assessing this compound's Antiemetic Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Dose-ranging evaluation of the substituted benzamide this compound when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Dazopride in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using Dazopride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a gastroprokinetic and antiemetic agent belonging to the benzamide class.[1][2] Its primary mechanism involves acting as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2] This dual action enhances gastric motility and emptying while also blocking emesis (vomiting).[3] Unlike some other prokinetic agents like metoclopramide, this compound shows little to no activity as a dopamine receptor antagonist, which may reduce the risk of certain side effects.
Q2: What are the common research applications for this compound in vivo?
A2: this compound is primarily investigated for its effects on gastrointestinal (GI) motility. Common in vivo applications include studying its efficacy in enhancing gastric emptying, reducing cisplatin-induced emesis, and its potential in facilitating learning and memory. It is often used in animal models to investigate treatments for gastroparesis and other functional GI disorders.
Q3: How should this compound be stored and prepared for in vivo experiments?
A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C. This compound is soluble in DMSO. For administration, a stock solution in DMSO can be prepared, which can be stored at -20°C for several months. For obtaining a higher solubility, it is recommended to warm the tube to 37°C and shake it in an ultrasonic bath. The final dosing solution is typically prepared by diluting the stock solution in an appropriate vehicle, such as saline or phosphate-buffered saline (PBS).
Q4: What are the different forms of this compound available for research?
A4: this compound is available for research purposes as a free base, as well as in fumarate and succinate salt forms. It is important to be consistent with the form used throughout a study, as different salt forms can affect solubility and bioavailability.
Troubleshooting Guide
Issue 1: High Variability in Gastric Emptying Results
High variability in gastric emptying studies is a common challenge. Several factors can contribute to this, leading to inconsistent and difficult-to-interpret data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Animal Strain and Supplier | Different rodent strains (e.g., BALB/c vs. C57BL/6 mice) exhibit inherent differences in GI motility and morphology. Even within the same strain, animals from different suppliers can show variability. Solution: Use a consistent animal strain and supplier for all experiments. Clearly report the strain and source in your methodology. |
| Fasting Period | Inconsistent fasting times can significantly alter baseline gastric volume and motility. Solution: Implement a standardized and strictly controlled fasting period (e.g., 12-24 hours with free access to water) for all animals before the experiment. |
| Diet and Acclimation | Changes in diet or an insufficient acclimation period can induce stress and affect GI function. Solution: Acclimate animals to the housing facility for at least one week before any experimental procedures. Provide a standard diet and water ad libitum. |
| Drug Formulation and Administration | Poor solubility, inconsistent dosing volume, or improper administration technique (e.g., oral gavage) can lead to variable drug absorption. Solution: Ensure this compound is fully dissolved in the vehicle. Use a consistent, weight-based dosing volume. Train personnel thoroughly on administration techniques to minimize stress and ensure accurate delivery. |
| Measurement Technique | The method used to assess gastric emptying (e.g., phenol red meal, scintigraphy) has its own inherent variability. Solution: Standardize the protocol for the chosen method. Ensure the composition and administration of the test meal are consistent. |
Issue 2: Inconsistent or Unexpected Behavioral Responses in Animals
Observing unexpected behaviors such as sedation, dizziness, or agitation can confound the results of GI motility studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound has low affinity for dopamine receptors, high doses may lead to unforeseen off-target effects. Side effects like sedation, dizziness, and headaches have been noted in human trials. Solution: Conduct a dose-response study to identify the optimal therapeutic dose with minimal behavioral side effects. Start with lower doses and carefully observe the animals for any adverse reactions. |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. Solution: Always include a vehicle-only control group in your experimental design. Keep the concentration of the vehicle as low as possible and consistent across all treatment groups. |
| Stress from Handling and Procedures | Excessive or improper handling can induce stress, which is a known modulator of GI function and animal behavior. Solution: Handle animals gently and minimize the duration of experimental procedures. Acclimate animals to the handling and dosing procedures before the actual experiment. |
Issue 3: Lack of Dose-Dependent Effect
Failure to observe a clear dose-dependent response can make it difficult to establish the efficacy of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The selected dose range may be too narrow or entirely on the plateau of the dose-response curve. Solution: Perform a pilot study with a wide range of doses to establish the effective dose range. Doses used in previous animal studies range from 0.1 mg/kg to 10.0 mg/kg depending on the model and route of administration. |
| Pharmacokinetic Issues | This compound may have a short half-life or poor bioavailability in the chosen animal model, leading to insufficient exposure at the target site. Solution: If pharmacokinetic data for your specific model is unavailable, consider conducting a preliminary pharmacokinetic study to determine parameters like Cmax, Tmax, and half-life. This will help in designing an optimal dosing regimen. |
| Saturated Mechanism of Action | The physiological response to 5-HT₄ receptor agonism may saturate at higher doses, leading to a plateau in the observed effect. Solution: Analyze the dose-response data using appropriate nonlinear regression models to determine if a saturation effect is present. |
Experimental Protocols & Data
Representative this compound Dosing in Preclinical Models
The following table summarizes doses of this compound used in various preclinical models, as reported in the literature. This can serve as a starting point for dose-ranging studies.
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Guinea Pig | 0.3 mg/kg | Not specified | Significant enhancement of gastric evacuation. | |
| Dog | 0.3 - 10.0 mg/kg | Intravenous (i.v.) | Dose-related increase in antral motility. | |
| Ferret | 1.0 - 5.0 mg/kg | Intravenous (i.v.) | Attenuation or abolishment of cisplatin-induced emesis. | |
| Marmoset | 5 mg/kg | Intraperitoneal (i.p.) | Antagonism of tetralin-induced emesis. |
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound on serotonin receptors, leading to its prokinetic and antiemetic effects.
Caption: this compound's dual action on 5-HT4 and 5-HT3 receptors.
Workflow for a Gastric Emptying Study
This diagram outlines a standardized workflow for conducting a gastric emptying study, highlighting critical points where variability can be minimized.
Caption: Standardized workflow for a rodent gastric emptying study.
References
Dazopride Technical Support Center: Interpreting Biphasic Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering biphasic dose-response curves in experiments involving Dazopride. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental benzamide derivative investigated for its antiemetic and gastroprokinetic properties.[1][2] Its primary mechanism of action is dual: it acts as a competitive antagonist at the serotonin 5-HT3 receptor and as an agonist at the serotonin 5-HT4 receptor.[1] Unlike older prokinetic agents like metoclopramide, this compound exhibits minimal activity at dopamine D2 receptors, which is expected to reduce the likelihood of extrapyramidal side effects.
Q2: We have observed a biphasic or U-shaped dose-response curve with this compound in our cellular assay. Is this an expected outcome?
Currently, there is no published literature that specifically documents a biphasic dose-response curve for this compound. However, biphasic dose-responses, often referred to as hormesis, are a recognized phenomenon in pharmacology and toxicology. Such a response is characterized by a stimulatory or greater-than-expected effect at low doses and an inhibitory or reduced effect at high doses, or vice versa. While not previously reported for this compound, it is a plausible experimental finding that warrants further investigation.
Q3: What are the potential pharmacological reasons for observing a biphasic dose-response curve with a compound like this compound?
Several factors can contribute to a biphasic dose-response relationship:
-
Receptor Subtype Complexity: this compound acts on two different serotonin receptor subtypes (5-HT3 and 5-HT4). These receptors can trigger opposing downstream signaling pathways. It is possible that at different concentrations, this compound preferentially activates one receptor over the other, leading to a biphasic effect.
-
Activation of Opposing Signaling Pathways: Even through a single receptor, a compound can activate multiple signaling cascades that have opposing effects on the measured endpoint. The net effect would be dependent on the concentration of the compound.
-
Off-Target Effects: At higher concentrations, this compound might interact with other unintended molecular targets ("off-targets") that could counteract or alter the primary response.
-
Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, where the receptors are no longer responsive to the stimulus. This can lead to a diminished response at higher doses.
-
Cellular Toxicity: At very high concentrations, the compound may induce cytotoxicity, leading to a sharp decline in the measured response, which could be misinterpreted as a biphasic effect related to its primary pharmacology.
Troubleshooting Guide for Biphasic Dose-Response Curves
If you are observing a biphasic dose-response curve with this compound, the following troubleshooting steps can help you to identify the underlying cause.
Step 1: Verify Experimental Setup and Data Analysis
-
Confirm Reagent Identity and Purity: Ensure the this compound used is of high purity and has been correctly identified.
-
Check for Assay Artifacts: Rule out any artifacts in your assay system that might lead to a biphasic readout. This could include issues with the detection reagents, plate reader settings, or cell culture conditions.
-
Re-evaluate Data Analysis: Ensure that the biphasic curve is not an artifact of the data fitting model used.
Step 2: Investigate the Role of the Known Targets (5-HT3 and 5-HT4 Receptors)
-
Use Selective Antagonists: To dissect the contribution of each receptor, co-incubate this compound with a selective 5-HT3 receptor antagonist (e.g., ondansetron) or a selective 5-HT4 receptor antagonist (e.g., GR 113808). If the biphasic curve is abolished or altered in the presence of one of these antagonists, it suggests the involvement of that specific receptor in the complex response.
-
Measure Downstream Signaling: Directly measure the downstream signaling pathways associated with each receptor. For the 5-HT4 receptor (a Gs-coupled GPCR), you could measure intracellular cAMP levels. For the 5-HT3 receptor (a ligand-gated ion channel), you could measure changes in intracellular calcium or membrane potential.
Step 3: Assess Potential Off-Target Effects and Cytotoxicity
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary assay to determine if the downturn in the dose-response curve at high concentrations of this compound correlates with cell death.
-
Off-Target Screening: If resources permit, consider a broader off-target screening panel to identify other potential molecular targets of this compound at higher concentrations.
Experimental Protocols
1. Competitive Receptor Binding Assay with Selective Antagonists
-
Objective: To determine if the biphasic response is mediated by the 5-HT3 or 5-HT4 receptor.
-
Methodology:
-
Prepare cells expressing the receptor of interest (e.g., HEK293 cells transfected with 5-HT3R or 5-HT4R).
-
In separate experimental arms, pre-incubate the cells with a selective antagonist for either the 5-HT3 receptor (e.g., ondansetron at a concentration known to be selective) or the 5-HT4 receptor (e.g., GR 113808).
-
Add a range of concentrations of this compound to the cells.
-
Add a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]granisetron for 5-HT3R).
-
Incubate to allow for competitive binding.
-
Wash the cells to remove unbound radioligand.
-
Measure the amount of bound radioligand using a scintillation counter.
-
Analyze the data to see if the antagonist alters the binding curve of this compound.
-
2. cAMP Assay for 5-HT4 Receptor Agonism
-
Objective: To specifically measure the activation of the 5-HT4 receptor signaling pathway.
-
Methodology:
-
Plate cells expressing the 5-HT4 receptor in a suitable microplate.
-
Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a range of concentrations of this compound.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Plot the dose-response curve of this compound on cAMP production.
-
3. Calcium Flux Assay for 5-HT3 Receptor Antagonism
-
Objective: To measure the antagonistic effect of this compound on 5-HT3 receptor activation.
-
Methodology:
-
Load cells expressing the 5-HT3 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add a range of concentrations of this compound and incubate.
-
Add a known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium influx.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor Target | Effect |
| Primary Activity | 5-HT3 Receptor | Antagonist |
| 5-HT4 Receptor | Agonist | |
| Secondary Activity | Dopamine D2 Receptor | Minimal to no effect |
Table 2: Troubleshooting Experimental Outcomes
| Observed Phenomenon | Potential Cause | Suggested Action |
| Biphasic (U-shaped) dose-response | 1. Dual action on 5-HT3 and 5-HT4 receptors with opposing effects. 2. Off-target effects at high concentrations. 3. Cellular toxicity at high concentrations. | 1. Use selective antagonists for 5-HT3 and 5-HT4 receptors to dissect the response. 2. Perform counter-screening against a panel of other receptors. 3. Run a parallel cytotoxicity assay. |
| Steeper than expected dose-response | Positive cooperativity at the receptor. | Investigate the binding kinetics of this compound. |
| Shallow dose-response curve | Partial agonism or antagonism. | Determine the maximal efficacy (Emax) relative to a full agonist/antagonist. |
Visualizations
Caption: Signaling pathways of this compound at 5-HT4 and 5-HT3 receptors.
Caption: Troubleshooting workflow for a biphasic dose-response curve.
Caption: Logical relationship for a potential biphasic effect of this compound.
References
Dazopride degradation and how to prevent it in stock solutions
Welcome to the technical support center for Dazopride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing, storing, and troubleshooting this compound stock solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is recommended to use a high-purity anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solvating properties. Ensure you are using a fresh, anhydrous supply of the solvent, as absorbed moisture can impact the stability of this compound.
Q2: How should I store solid this compound and its stock solutions?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1]
Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. For short-term storage of stock solutions (days to weeks), 0-4°C is suitable. For long-term storage (months), -20°C is recommended.[1]
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its chemical structure, which includes an amide group, this compound is susceptible to hydrolysis, especially at non-neutral pH.[2][3][4] Always prepare fresh working solutions in your aqueous buffer of choice from a concentrated organic stock solution immediately before your experiment.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, the use of a poor-quality solvent, or improper mixing. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Ensure the final concentration is below the aqueous solubility limit.- Add the organic stock solution dropwise into the vigorously vortexing aqueous buffer to ensure rapid and even dispersion.- Gentle warming of the aqueous buffer (e.g., to 37°C) may temporarily increase solubility during preparation. |
| The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out". | Keep the final concentration of the organic solvent in your experimental medium as low as possible, typically below 0.5% (v/v), to avoid both solubility issues and potential solvent-induced artifacts in your experiment. | |
| The pH of the aqueous buffer is unfavorable for this compound's solubility. | While specific data for this compound is limited, the solubility of amine-containing compounds can be pH-dependent. Empirically test a range of physiologically relevant pH values for your buffer to identify optimal solubility. | |
| Stock solution appears cloudy or contains crystals | The stock solution is supersaturated. | Ensure the desired concentration does not exceed the solubility of this compound in the chosen organic solvent. Refer to the supplier's technical data sheet for solubility information. |
| The solvent has absorbed water, reducing its solvating capacity. | Use a fresh, anhydrous grade of the organic solvent. Store solvents properly with desiccants to prevent moisture absorption. | |
| Incomplete dissolution. | Ensure thorough mixing by vortexing. Gentle warming in a water bath can also aid dissolution. | |
| Inconsistent experimental results | Degradation of this compound in the stock solution due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use and protect from light. |
| Degradation of this compound in the working solution. | Prepare aqueous working solutions fresh for each experiment. Do not store this compound in aqueous buffers. | |
| The pH of the buffer is promoting hydrolysis. | Be aware that both acidic and basic conditions can catalyze the hydrolysis of the benzamide group. If possible, perform experiments at or near neutral pH. |
This compound Degradation
The primary degradation pathway for this compound, a benzamide derivative, is anticipated to be hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide linkage to form 4-amino-5-chloro-2-methoxybenzoic acid and 4-amino-1,2-diethylpyrazolidine. Additionally, the aromatic amine group may be susceptible to oxidation.
Figure 1. Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM). Use the molecular weight of this compound (326.83 g/mol ) for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol for Assessing this compound Stability (Stability-Indicating HPLC Method)
Objective: To outline a general procedure for developing a stability-indicating HPLC method to quantify this compound and its degradation products. This protocol will require optimization for your specific instrumentation and conditions.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Forced Degradation Sample Preparation: To generate potential degradation products and validate the specificity of the HPLC method, perform forced degradation studies:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to 80°C.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm).
General HPLC Method (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL.
Workflow:
-
Prepare this compound solutions and forced degradation samples.
-
Develop an HPLC method that separates the parent this compound peak from any degradation product peaks and solvent front.
-
Inject a blank (solvent) to establish a baseline.
-
Inject the undegraded this compound solution to determine its retention time.
-
Inject each of the forced degradation samples.
-
Analyze the chromatograms to identify new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
Figure 2. Experimental workflow for stability assessment.
References
Technical Support Center: Dazopride Administration for Behavioral Studies
Disclaimer: Dazopride is a compound that was never marketed, and as such, publicly available data on its specific administration protocols, solubility, stability, and pharmacokinetics for behavioral studies are limited.[1][2] This guide provides general advice and best practices based on available information for this compound, related compounds (e.g., other 5-HT4 agonists), and common challenges encountered in rodent behavioral research. The protocols and quantitative data presented are illustrative examples and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzamide derivative that acts as a dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist.[1][2] Its pro-cognitive effects, particularly on learning and memory, are thought to be mediated by its agonist activity at 5-HT4 receptors.[2]
Q2: What are the potential applications of this compound in behavioral research?
A2: Given its reported ability to facilitate learning and memory in mice, this compound is a compound of interest for studying cognitive enhancement. It may be used in various behavioral paradigms to assess its effects on memory acquisition, consolidation, and retrieval.
Q3: What are the common routes of administration for this compound in rodents?
A3: While specific literature on this compound administration in behavioral studies is scarce, common routes for similar small molecules in rodents include oral (PO) via gavage and intraperitoneal (IP) injection. The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Q4: How should I prepare a this compound solution for administration?
A4: The solubility of this compound in common vehicles has not been extensively reported. A general approach for preparing solutions of poorly water-soluble compounds for in vivo studies involves the use of vehicles such as a small amount of dimethyl sulfoxide (DMSO) to initially dissolve the compound, which is then brought to the final volume with saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO as low as possible (typically <5-10%) to avoid vehicle-induced behavioral effects.
Q5: At what dose should I administer this compound for cognitive enhancement?
A5: Optimal dosing for cognitive enhancement needs to be determined empirically through dose-response studies. It is advisable to start with a range of doses based on any available literature for this compound or other 5-HT4 agonists. Cognitive enhancers often exhibit a U-shaped or inverted U-shaped dose-response curve, where intermediate doses are most effective.
Troubleshooting Guide
Problem: High variability in behavioral data between subjects.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent administration techniques. For oral gavage, verify correct placement of the gavage needle. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
-
Possible Cause: Vehicle effects.
-
Solution: Always include a vehicle-only control group. Some vehicles, like DMSO at higher concentrations, can have behavioral effects.
-
-
Possible Cause: Animal-related factors.
-
Solution: Use animals of the same sex, age, and genetic background. Ensure adequate acclimatization to the housing and testing environment. Conduct testing at the same time of day to minimize circadian rhythm effects.
-
Problem: Lack of a clear dose-dependent effect.
-
Possible Cause: Inappropriate dose range.
-
Solution: The selected doses may be too high or too low, falling on the plateau of the dose-response curve. Conduct a pilot study with a wider range of doses.
-
-
Possible Cause: U-shaped dose-response curve.
-
Solution: Test a wider range of doses, including both lower and higher concentrations, to identify a potential biphasic effect.
-
-
Possible Cause: Poor bioavailability or brain penetration.
-
Solution: Consider a different route of administration (e.g., IP instead of oral) to potentially increase bioavailability. If brain penetration is a concern, pharmacokinetic studies may be necessary.
-
Problem: Unexpected adverse effects observed in animals.
-
Possible Cause: Compound toxicity at the administered dose.
-
Solution: Reduce the dose or consider a different administration route that might lessen acute toxicity. Closely monitor animals for signs of distress, such as weight loss, changes in grooming, or altered motor activity.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: Some vehicles can cause local irritation or systemic toxicity. Ensure the vehicle and its concentration are well-tolerated.
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: this compound has dual activity. The observed effects may be due to its 5-HT3 antagonism or a combination of both receptor interactions. Consider using selective 5-HT4 agonists or 5-HT3 antagonists as controls to dissect the mechanism.
-
Experimental Protocols
Disclaimer: The following are example protocols and should be optimized for your specific experimental needs.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for IP injection in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mg/mL final solution, you will need 1 mg of this compound for every 1 mL of vehicle.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO. For example, to make 1 mL of a 1 mg/mL solution with a final DMSO concentration of 5%, dissolve 1 mg of this compound in 50 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Slowly add sterile 0.9% saline to the desired final volume (in this example, add 950 µL of saline).
-
Vortex the final solution thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, while being mindful of its potential behavioral effects).
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Novel Object Recognition (NOR) Test in Mice
-
Objective: To assess the effect of this compound on recognition memory.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm). Two sets of identical objects for familiarization and one novel object for testing.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Administration (Day 2): Administer this compound (e.g., via IP injection) or vehicle 30 minutes before the familiarization phase. The timing should be based on the expected peak plasma concentration of the drug, if known.
-
Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, IP) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 12 | 0.15 ± 0.05 |
| This compound | 0.1 | 12 | 0.35 ± 0.06 |
| This compound | 0.3 | 12 | 0.55 ± 0.07** |
| This compound | 1.0 | 12 | 0.40 ± 0.08 |
*p < 0.05, **p < 0.01 compared to vehicle. This table illustrates a hypothetical inverted U-shaped dose-response.
Table 2: Example Pharmacokinetic Parameters of a 5-HT4 Agonist (DA-6886) in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous | 2 | 1230 ± 210 | 0.08 | 880 ± 150 | - |
| Oral | 2 | 110 ± 30 | 0.5 | 166 ± 45 | 18.9 |
| Oral | 10 | 1250 ± 280 | 1.0 | 2350 ± 510 | 35.4 |
| Oral | 20 | 3100 ± 650 | 1.0 | 8250 ± 1700 | 55.0 |
This table shows that for the 5-HT4 agonist DA-6886, oral bioavailability increases with the dose, suggesting saturation of first-pass metabolism. Similar dose-dependent pharmacokinetics might be a consideration for this compound.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for a behavioral study with this compound.
References
Adjusting Dazopride experimental protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dazopride in experimental animal models. The following information is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation, with a focus on adjusting protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzamide derivative that acts as both a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] Its prokinetic and antiemetic effects are primarily attributed to these dual actions. As a 5-HT₄ agonist, it facilitates the release of acetylcholine, promoting gastrointestinal motility. Its 5-HT₃ antagonist activity contributes to its anti-nausea and anti-emetic properties by blocking serotonin signaling in the gut and the central nervous system.[2][3]
Q2: How does this compound's mechanism of action differ from other prokinetic agents like Metoclopramide?
A2: While both this compound and Metoclopramide have prokinetic effects, their receptor profiles differ. Metoclopramide is a dopamine D₂ receptor antagonist in addition to its 5-HT₄ agonist and 5-HT₃ antagonist activities. This compound, however, shows little to no affinity for dopamine receptors, which may result in a different side-effect profile, particularly concerning extrapyramidal symptoms.
Q3: Are there known differences in responsiveness to this compound between different animal strains?
A3: While direct comparative studies on this compound across various animal strains are not extensively published, it is a well-established principle in pharmacology that different strains of the same species can exhibit significant variations in drug response.[4][5] For example, studies have shown that BALB/c and C57BL/6 mice can have different gastric function outcomes in response to the same drugs. Similarly, Wistar and Sprague-Dawley rats can display differences in drug absorption and metabolism. These differences can be attributed to genetic variations in metabolic enzymes, receptor density, and physiological functions. Therefore, it is crucial to empirically determine the optimal dose and protocol for each specific strain used in your research.
Q4: What are the potential central nervous system (CNS) side effects of this compound observed in animal studies?
A4: While this compound is primarily investigated for its gastrointestinal effects, its interaction with serotonin receptors suggests the potential for CNS effects. In some animal studies, CNS-related side effects such as sedation have been reported. However, because this compound has low affinity for dopamine receptors, it is expected to have a lower incidence of extrapyramidal side effects compared to drugs like metoclopramide. Researchers should still carefully observe animals for any behavioral changes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in gastrointestinal transit time between animals of the same strain. | 1. Stress: Handling and environmental stress can significantly impact gastrointestinal motility. 2. Inconsistent Fasting: Differences in fasting times can lead to variability in baseline motility. 3. Gavage Technique: Improper gavage technique can cause stress and physical discomfort, affecting results. | 1. Acclimatize animals to the experimental setup and handling procedures. Minimize noise and disturbances. 2. Ensure a consistent and appropriate fasting period for all animals before the experiment. 3. Ensure all personnel are proficient in gavage techniques to minimize stress and ensure consistent administration. |
| Lack of a clear dose-response relationship. | 1. Inappropriate Dose Range: The selected dose range may be too high or too low for the specific animal strain. 2. Strain-Specific Metabolism: The chosen strain may metabolize this compound more rapidly or slowly than expected. 3. Assay Sensitivity: The method used to measure gastrointestinal motility may not be sensitive enough to detect subtle changes. | 1. Conduct a pilot study with a wider range of doses to establish a dose-response curve for your specific strain. 2. Consult literature on the metabolic profiles of your chosen strain or consider pharmacokinetic studies if significant deviations are observed. 3. Consider alternative or more sensitive methods for measuring motility, such as video imaging or spatiotemporal mapping. |
| Unexpected behavioral side effects (e.g., excessive sedation, agitation). | 1. Dose is too high for the strain: Certain strains may be more sensitive to the CNS effects of this compound. 2. Off-target effects: Although less likely with this compound, off-target receptor interactions can occur at higher doses. | 1. Reduce the dose and re-evaluate the dose-response relationship for both efficacy and side effects. 2. Carefully observe and document all behavioral changes. If side effects persist at effective doses, consider if the chosen model is appropriate. |
| Inconsistent results in in-vitro muscle strip preparations. | 1. Tissue Viability: Improper tissue handling and preparation can lead to tissue death and lack of responsiveness. 2. Buffer Composition: Incorrect composition or temperature of the organ bath buffer can affect muscle contractility. 3. Drug Concentration: Inaccurate drug dilutions can lead to inconsistent results. | 1. Ensure rapid and careful dissection and maintain tissue in oxygenated Krebs solution at the appropriate temperature. 2. Double-check the composition, pH, and temperature of the buffer. Ensure continuous oxygenation. 3. Prepare fresh drug dilutions for each experiment and verify calculations. |
Data Presentation: Adjusting this compound Dosage for Different Animal Strains
Due to the lack of publicly available, direct comparative studies of this compound across different animal strains, the following table provides a template for researchers to systematically determine and record optimal dosages for their specific experimental models. The values provided are hypothetical examples based on the general principle of strain variability.
| Animal Strain | Recommended Starting Dose (mg/kg, i.p.) | Observed Efficacy (e.g., % increase in GI transit) | Observed Side Effects | Notes |
| Mouse: C57BL/6 | 0.5 | Record your data here | Record your data here | Known to have a Th1-biased immune response which may influence inflammatory models of GI dysmotility. |
| Mouse: BALB/c | 0.3 | Record your data here | Record your data here | Tends to have a Th2-biased immune response. May show different baseline gastric function compared to C57BL/6. |
| Rat: Sprague-Dawley | 1.0 | Record your data here | Record your data here | Generally a robust and commonly used outbred strain. |
| Rat: Wistar | 0.8 | Record your data here | Record your data here | May have differences in drug metabolism and P-glycoprotein expression compared to Sprague-Dawley rats. |
Experimental Protocols
In Vivo Gastrointestinal Transit Assay (Charcoal Meal Assay)
-
Animals: Use age and weight-matched animals for each experimental group. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast animals for 12-18 hours before the experiment with free access to water.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) at the desired dose. A typical volume is 10 ml/kg.
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) at a volume of 0.1 ml/10g body weight.
-
Transit Measurement: 20-30 minutes after charcoal administration, humanely euthanize the animals by cervical dislocation.
-
Data Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.
Ex Vivo Intestinal Motility Assay (Organ Bath)
-
Tissue Preparation: Humanely euthanize the animal and immediately excise a segment of the desired intestinal region (e.g., ileum, colon).
-
Mounting: Mount the intestinal segment in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1g).
-
Contraction Recording: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Drug Application: Add this compound cumulatively to the organ bath to establish a concentration-response curve.
-
Data Analysis: Measure the amplitude and frequency of contractions. Analyze the data using appropriate pharmacological software to determine parameters such as EC₅₀.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vivo gastrointestinal transit assay.
References
- 1. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 3. Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wistar and Sprague–Dawley rats | Veterian Key [veteriankey.com]
Dazopride pharmacokinetic variability between rats and mice
Important Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data for dazopride in either rat or mouse models could be located. This compound is a research compound that was investigated as an antiemetic and gastroprokinetic agent but was never commercially marketed.[1] While some studies mention its effects in animals, the detailed quantitative data required for a comparative pharmacokinetic analysis between species, including parameters such as Cmax, Tmax, AUC, and bioavailability, are not available in the public domain.
Therefore, the following information is provided as a general guide for researchers encountering variability in pharmacokinetic studies between rat and mouse models, using principles derived from preclinical drug development. It is not based on specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different plasma concentrations of our compound in rats versus mice at the same dose. What are the potential reasons for this?
A1: Significant pharmacokinetic variability between rats and mice is common in preclinical studies. Several factors can contribute to these differences:
-
Metabolic Rate: Mice generally have a higher basal metabolic rate than rats, which can lead to faster drug metabolism and clearance. This often results in lower plasma concentrations and a shorter half-life in mice compared to rats at an equivalent dose.
-
Enzyme Expression: The expression levels and activity of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms, can differ substantially between the two species. This can lead to different metabolic pathways and rates of drug inactivation or activation.
-
Gastrointestinal Physiology: Variations in gastric pH, gastrointestinal transit time, and the expression of drug transporters in the gut can affect the rate and extent of absorption of orally administered compounds.
-
Plasma Protein Binding: Differences in the concentration and types of plasma proteins can lead to species-specific variations in the unbound (pharmacologically active) fraction of a drug.
-
Body Composition and Distribution: The relative proportions of fat, muscle, and water differ between rats and mice, which can influence the volume of distribution of a drug, particularly for lipophilic compounds.
Q2: How can we begin to investigate the cause of pharmacokinetic variability between our rat and mouse experiments?
A2: A systematic approach is recommended. Consider the following experimental workflow:
Caption: Troubleshooting workflow for pharmacokinetic variability.
Q3: What are some key differences in experimental protocols when working with rats versus mice for pharmacokinetic studies?
A3: Due to their physiological differences, protocols need to be adapted for each species:
-
Blood Sampling: The smaller total blood volume in mice necessitates smaller sample volumes and potentially less frequent sampling compared to rats. Serial sampling from a single mouse can be challenging and may require techniques like tail vein or saphenous vein sampling, or the use of composite data from multiple animals at each time point. Rats, being larger, allow for easier serial blood collection from the jugular or femoral vein.
-
Dosing Volumes: Oral gavage and intravenous injection volumes must be scaled appropriately to the animal's body weight to avoid adverse effects.
-
Fasting: The duration of fasting before oral dosing may need to be adjusted, as mice have a faster metabolic rate and are more susceptible to hypoglycemia.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability in One Species | Poor absorption, high first-pass metabolism. | Conduct an intravenous pharmacokinetic study in the same species to determine absolute bioavailability. Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from both species to assess first-pass metabolism. |
| Unexpectedly Short Half-Life | Rapid metabolism or rapid excretion. | Analyze urine and feces for the parent compound and metabolites to understand the primary route of elimination. Conduct in vitro metabolism studies to identify the key metabolic pathways. |
| High Inter-Individual Variability | Inconsistent dosing technique, stress, genetic variability within the strain. | Refine and standardize dosing procedures. Ensure a low-stress environment for the animals. Consider using a more genetically homogeneous inbred strain if using an outbred stock. |
| Non-Linear Pharmacokinetics (Dose-Dependent) | Saturation of metabolic enzymes or transporters at higher doses. | Conduct a dose-ranging study to assess dose proportionality of pharmacokinetic parameters. |
Experimental Methodologies (General Protocols)
The following are generalized protocols and should be adapted for the specific compound and experimental goals.
1. In Vitro Metabolic Stability Assay
-
Objective: To assess the rate of metabolism of a compound in liver microsomes.
-
Materials: Liver microsomes (rat and mouse), NADPH regenerating system, test compound, positive control compound (e.g., testosterone), analytical standards.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Caption: Workflow for in vitro metabolic stability assay.
2. In Vivo Pharmacokinetic Study (Oral Administration)
-
Objective: To determine the plasma concentration-time profile of a compound after oral administration.
-
Animals: Male Sprague-Dawley rats (e.g., 200-250g) or male C57BL/6 mice (e.g., 20-25g).
-
Procedure:
-
Fast animals overnight (rats) or for a shorter duration (mice) with free access to water.
-
Administer the test compound via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the drug concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Perform pharmacokinetic analysis to determine parameters like Cmax, Tmax, and AUC.
-
Caption: General workflow for an oral pharmacokinetic study.
References
Avoiding confounding factors in Dazopride cognitive studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate confounding factors in cognitive studies involving Dazopride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mechanistically impact cognition?
A1: this compound is a substituted benzamide that acts as both a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] Its pro-cognitive effects are believed to stem from these dual actions. As a 5-HT₃ antagonist, it may reduce cholinergic deficits, which are associated with cognitive impairment.[2] As a 5-HT₄ agonist, it can enhance learning and memory, potentially through the modulation of acetylcholine release and synaptic plasticity in key brain regions like the hippocampus and prefrontal cortex.[1][3] Unlike some other prokinetic agents, this compound has minimal affinity for dopamine D2 receptors, reducing the risk of extrapyramidal side effects that could confound cognitive assessments.
Q2: What are the primary confounding factors to consider in this compound cognitive studies?
A2: The main confounding factors include:
-
Prokinetic (Gastrointestinal) Effects: this compound's primary therapeutic use is as a prokinetic agent to increase gastrointestinal motility. These effects could cause discomfort or physiological changes that indirectly impact performance on cognitive tasks.
-
Sedation and Off-Target CNS Effects: While generally considered mild, side effects such as sedation, dizziness, or visual disturbances have been reported with prokinetic agents and could impair cognitive function.[4]
-
Placebo Effect: As with any cognitive enhancer, subject expectation can significantly influence outcomes. The belief of receiving an active substance can lead to performance improvements independent of the drug's pharmacological action.
-
Dose-Response Relationship: The cognitive effects of serotonergic agents can follow a non-linear or "inverted-U" dose-response curve, where low doses may be effective while higher doses are not, or even detrimental.
-
Baseline Cognitive Function: The subject's initial cognitive state can influence the magnitude of any observed drug effect.
-
Animal Model Selection: The choice of animal model is critical, as different models can be sensitive to different aspects of cognitive function and may have varying translational relevance.
Q3: How can I control for the prokinetic effects of this compound in my cognitive study?
A3: To minimize the confounding influence of this compound's gastrointestinal effects, consider the following:
-
Acclimatization Period: Allow for a sufficient acclimatization period after drug administration and before cognitive testing to ensure any transient gastrointestinal discomfort has subsided.
-
Dose Selection: Use the lowest effective dose for cognitive enhancement, which may be lower than the dose required for significant prokinetic effects.
-
Control Groups: Include an active control group treated with a peripherally restricted prokinetic agent that does not cross the blood-brain barrier. This can help to dissociate the cognitive effects from the gastrointestinal effects.
-
Behavioral Monitoring: In animal studies, closely monitor for signs of gastrointestinal distress (e.g., writhing, abnormal posture) and exclude affected animals from the cognitive analysis. In human studies, use questionnaires to assess gastrointestinal comfort.
Q4: What strategies can be employed to mitigate the placebo effect?
A4: To control for the placebo effect, the following are recommended:
-
Blinding: A double-blind study design, where neither the participants nor the researchers know who is receiving the active drug or the placebo, is the gold standard.
-
Placebo Control Group: Always include a placebo-treated group to quantify the magnitude of the placebo effect.
-
Objective Measures: Utilize objective, performance-based cognitive tasks rather than relying solely on subjective reports of cognitive improvement.
-
Consistent Instructions: Provide all participants with the same information and instructions regarding the potential effects of the treatment.
Troubleshooting Guides
Issue 1: High variability in cognitive task performance within treatment groups.
| Potential Cause | Troubleshooting Step |
| Individual differences in baseline cognitive ability. | Pre-screen subjects and use baseline cognitive scores as a covariate in the statistical analysis. |
| Inconsistent drug administration or timing. | Ensure precise and consistent timing of drug administration relative to cognitive testing for all subjects. |
| Variable drug absorption due to food intake. | Standardize the fasting state of subjects before drug administration. |
| Stress or anxiety related to the experimental procedure. | Adequately habituate animals to the testing environment and procedures. In human studies, provide a calm and comfortable testing environment. |
Issue 2: No significant cognitive enhancement observed with this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate dose. | Conduct a dose-response study to identify the optimal dose for cognitive enhancement. Remember the possibility of an inverted-U shaped dose-response curve. |
| Cognitive task is not sensitive to the effects of this compound. | Select cognitive tasks that are known to be modulated by the serotonergic system, such as tasks assessing learning, memory, and executive function. |
| "Ceiling effect" in healthy subjects. | Consider using a cognitive impairment model (e.g., scopolamine-induced amnesia in animals, or studying populations with pre-existing cognitive deficits) to better reveal pro-cognitive effects. |
| Insufficient statistical power. | Increase the sample size to ensure the study is adequately powered to detect a statistically significant effect. |
Issue 3: Observed cognitive impairment with this compound.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | As per the inverted-U dose-response relationship, a high dose may impair cognition. Test lower doses. |
| Sedative effects of the drug. | Monitor for signs of sedation. If sedation is observed, consider testing at a later time point after drug administration or using a lower dose. |
| Interaction with other experimental factors. | Review the experimental protocol for any other factors that could be interacting with this compound to produce negative cognitive effects (e.g., stress, other medications). |
Experimental Protocols
Novel Object Recognition (NOR) Task in Mice
This task assesses recognition memory.
-
Habituation (Day 1-2):
-
Place each mouse in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes each day for two consecutive days to allow for acclimatization.
-
-
Training/Familiarization (Day 3):
-
Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 4):
-
No drug is administered on the testing day.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Passive Avoidance Task in Rats
This task assesses fear-motivated memory.
-
Training:
-
The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
Place the rat in the lit compartment.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Administer this compound or vehicle control either before or immediately after the training session to assess its effect on memory acquisition or consolidation, respectively.
-
-
Testing (24 hours later):
-
Place the rat back in the lit compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency indicates better memory of the aversive event.
-
Quantitative Data Summary
Note: As specific quantitative data for this compound on cognitive tasks is limited in publicly available literature, the following tables present data from studies on mechanistically similar compounds (5-HT₄ agonists and 5-HT₃ antagonists) to illustrate the expected type of results.
Table 1: Effect of the 5-HT₄ Agonist Prucalopride on Verbal Learning in Healthy Humans
| Treatment Group | Immediate Recall (Mean words ± SD) | Delayed Recall (Mean words ± SD) |
| Placebo (n=21) | 45.2 ± 8.1 | 10.1 ± 2.9 |
| Prucalopride (1mg; n=20) | 50.7 ± 7.3 | 11.8 ± 2.1 |
*p < 0.05 compared to placebo. Data adapted from a study on the cognitive effects of prucalopride.
Table 2: Effect of the 5-HT₃ Antagonist Ondansetron on Object Discrimination in Aged Monkeys
| Dose (mg/kg, P.O.) | Mean Trials to Criterion ± SEM |
| Vehicle | 120.5 ± 15.2 |
| 0.000001 | 85.3 ± 10.1 |
| 0.00001 | 90.1 ± 12.5 |
| 0.001 | 115.8 ± 14.9 |
| 0.1 | 125.3 ± 18.3 |
*p < 0.05 compared to vehicle. Data adapted from a study on the cognitive effects of ondansetron.
Visualizations
Caption: this compound's dual mechanism of action for cognitive enhancement.
Caption: Experimental workflow for a this compound cognitive study.
References
- 1. A role for 5-HT4 receptors in human learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ondansetron, a 5-HT3 receptor antagonist, on cognition in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The effects of 5-HT3 receptor antagonists on cognitive performance in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Preparation for Dopamine D2/D3 Receptor Autoradiography
Welcome to the technical support center for optimizing your autoradiography experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing autoradiography with D2/D3 receptor radioligands. While the topic mentions "Dazopride," it's important to note that this compound is primarily a 5-HT3 antagonist and 5-HT4 agonist, with little to no affinity for dopamine D2/D3 receptors.[1][2][3] Therefore, this guide will address the optimization of tissue preparation for a hypothetical this compound-like radioligand specifically targeting D2/D3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in ensuring high-quality tissue for autoradiography?
A1: The initial and one of the most critical steps is the rapid and proper freezing of the tissue immediately after harvesting.[4][5] This minimizes degradation of the target receptors and preserves the tissue morphology. Slow freezing can lead to the formation of ice crystals, which can damage the cellular structure and affect the binding of the radioligand.
Q2: What is the optimal thickness for cryostat sections in D2/D3 receptor autoradiography?
A2: For receptor autoradiography, a section thickness of 10-20 µm is generally recommended. This thickness provides a good balance between obtaining a strong signal and maintaining clear anatomical resolution. Thicker sections may lead to increased background noise and reduced resolution.
Q3: How should I store my tissue sections before the binding assay?
A3: After sectioning, the slides should be stored in a desiccated environment at -80°C. This prevents degradation of the tissue and the receptors. It is crucial to bring the slides to room temperature while still in a desiccated container before use to prevent condensation from forming on the tissue sections.
Q4: Why is a preincubation step necessary?
A4: A preincubation step in a buffer solution is essential to remove endogenous ligands (like dopamine) that might be occupying the D2/D3 receptors. This ensures that the binding of your radioligand is not competitively inhibited, allowing for accurate quantification of the receptor density.
Q5: How do I determine the non-specific binding?
A5: Non-specific binding is determined by incubating a set of tissue sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand that has high affinity for the D2/D3 receptors (e.g., haloperidol or raclopride). This competitor will block the specific binding of the radioligand, and any remaining signal can be attributed to non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Troubleshooting Guide
This guide addresses common problems encountered during tissue preparation for D2/D3 receptor autoradiography.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | 1. Degraded Radioligand: The radiolabeled compound may have degraded over time. | - Check the expiration date and storage conditions of the radioligand.- Perform a quality control check of the radioligand. |
| 2. Low Receptor Density: The target tissue may have a very low concentration of D2/D3 receptors. | - Use a brain region known to have high D2/D3 receptor density (e.g., striatum) as a positive control. - Increase the concentration of the radioligand, ensuring it is still within a specific binding range. | |
| 3. Incorrect pH of Buffers: The pH of the incubation or wash buffers may be outside the optimal range for receptor binding. | - Prepare fresh buffers and verify the pH immediately before use. The optimal pH is typically around 7.4. | |
| 4. Insufficient Incubation Time: The radioligand may not have reached equilibrium with the receptors. | - Optimize the incubation time by performing a time-course experiment. | |
| High Background/Non-Specific Binding | 1. Inadequate Washing: Insufficient or ineffective washing steps after incubation can leave unbound radioligand on the tissue. | - Increase the number or duration of wash steps in ice-cold buffer. - Ensure the wash buffer volume is sufficient. |
| 2. Radioligand Stickiness: The radioligand may be binding non-specifically to other tissue components. | - Add a low concentration of a detergent (e.g., 0.01% BSA) to the incubation buffer to reduce non-specific interactions. | |
| 3. High Radioligand Concentration: Using a concentration of the radioligand that is too high can increase non-specific binding. | - Perform a saturation binding experiment to determine the optimal concentration that saturates specific binding sites with minimal non-specific binding. | |
| Poor Tissue Morphology/Section Quality | 1. Improper Freezing: Slow freezing can cause ice crystal formation, damaging the tissue structure. | - Freeze the tissue rapidly in isopentane cooled with liquid nitrogen or on a metal plate cooled by dry ice. |
| 2. Incorrect Cryostat Temperature: The temperature of the cryostat chamber and blade can affect section quality. | - Optimize the cryostat temperature for your specific tissue type. A common starting point is -20°C. | |
| 3. Dull Cryostat Blade: A dull blade can cause tearing or compression of the tissue sections. | - Use a new, sharp blade for sectioning. | |
| 4. Sections Wrinkling or Folding: Sections may curl or fold upon cutting. | - Use an anti-roll plate or a fine brush to guide the section as it is being cut. | |
| Inconsistent Results Between Experiments | 1. Variability in Tissue Handling: Inconsistent timing or methods for tissue harvesting and freezing. | - Standardize the entire protocol from tissue collection to data analysis. |
| 2. Buffer and Reagent Variability: Differences in buffer preparation or reagent concentrations. | - Prepare large batches of buffers and reagents to be used across multiple experiments. | |
| 3. Inconsistent Sectioning: Variations in section thickness or anatomical level. | - Ensure consistent section thickness and carefully document the anatomical region being sectioned. |
Experimental Protocols
Tissue Preparation and Sectioning
This protocol outlines the steps for preparing and sectioning fresh frozen tissue for autoradiography.
-
Tissue Harvesting and Freezing:
-
Rapidly dissect the brain or tissue of interest.
-
Immediately freeze the tissue in isopentane pre-cooled to -30°C to -40°C with dry ice or liquid nitrogen for 20-30 seconds.
-
Store the frozen tissue at -80°C until sectioning.
-
-
Cryostat Sectioning:
-
Equilibrate the frozen tissue to the cryostat chamber temperature (typically -18°C to -22°C) for at least 30 minutes.
-
Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Dry the sections rapidly, for example, on a slide warmer at 37°C for a few minutes or under a stream of cool air.
-
Store the slides in a desiccated slide box at -80°C until the day of the experiment.
-
In Vitro D2/D3 Receptor Autoradiography
This protocol describes the binding assay for visualizing D2/D3 receptors.
-
Slide Preparation:
-
Remove the slide box from the -80°C freezer and allow it to come to room temperature in a desiccator (approximately 1-2 hours) to prevent condensation.
-
-
Pre-incubation:
-
Place the slides in a rack and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with the radiolabeled D2/D3 ligand in a fresh buffer.
-
Total Binding: Incubate sections with the radioligand at its Kd concentration (determined from saturation binding experiments).
-
Non-specific Binding: Incubate adjacent sections with the radioligand plus a high concentration of a D2/D3 antagonist (e.g., 10 µM haloperidol or raclopride).
-
-
Incubation time is typically 60-90 minutes at room temperature, but should be optimized for the specific radioligand.
-
-
Washing:
-
After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand. Perform 2-3 washes of 1-5 minutes each.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette, along with calibrated radioactive standards.
-
Exposure time will vary depending on the isotope and receptor density (from hours to weeks).
-
-
Data Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the signal intensity in specific brain regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Dopamine D2/D3 receptor activation of the Gi/o signaling pathway.
Experimental Workflow for Autoradiography
Caption: Step-by-step workflow for in vitro receptor autoradiography.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background in autoradiography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Freezing of tissue-limits for the autoradiographic localization of diffusible substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected Dazopride side effects in vivo
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot unexpected side effects observed during in vivo experiments with Dazopride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound? A1: this compound is a benzamide derivative that functions as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2][3] Its primary therapeutic indications were investigated for antiemetic and gastroprokinetic effects.[4]
Q2: What are the expected and previously reported side effects of this compound? A2: In clinical evaluations, this compound was generally well-tolerated. Reported side effects were typically mild and transient, including sedation, dizziness, visual disturbances, and headaches. Notably, unlike metoclopramide, this compound does not exhibit significant dopamine receptor antagonism, and therefore is not expected to produce extrapyramidal side effects.
Q3: What vehicle is recommended for this compound administration in vivo? A3: For preclinical in vivo studies, this compound can typically be dissolved in a vehicle such as 0.9% saline or a solution of 5% DMSO in saline. It is critical to run a vehicle-only control group to ensure that any observed effects are attributable to this compound and not the vehicle.
Q4: Can this compound's serotonergic activity lead to unexpected cardiovascular, hepatic, or behavioral effects? A4: Yes. The serotonin (5-HT) system is complex and modulates a wide range of physiological processes. While this compound is selective for 5-HT₃ and 5-HT₄ receptors, intense receptor stimulation or off-target effects at higher concentrations could plausibly lead to unexpected outcomes in various systems, including cardiovascular, hepatic, and central nervous systems.
Troubleshooting Guide: Unexpected Cardiovascular Effects
Issue: Observation of Tachycardia and/or Hypertension
Researchers may observe an unexpected increase in heart rate (tachycardia) or blood pressure (hypertension) following this compound administration, particularly at higher doses. While some mild tachycardic effects can be anticipated due to 5-HT₄ receptor agonism, a significant or sustained cardiovascular response warrants investigation.
Step 1: Initial Verification & Dose Confirmation
-
Verify Recordings: Ensure that monitoring equipment (e.g., telemetry, tail-cuff) is properly calibrated and functioning.
-
Confirm Dose: Double-check all calculations for the this compound formulation to rule out a dosing error.
-
Review Vehicle Control Data: Compare the cardiovascular data from the this compound-treated group to the vehicle-only control group. A significant difference confirms the effect is drug-related.
Step 2: Hypothesis Generation
-
Hypothesis A (On-Target): The observed tachycardia is a dose-dependent, on-target effect of potent 5-HT₄ receptor agonism in cardiac tissue.
-
Hypothesis B (Off-Target): At higher concentrations, this compound may have off-target effects on other receptors involved in cardiovascular regulation (e.g., adrenergic receptors).
-
Hypothesis C (Metabolite Effect): A metabolite of this compound may have a different pharmacological profile and be responsible for the cardiovascular effects.
Step 3: Experimental Troubleshooting Plan
-
Dose-Response Study: Perform a dose-response study using a wider range of this compound concentrations to characterize the relationship between dose and the cardiovascular response.
-
Receptor Antagonism Study: To test for off-target adrenergic effects (Hypothesis B), pre-treat a cohort of animals with a non-selective beta-blocker (e.g., propranolol) prior to this compound administration. If the tachycardia is attenuated, it suggests an adrenergic component.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the time course of the cardiovascular effects with the plasma concentrations of this compound and any known major metabolites.
Data Summary: Cardiovascular Effects
| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in Heart Rate (BPM) | Peak Increase in Mean Arterial Pressure (mmHg) |
| Vehicle Control | N/A | 8 ± 5 | 3 ± 2 |
| This compound | 5 | 45 ± 12 | 15 ± 6 |
| This compound | 10 | 95 ± 18 | 32 ± 8 |
| Propranolol + this compound | 2 + 10 | 55 ± 15 | 18 ± 5 |
Troubleshooting Workflow: Cardiovascular Effects
Troubleshooting Guide: Unexpected Hepatic Effects
Issue: Mild to Moderate Elevation of Liver Enzymes (ALT/AST)
Following repeated dosing with this compound, researchers might observe a statistically significant, yet unexpected, increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This can be indicative of drug-induced liver injury (DILI).
Step 1: Initial Verification
-
Confirm Results: Re-run the serum samples to rule out assay error.
-
Check Baseline: Ensure pre-treatment baseline liver enzyme levels were within the normal range for the animal model.
-
Histopathology: If the study is terminal, collect liver tissue for histopathological analysis (H&E staining) to look for evidence of hepatocellular necrosis, steatosis, or inflammation.
Step 2: Hypothesis Generation
-
Hypothesis A (Metabolic Bioactivation): this compound is metabolized by cytochrome P450 enzymes into a reactive metabolite that causes hepatocellular stress or damage.
-
Hypothesis B (Idiosyncratic Response): The liver injury is an idiosyncratic reaction, possibly involving an immune-mediated response, that occurs in a subset of the population.
-
Hypothesis C (Mitochondrial Toxicity): this compound or its metabolites may be impairing mitochondrial function, leading to oxidative stress and cell death.
Step 3: Experimental Troubleshooting Plan
-
Time-Course and Dose-Dependency Study: Administer this compound for varying durations (e.g., 3, 7, and 14 days) and at different doses to determine if the effect is dependent on time and/or concentration.
-
In Vitro Hepatotoxicity Assays: Expose primary hepatocytes or liver-derived cell lines (e.g., HepG2) to this compound and its potential metabolites. Measure cell viability (MTT assay) and markers of oxidative stress (ROS production).
-
Metabolic Profiling: Use techniques like LC-MS to identify the major metabolites of this compound in the plasma and liver of treated animals to identify potentially reactive species.
Data Summary: Hepatic Enzyme Levels
| Treatment Group | Duration | Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | 14 days | N/A | 35 ± 8 | 58 ± 12 |
| This compound | 3 days | 10 | 42 ± 10 | 65 ± 15 |
| This compound | 14 days | 5 | 55 ± 14 | 80 ± 18 |
| This compound | 14 days | 10 | 110 ± 25 | 155 ± 30 |
Troubleshooting Guide: Unexpected Behavioral Effects
Issue: Paradoxical Anxiety-Like Behavior or Hyperactivity
While some sedative effects might be expected, researchers may observe paradoxical anxiety-like behaviors (e.g., reduced time in the center of an open field) or hyperactivity. The serotonergic system plays a complex role in mood and behavior, and effects can be highly dependent on the specific receptor subtypes engaged and the brain region involved.
Step 1: Initial Verification
-
Review Experimental Conditions: Ensure the testing environment (lighting, noise level, time of day) is consistent across all groups to avoid confounding variables.
-
Confirm Locomotor vs. Anxiogenic Effect: In an open field test, hyperactivity can confound the interpretation of center time as a measure of anxiety. Analyze total distance traveled to distinguish between general hyperactivity and specific anxiety-like behavior (thigmotaxis).
-
Check for Habituation: Ensure animals were properly habituated to the testing room before the experiment.
Step 2: Hypothesis Generation
-
Hypothesis A (Receptor Crosstalk): The combined 5-HT₃ antagonism and 5-HT₄ agonism disrupts the delicate balance of serotonin with other neurotransmitter systems (e.g., dopamine, GABA) in brain regions controlling anxiety and locomotion.
-
Hypothesis B (Region-Specific Effects): this compound's action in specific brain regions (e.g., hippocampus, amygdala) may be predominantly anxiogenic, overriding any potential anxiolytic or sedative effects from actions in other regions.
-
Hypothesis C (Dose-Dependent Biphasic Effect): this compound may have a biphasic dose-response curve, where low doses are sedative but higher doses produce agitation or anxiety.
Step 3: Experimental Troubleshooting Plan
-
Comprehensive Behavioral Phenotyping: Use a battery of behavioral tests to get a clearer picture. In addition to the Open Field Test, consider using the Elevated Plus Maze (EPM) or Light-Dark Box test to corroborate anxiety-like findings.
-
Dose-Response Characterization: Conduct a behavioral dose-response study to test for a biphasic effect (Hypothesis C).
-
Pharmacological Blockade: To explore neurotransmitter crosstalk (Hypothesis A), co-administer this compound with selective antagonists for other relevant systems (e.g., a dopamine D2 antagonist) to see if the paradoxical behavior is reversed.
Data Summary: Open Field Test Behavioral Readouts (10-minute test)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center Zone (s) |
| Vehicle Control | N/A | 35 ± 6 | 48 ± 9 |
| This compound | 2 | 32 ± 5 | 55 ± 11 |
| This compound | 10 | 58 ± 9 | 25 ± 7 |
Key Experimental Protocols
1. Protocol: Non-Invasive Blood Pressure and ECG Monitoring in Rodents
-
Objective: To measure cardiovascular parameters in conscious rodents.
-
Methodology:
-
Acclimatize animals to the restraining device and tail-cuff apparatus for 3-5 days prior to the experiment to minimize stress-induced artifacts.
-
On the day of the experiment, place the rodent in the restrainer. Secure the tail-cuff and pulse sensor to the base of the tail. For ECG, place the animal on a heated platform with integrated ECG electrodes.
-
Allow the animal to stabilize for 10-15 minutes until heart rate and blood pressure readings are stable.
-
Record baseline measurements for 5-10 minutes.
-
Administer this compound or vehicle via the desired route (e.g., i.p., p.o.).
-
Record cardiovascular parameters continuously or at set intervals (e.g., 5, 15, 30, 60, 120 minutes) post-dose.
-
Data are typically averaged over short epochs to provide stable readings for heart rate, systolic pressure, diastolic pressure, and mean arterial pressure.
-
2. Protocol: Serum ALT/AST Analysis
-
Objective: To quantify biomarkers of liver injury.
-
Methodology:
-
Collect blood from the animal via an appropriate method (e.g., tail vein, submandibular, or terminal cardiac puncture).
-
Place the blood in a serum separator tube and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Use a commercially available colorimetric or enzymatic assay kit for ALT and AST, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the enzyme concentrations (U/L) based on a standard curve.
-
3. Protocol: Open Field Test (OFT)
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Methodology:
-
Habituate the animals to the testing room for at least 60 minutes before the test begins. The arena should be cleaned with 70% ethanol between each animal to remove olfactory cues.
-
Administer this compound or vehicle and return the animal to its home cage for the appropriate pre-treatment period.
-
Gently place the mouse or rat in the center of the open field arena (e.g., a 40x40 cm box).
-
Record the animal's activity for a set duration (typically 5-20 minutes) using an overhead video camera connected to a tracking software.
-
The software will automatically divide the arena into a "center" zone and a "peripheral" zone.
-
Analyze key parameters: total distance traveled (locomotion), time spent in the center zone (anxiety measure), and number of entries into the center zone.
-
Signaling Pathways
This compound's Primary Signaling Mechanisms
References
Improving the translational value of Dazopride preclinical data
Welcome to the technical support center for researchers working with Dazopride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the translational value of your preclinical data. This compound is a benzamide derivative with a dual mechanism of action, acting as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] It was investigated for its antiemetic and gastroprokinetic properties but was never marketed. Understanding the nuances of its preclinical evaluation is crucial for interpreting experimental outcomes and addressing potential translational challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1] Its antiemetic effects are primarily attributed to the blockade of 5-HT₃ receptors in the peripheral and central nervous systems, which are key mediators of the vomiting reflex, particularly in the context of chemotherapy-induced emesis. The 5-HT₄ receptor agonism contributes to its gastroprokinetic effects, enhancing gastric emptying and intestinal motility.
Q2: What are the key differences between this compound and other benzamides like metoclopramide?
A2: Unlike metoclopramide, this compound exhibits little to no affinity for dopamine D₂ receptors. This is a significant advantage as it reduces the risk of extrapyramidal side effects, such as dystonia and tardive dyskinesia, which are associated with D₂ receptor blockade.
Q3: Why was this compound never marketed?
A3: The precise reasons for the discontinuation of this compound's clinical development are not publicly detailed. However, challenges with other drugs in its class may offer insights. For instance, some 5-HT₄ agonists have been associated with cardiovascular side effects. Additionally, the successful development of highly selective and potent 5-HT₃ antagonists may have presented a competitive challenge. Drug development can also be halted for commercial or strategic reasons unrelated to efficacy or safety.[2][3]
Q4: What are the most relevant preclinical models for studying this compound's efficacy?
A4: The most relevant preclinical models are those that assess antiemetic and gastroprokinetic activity. The ferret is a well-established model for chemotherapy-induced emesis, particularly with agents like cisplatin. For evaluating prokinetic effects, in vivo gastric emptying studies in species like the guinea pig are commonly used.
Troubleshooting Guides
Issue 1: Inconsistent Antiemetic Efficacy in Ferret Model
Question: We are observing high variability in the antiemetic response to this compound in our cisplatin-induced emesis model in ferrets. What could be the cause?
Answer:
-
Cisplatin Dose and Administration: The emetic response to cisplatin is dose-dependent. Ensure you are using a consistent and validated dose of cisplatin, typically in the range of 5-10 mg/kg, administered intravenously. The timing of this compound administration relative to the cisplatin challenge is also critical.
-
Animal Acclimatization and Stress: Ferrets are sensitive to handling and environmental stress, which can impact physiological responses. Ensure a proper acclimatization period and handle the animals consistently to minimize stress-induced variability.
-
Vehicle and Formulation: The vehicle used to dissolve this compound should be consistent and confirmed to have no independent effect on emesis. The stability of the this compound formulation should also be verified.
-
Data Recording: Ensure that the observers are well-trained and blinded to the treatment groups to avoid bias in counting retching and vomiting episodes. Continuous video recording can improve the accuracy of data collection.
Issue 2: Lack of Significant Prokinetic Effect in Guinea Pig Gastric Emptying Studies
Question: Our in vivo gastric emptying experiments in guinea pigs are not showing a clear prokinetic effect with this compound. What factors should we consider?
Answer:
-
Method of Gastric Emptying Measurement: The method used to assess gastric emptying can influence the results. Common methods include the phenol red meal test or radiolabeled tracers. Ensure the chosen method is validated in your laboratory and that the timing of sacrifice or measurement is optimized to detect a prokinetic effect.
-
Anesthesia: If anesthesia is used during the procedure, it can significantly impact gastrointestinal motility. The choice of anesthetic and the depth of anesthesia should be carefully controlled and consistent across all experimental groups.
-
Fasting Period: The duration of fasting prior to the experiment can affect baseline gastric emptying rates. A standardized fasting protocol is essential.
-
Dose-Response Relationship: It is possible that the dose of this compound being used is not in the optimal range to elicit a prokinetic effect. A full dose-response study should be conducted to identify the effective dose range.
Quantitative Data Summary
The following tables summarize the available quantitative data from key preclinical and clinical studies of this compound. (Note: This data is compiled from publicly available abstracts and secondary sources. Access to the full-text articles would be required for a more detailed and verified data presentation.)
Table 1: Preclinical Efficacy of this compound
| Parameter | Animal Model | This compound Dose Range | Key Findings | Reference |
| Antiemetic Effect | Ferret (Cisplatin-induced emesis) | Not specified in abstract | Abolished emetic response | Costall et al., 1987 |
| Gastric Emptying | Guinea Pig | Not specified in abstract | Enhanced gastric emptying | Costall et al., 1987 |
| 5-HT₃ Receptor Antagonism | In vitro | Not specified in abstract | Potent antagonist | Not specified |
| 5-HT₄ Receptor Agonism | In vitro | Not specified in abstract | Agonist activity | Not specified |
Table 2: Clinical Dose-Ranging Study of this compound
| Parameter | Patient Population | This compound Dose Levels (i.v.) | Key Findings | Reference |
| Antiemetic Effect | Cancer patients receiving chemotherapy | 0.5 to 4.0 mg/kg (three infusions) | Antiemetic effects observed. Toxicities were mild and not dose-related. | Grant et al., 1993[4] |
Experimental Protocols
(Note: These protocols are generalized based on standard methodologies in the field and information from available abstracts. They should be adapted and optimized for specific laboratory conditions.)
Protocol 1: Cisplatin-Induced Emesis in the Ferret
-
Animal Model: Adult male ferrets (1-2 kg).
-
Acclimatization: House animals individually for at least 7 days before the experiment with free access to food and water.
-
Fasting: Fast animals overnight before the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous) at the desired dose and time point before cisplatin administration.
-
-
Emetic Challenge:
-
Administer cisplatin (5-10 mg/kg) intravenously through a catheter placed in a cephalic vein.
-
-
Observation:
-
Observe the animals continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Video recording can be used for later analysis by a blinded observer.
-
-
Data Analysis:
-
Compare the number of emetic episodes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Gastric Emptying in the Guinea Pig (Phenol Red Meal Method)
-
Animal Model: Adult male guinea pigs (300-400 g).
-
Acclimatization: House animals in groups with free access to food and water for at least one week.
-
Fasting: Fast animals for 18-24 hours before the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer this compound (or vehicle control) subcutaneously or orally at the desired dose.
-
-
Test Meal Administration:
-
30 minutes after drug administration, administer a non-nutrient test meal containing a non-absorbable marker (e.g., 1.5 ml of 0.05% phenol red in 1.5% methylcellulose) via oral gavage.
-
-
Gastric Emptying Period:
-
Return the animals to their cages for a defined period (e.g., 20 minutes).
-
-
Sample Collection:
-
Euthanize the animals by an approved method.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in a known volume of 0.1 N NaOH.
-
-
Analysis:
-
Centrifuge the homogenate and add trichloroacetic acid to the supernatant to precipitate proteins.
-
After further centrifugation, add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the initial amount administered.
-
-
Data Analysis:
-
Compare the percentage of gastric emptying between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for ferret anti-emesis study.
References
- 1. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dazopride vs. Metoclopramide: A Comparative Analysis of Dopamine Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dazopride and metoclopramide, focusing on their differential effects on dopamine receptor activity. While both compounds are substituted benzamides and have been investigated for their prokinetic and antiemetic properties, their pharmacological profiles, particularly concerning dopamine receptor interaction, are distinct. This analysis is supported by experimental data and detailed methodologies to inform research and drug development efforts.
Mechanism of Action at a Glance
Metoclopramide exerts its effects through a multi-faceted mechanism that includes antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, as well as agonism of 5-HT4 receptors.[1][2][3] Its antiemetic properties are largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][4] The prokinetic effects of metoclopramide arise from its D2 receptor antagonism in the gastrointestinal tract, which increases acetylcholine release, and its agonistic activity at 5-HT4 receptors.
In contrast, this compound is characterized as a selective serotonin receptor modulator, acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. Notably, preclinical studies have demonstrated that this compound has little to no affinity for dopamine D2 receptors. This key difference suggests that this compound may offer a superior safety profile by avoiding the extrapyramidal side effects associated with dopamine receptor blockade, a known liability of metoclopramide.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the receptor binding affinities and functional potencies of this compound and metoclopramide.
| Compound | Receptor | Action | Species | Assay Type | Value (nM) | Reference |
| Metoclopramide | Dopamine D2 | Antagonist | Human | Radioligand Binding (Ki) | 28.8 | |
| Rat | Radioligand Binding (IC50) | 483 | ||||
| 5-HT3 | Antagonist | Rat | Radioligand Binding (IC50) | 308 | ||
| 5-HT4 | Agonist | Human | Functional Assay | - | ||
| This compound | Dopamine D2 | Negligible Activity | Rat | Radioligand Binding | No displacement of [3H]spiperone | |
| 5-HT3 | Antagonist | - | - | Data not available | ||
| 5-HT4 | Agonist | - | - | Data not available |
Signaling Pathways
The interaction of these compounds with their respective receptors initiates distinct intracellular signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 5-HT4 Receptor Agonists: Dazopride vs. Prucalopride
This guide provides a detailed, data-driven comparison of dazopride and prucalopride, two prominent 5-hydroxytryptamine-4 (5-HT4) receptor agonists. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their pharmacological profiles, mechanisms of action, and clinical performance based on available experimental data.
Introduction to 5-HT4 Receptor Agonists
The 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit, is widely expressed in the gastrointestinal (GI) tract, particularly on enteric neurons, smooth muscle cells, and enterochromaffin cells.[1] Its activation stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility and peristalsis.[2] This mechanism makes 5-HT4 receptor agonists a key therapeutic class for treating motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis.
Prucalopride is a first-in-class, high-affinity, and highly selective 5-HT4 receptor agonist.[3][4] It is clinically approved for the treatment of CIC in adults who have not responded adequately to laxatives.[5] Its development was marked by a rational design approach to ensure high selectivity, thereby avoiding the cardiovascular side effects associated with earlier, less selective agents like cisapride.
This compound is a benzamide derivative that acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. Investigated for its prokinetic and antiemetic properties, this compound enhances gastric emptying and blocks emesis. However, it was never commercially marketed.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
The primary distinction between prucalopride and this compound lies in their receptor selectivity and functional activity. Prucalopride is a highly specific agonist for the 5-HT4 receptor, whereas this compound possesses a dual mechanism of action.
Prucalopride's high selectivity for the 5-HT4 receptor is a key pharmacological feature, with an affinity more than 150 times greater than for any other receptor. This specificity is critical for its favorable safety profile, particularly its lack of interaction with the hERG potassium channel, which was a major concern with older prokinetic agents. This compound's dual antagonism of the 5-HT3 receptor contributes to its antiemetic effects, a property not shared by the more selective prucalopride.
Table 1: Comparative Receptor Binding Affinity and Functional Activity
| Parameter | Prucalopride | This compound | Reference |
|---|---|---|---|
| Primary Target | 5-HT4 Receptor (Full Agonist) | 5-HT4 Receptor (Agonist), 5-HT3 Receptor (Antagonist) | |
| 5-HT4 Receptor Affinity (pKi) | 8.1 - 8.6 | Data not available in comparative format | |
| 5-HT4 Receptor Selectivity | >150-fold over 50+ other receptors | Also targets 5-HT3 receptors | |
| 5-HT3 Receptor Activity | No significant affinity | Antagonist |
| Dopamine D2 Receptor Activity | No significant affinity | Little to no action | |
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like prucalopride or this compound primarily initiates a Gs-protein-mediated signaling cascade. This canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to modulate cellular functions, including neurotransmitter release and smooth muscle contraction.
Some studies also suggest that 5-HT4 receptors can signal through G-protein-independent pathways, such as the direct activation of Src tyrosine kinase, which in turn activates the extracellular signal-regulated kinase (ERK) pathway.
Pharmacokinetic Profiles
Prucalopride is characterized by high oral bioavailability and minimal metabolism, with the majority of the drug excreted unchanged by the kidneys. This profile suggests a low potential for drug-drug interactions. Detailed pharmacokinetic data for this compound is less available due to its discontinuation in development.
Table 2: Comparative Pharmacokinetic Data
| Parameter | Prucalopride | This compound | Reference |
|---|---|---|---|
| Bioavailability | >90% (Oral) | Data not publicly available | |
| Protein Binding | ~30% | Data not publicly available | |
| Metabolism | Minimal | Data not publicly available | |
| Primary Excretion Route | Renal (Substantially unchanged) | Data not publicly available |
| Half-life (t½) | ~24 hours | Data not publicly available | |
Clinical Efficacy and Applications
Prucalopride has demonstrated robust efficacy in numerous large-scale, randomized controlled trials for the treatment of CIC. It has also been investigated for other motility disorders, showing promise in improving symptoms and accelerating gastric emptying in patients with gastroparesis.
This compound was primarily evaluated as an antiemetic for chemotherapy-induced nausea and vomiting and as a prokinetic agent. While early studies showed it could enhance gastric motility, its development did not proceed to regulatory approval.
Table 3: Summary of Clinical Trial Outcomes
| Indication | Drug | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Chronic Idiopathic Constipation (CIC) | Prucalopride (2 mg/day) | % Patients with ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week | 27.8% for Prucalopride vs. 13.2% for Placebo (p < 0.001) | |
| Gastroparesis | Prucalopride (2 mg/day) | Improvement in Gastroparesis Cardinal Symptom Index (GCSI) | Significant improvement in total GCSI score compared to placebo (p < 0.0001) | |
| Gastroparesis | Prucalopride (2 mg/day) | Gastric Half Emptying Time (t½) | Significantly reduced t½ vs. placebo (98 min vs. 143 min, p = 0.005) |
| Chemotherapy-Induced Emesis | this compound | Antagonism of cisplatin-induced emesis | 5.0 mg/kg antagonized emesis in all animals (preclinical) | |
Safety and Tolerability
Prucalopride is generally well-tolerated. The most common adverse events are headache, nausea, abdominal pain, and diarrhea, which are typically mild to moderate and often transient, occurring at the beginning of therapy. Its high selectivity for the 5-HT4 receptor underpins its favorable cardiovascular safety profile.
The safety profile of this compound is less extensively documented. As a benzamide, it is structurally related to metoclopramide, but notably, it showed little to no dopamine D2 receptor antagonism in preclinical models, suggesting a lower risk of extrapyramidal side effects compared to metoclopramide.
Key Experimental Methodologies
The characterization of 5-HT4 receptor agonists relies on a standardized set of in vitro and in vivo assays.
Experimental Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT4 receptor.
-
Methodology:
-
Preparation: Cell membranes expressing a high density of recombinant human 5-HT4 receptors are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]GR113808) is incubated with the membrane preparation.
-
Incubation: Various concentrations of the test compound (prucalopride or this compound) are added to compete with the radioligand for receptor binding sites.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
Experimental Protocol: cAMP Functional Assay
-
Objective: To measure the functional agonist activity (EC50 and Emax) of a compound by quantifying second messenger production.
-
Methodology:
-
Cell Culture: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT4 receptor is cultured.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Increasing concentrations of the agonist (prucalopride or this compound) are added to the cells and incubated for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or a fluorescence-based method like TR-FRET.
-
Analysis: A dose-response curve is generated by plotting cAMP concentration against agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined from this curve.
-
Comparative Summary
The fundamental differences in the pharmacological profiles of this compound and prucalopride dictate their clinical utility and development history. Prucalopride's success is built on its high selectivity, leading to a safe and effective treatment for CIC, while this compound's dual-action profile represents an alternative, albeit unmarketed, therapeutic strategy.
Conclusion
Prucalopride and this compound represent two distinct approaches to leveraging 5-HT4 receptor agonism for therapeutic benefit. Prucalopride stands as a benchmark for selectivity and safety in its class, providing a valuable, evidence-based treatment for chronic idiopathic constipation. Its success underscores the importance of receptor specificity in minimizing off-target effects. This compound, with its dual 5-HT4 agonist and 5-HT3 antagonist profile, exemplifies a different strategy aimed at providing both prokinetic and antiemetic actions. While it did not achieve clinical use, its pharmacology provides valuable insights for the development of multi-target gastrointestinal agents. For researchers, the comparison of these two molecules highlights the critical interplay between receptor affinity, selectivity, functional activity, and ultimate clinical viability.
References
Dazopride in Focus: A Comparative Guide to Benzamide Prokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dazopride with other prominent benzamide prokinetic agents. The information is curated to support research and development in gastroenterology, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a substituted benzamide, exhibits a unique pharmacological profile as both a serotonin 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This dual mechanism positions it as a potent gastroprokinetic and antiemetic agent. While this compound was never marketed, preclinical and early clinical studies offer valuable insights into its efficacy compared to other benzamides like metoclopramide, cisapride, mosapride, and itopride. This guide synthesizes the available data to facilitate a comparative understanding of these compounds.
Comparative Efficacy of Benzamide Prokinetics
The prokinetic efficacy of benzamides varies based on their receptor affinity and mechanism of action. The following tables summarize the available quantitative data from comparative studies.
Table 1: this compound vs. Metoclopramide - Antiemetic and Prokinetic Effects
| Parameter | This compound | Metoclopramide | Species | Study Details | Source |
| Antagonism of Cisplatin-Induced Emesis | Equipotent | Equipotent | Ferret | Intravenous administration. | [1] |
| Antagonism of Dopamine Agonist-Induced Emesis | ~200x less potent | More potent | Marmoset | Comparison of potency in antagonizing emesis induced by a dopamine agonist. | [1] |
| Gastric Emptying Enhancement | Effective | Effective | Guinea-pig | Both compounds enhanced gastric emptying after peripheral, intracerebroventricular, and intrahypothalamic injection. | [1] |
| Dopamine D2 Receptor Antagonism | Minimal to none | Potent | Rat | This compound did not induce catalepsy or antagonize dopamine-mediated behaviors and did not displace [3H]spiperone in binding assays. |
Table 2: Comparative Efficacy of Other Benzamide Prokinetics in Functional Dyspepsia (Network Meta-Analysis Data)
| Drug | Odds Ratio (OR) for Total Efficacy vs. Placebo | 95% Confidence Interval (CI) | Key Findings from Meta-Analysis | Source |
| Metoclopramide | 5.68 | 2.98–11.10 | Higher total efficacy rate than mosapride, domperidone, itopride, and acotiamide. | |
| Cinitapride | 3.52 | 2.01–6.24 | Higher total efficacy rate than mosapride and placebo. Lower risk of total adverse events than domperidone. | |
| Mosapride | 1.54 (vs. domperidone) | 1.04–2.29 | Lower total efficacy rate than metoclopramide and cinitapride. | |
| Itopride | 2.77 (vs. metoclopramide) | 1.41–5.59 (lower than metoclopramide) | Metoclopramide showed better efficacy than itopride. |
Signaling Pathways and Mechanisms of Action
The prokinetic and antiemetic effects of benzamides are mediated through distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action.
This compound acts as an agonist at 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (ACh), thereby enhancing gastrointestinal motility. Concurrently, its antagonism of 5-HT3 receptors, both peripherally on vagal afferents and centrally, contributes to its antiemetic effect.
Other benzamides utilize different combinations of receptor interactions. Metoclopramide primarily acts as a dopamine D2 receptor antagonist, which removes the inhibitory effect of dopamine on acetylcholine release in the myenteric plexus. Itopride shares this D2 antagonism but also inhibits acetylcholinesterase, the enzyme that breaks down acetylcholine, thus increasing its availability. Cisapride and mosapride are more selective 5-HT4 receptor agonists, promoting acetylcholine release.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in key comparative studies.
Gastric Emptying and Antiemetic Assays (Adapted from Costall et al., 1987)
-
Gastric Emptying in Guinea Pig:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Test Meal: A non-nutrient, non-absorbable radioactive marker, 51Cr-sodium chromate, is administered orally.
-
Drug Administration: this compound or metoclopramide is administered via peripheral, intracerebroventricular, or intrahypothalamic routes at varying doses.
-
Measurement: After a set time, the animals are euthanized, and the amount of 51Cr remaining in the stomach is measured using a gamma counter. Gastric emptying is calculated as the percentage of the initial dose that has emptied from the stomach.
-
Statistical Analysis: Comparison of gastric emptying rates between drug-treated and vehicle-treated groups.
-
-
Cisplatin-Induced Emesis in Ferret:
-
Animal Model: Male castrated Fitch ferrets (1-2 kg).
-
Emetic Challenge: Cisplatin (10 mg/kg) is administered intraperitoneally.
-
Drug Administration: this compound or metoclopramide is administered intravenously prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of emetic episodes (retching and vomiting) is recorded.
-
Efficacy Endpoint: The percentage reduction in emetic episodes in the drug-treated group compared to the vehicle-treated group.
-
Experimental Workflow for Evaluating Prokinetic Efficacy
Conclusion
This compound presents a compelling profile with its dual 5-HT4 agonism and 5-HT3 antagonism, suggesting a potent prokinetic effect coupled with antiemetic properties and a potentially favorable side-effect profile due to its lack of significant dopamine D2 receptor blockade. While direct comparative clinical data against a wide range of benzamides is limited by its developmental history, preclinical studies and the broader understanding of benzamide pharmacology indicate its potential. Metoclopramide remains a benchmark, though its central nervous system side effects are a notable concern. Newer agents like cinitapride and itopride offer improved safety and efficacy profiles for specific indications like functional dyspepsia. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the ongoing development of effective and safe treatments for gastrointestinal motility disorders.
References
A Comparative Analysis of Dazopride and Granisetron in Emesis Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of dazopride and granisetron, two potent antiemetic agents. While granisetron is a well-established selective 5-HT₃ receptor antagonist widely used in clinical practice, this compound, a dual 5-HT₃ receptor antagonist and 5-HT₄ receptor agonist, was developed and studied pre-clinically but never brought to market.[1] This analysis delves into their mechanisms of action, presents available preclinical and clinical data on their efficacy in controlling emesis, and provides detailed experimental methodologies for key studies.
Mechanism of Action
Granisetron exerts its antiemetic effects by selectively blocking 5-hydroxytryptamine (5-HT₃) receptors.[2][3] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][4] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT₃ receptors, initiating the vomiting reflex. By antagonizing these receptors, granisetron effectively blocks this signaling pathway.
This compound shares this 5-HT₃ receptor antagonism but also possesses agonist activity at 5-HT₄ receptors. This dual mechanism is thought to not only block the emetic signal via 5-HT₃ antagonism but also to offer a potential benefit through 5-HT₄ receptor agonism. Activation of 5-HT₄ receptors can enhance gastric motility, which may contribute to its antiemetic effect.
Signaling Pathways
The signaling pathways for the 5-HT₃ and 5-HT₄ receptors are fundamentally different, reflecting their distinct receptor types.
The 5-HT₃ receptor is a ligand-gated ion channel. Binding of serotonin opens the channel, allowing the influx of sodium and calcium ions, which leads to neuronal depolarization and the propagation of the emetic signal. Both granisetron and this compound act as competitive antagonists at this receptor, preventing channel opening.
The 5-HT₄ receptor, in contrast, is a G-protein coupled receptor. Agonists like this compound bind to the receptor, activating the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as increased gastrointestinal motility.
Comparative Efficacy Data
Direct comparative clinical trials between this compound and granisetron are unavailable. However, preclinical data in the ferret model of cisplatin-induced emesis allow for an indirect comparison.
| Drug | Animal Model | Emetic Challenge | Dose | Efficacy | Reference |
| This compound | Ferret | Cisplatin | Not specified | Abolished emesis | |
| Granisetron | Ferret | Cisplatin (5 mg/kg, i.p.) | 3.2 mg/kg, i.v. | Significant reduction in retches and vomits | |
| Granisetron | Ferret | Cisplatin (10 mg/kg, i.p.) | 0.5 mg/kg, i.v. | Significantly reduced number of vomits and retches |
Table 1: Preclinical Efficacy in Cisplatin-Induced Emesis (Ferret Model)
In clinical settings, granisetron has demonstrated significant efficacy. In large randomized trials for chemotherapy-induced emesis, granisetron showed a major efficacy (≤ 2 emetic episodes) in 74% to 92% of patients.
| Drug | Study Population | Emetic Challenge | Dose | Efficacy (Complete Response - no emesis) | Reference |
| This compound | Cancer patients | Chemotherapy | 0.5 to 4.0 mg/kg (i.v. infusions) | Antiemetic effects observed (dose-ranging trial, specifics on complete response not detailed) | |
| Granisetron | Cancer patients | Highly emetogenic chemotherapy | Single i.v. dose | 60-70% | |
| Granisetron | Pediatric cancer patients | Highly emetogenic chemotherapy | 20 or 40 µg/kg i.v. | Major antiemetic effect |
Table 2: Clinical Efficacy in Chemotherapy-Induced Emesis
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency.
| Drug | Receptor | Binding Affinity (pKi) | Reference |
| This compound | 5-HT₃ | Not explicitly found | |
| 5-HT₄ | Not explicitly found | ||
| Granisetron | 5-HT₃ | 9.15 | |
| 5-HT₁, 5-HT₂, 5-HT₄ | Little to no affinity |
Table 3: Receptor Binding Affinities
Experimental Protocols
Cisplatin-Induced Emesis in the Ferret Model
This is a standard preclinical model for evaluating the antiemetic potential of new compounds.
Methodology:
-
Animals: Male or female ferrets are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment.
-
Fasting: Food is typically withheld for a period before the experiment, while water remains available.
-
Drug Administration: The test compound (this compound or granisetron) or vehicle is administered intravenously (i.v.) or via another appropriate route.
-
Emetic Challenge: A standardized dose of cisplatin (e.g., 5 or 10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Receptor Binding Assay (Radioligand Competition Assay)
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₃ receptor) are prepared from cell lines or tissue homogenates.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]GR65630 for the 5-HT₃ receptor) and varying concentrations of the unlabeled test compound (the "competitor," e.g., granisetron).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound, is then calculated from the IC₅₀ value.
Conclusion
Both this compound and granisetron are effective 5-HT₃ receptor antagonists with demonstrated antiemetic properties. Granisetron is a highly selective and potent antagonist that has become a cornerstone in the management of chemotherapy- and radiotherapy-induced nausea and vomiting. This compound, with its dual action as a 5-HT₃ antagonist and 5-HT₄ agonist, presented a novel therapeutic approach. The prokinetic effects mediated by its 5-HT₄ agonism could have offered an additional benefit in managing gastrointestinal dysmotility that can accompany emesis. However, as this compound was never marketed, its full clinical potential and comparative efficacy against established agents like granisetron remain unevaluated in a clinical setting. The preclinical data suggest that this compound was a potent antiemetic, comparable in its ability to abolish cisplatin-induced emesis in the ferret model to other 5-HT₃ antagonists. Further research, including direct comparative studies, would be necessary to definitively establish the relative merits of these two compounds.
References
- 1. Randomized, Placebo-Controlled Trial of Granisetron for Control of Nausea and Vomiting During Cesarean Delivery Under Spinal Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Dazopride's Selectivity Profile: A Comparative Analysis with Novel 5-HT Receptor Modulators
For Immediate Release
This guide provides a comprehensive comparison of the selectivity profile of the 5-HT receptor modulator dazopride with that of newer, more selective agents. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of 5-HT receptor pharmacology. We present a detailed analysis of binding affinities and functional potencies, alongside the experimental protocols used to determine these values, to offer a clear and objective comparison.
This compound, a benzamide derivative, is characterized by its dual action as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. A key feature that distinguishes it from some earlier benzamides like metoclopramide is its lack of significant affinity for dopamine D₂ receptors, which is associated with a reduced risk of extrapyramidal side effects. To contextualize its pharmacological profile, this guide contrasts this compound with the novel high-affinity 5-HT₄ receptor agonist, prucalopride, the highly selective 5-HT₄ receptor agonist, velusetrag, and the potent 5-HT₃ receptor antagonist, palonosetron.
Comparative Selectivity Profiles
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/pEC₅₀) of this compound and the selected novel 5-HT receptor modulators. Lower Ki values indicate higher binding affinity, while lower EC₅₀ values (or higher pEC₅₀ values) indicate greater potency in functional assays.
| Compound | Primary Target(s) | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pEC₅₀) | Key Off-Target Affinities (Ki, nM) |
| This compound | 5-HT₃ Antagonist, 5-HT₄ Agonist | 5-HT₃ | Data not available | Data not available | Dopamine D₂: >1000 |
| 5-HT₄ | Data not available | Data not available | |||
| Prucalopride | 5-HT₄ Agonist | 5-HT₄ₐ | 2.5 | 7.48 | 5-HT₃ (mouse): 3981 |
| 5-HT₄♭ | 8.0 | Dopamine D₄ (human): >1000 | |||
| Velusetrag | 5-HT₄ Agonist | 5-HT₄ | Highly Selective | 8.3 | No significant affinity for other 5-HT receptors, ion channels, or enzymes[1] |
| Palonosetron | 5-HT₃ Antagonist | 5-HT₃ | 0.17 | Little to no affinity for other receptors |
Note: Specific quantitative binding (Ki) and functional (EC₅₀/pEC₅₀) data for this compound were not available in the public domain at the time of this publication. Its activity is qualitatively described as a potent 5-HT₃ antagonist and 5-HT₄ agonist.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor of interest (e.g., 5-HT₃, 5-HT₄).
-
Radioligand specific for the target receptor (e.g., [³H]-GR113808 for 5-HT₄ receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled competitor ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT₄ Receptor Agonism (cAMP Measurement)
Objective: To determine the functional potency (EC₅₀) of a test compound as an agonist at the 5-HT₄ receptor.
Materials:
-
A cell line stably expressing the human 5-HT₄ receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compound (e.g., this compound) at various concentrations.
-
A known 5-HT₄ receptor agonist as a positive control (e.g., serotonin).
-
Cell culture medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the 5-HT₄ receptor and seed them into a 96-well plate. Allow the cells to adhere and grow overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor. Add varying concentrations of the test compound or the positive control to the wells. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for Gs protein activation and subsequent cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This comparative guide highlights the selectivity profile of this compound in the context of more recently developed 5-HT receptor modulators. While this compound offers the advantage of dual 5-HT₃ antagonism and 5-HT₄ agonism with a favorable dopamine D₂ receptor profile, the newer agents demonstrate significantly higher selectivity for their respective targets. Prucalopride and velusetrag are potent and highly selective 5-HT₄ receptor agonists, and palonosetron is a potent and highly selective 5-HT₃ receptor antagonist. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel 5-HT receptor modulators. Further research to quantify the binding affinities and functional potencies of this compound across a comprehensive receptor panel would be invaluable for a more complete understanding of its pharmacological profile.
References
Cross-Study Validation of Dazopride's Prokinetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prokinetic effects of Dazopride and its alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these agents for gastrointestinal motility disorders.
Executive Summary
This compound, a substituted benzamide, has demonstrated prokinetic properties, primarily through its action as a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. Preclinical studies, predominantly in guinea pigs, have shown its efficacy in enhancing gastric emptying. While direct, extensive quantitative clinical data for this compound remains limited in publicly accessible literature, its potency has been compared to the established prokinetic agent, metoclopramide. This guide synthesizes the available data for this compound and provides a quantitative comparison with other key prokinetic agents: prucalopride, cisapride, velusetrag, and metoclopramide. Detailed experimental protocols for assessing gastrointestinal motility are also provided to facilitate cross-study comparisons.
Data Presentation: Comparative Prokinetic Effects
The following tables summarize the quantitative data on the effects of this compound and its alternatives on gastric emptying and intestinal/colonic transit.
Table 1: Effect on Gastric Emptying
| Drug | Species/Population | Dosage | Method | Key Findings |
| This compound | Guinea Pig | 0.3 mg/kg | Gastric Evacuation Assay | Produces significant enhancement of gastric evacuation; approximately six times more potent than metoclopramide.[1] |
| Prucalopride | Healthy Volunteers | 2 mg | Scintigraphy | Did not significantly alter gastric emptying.[2][3] |
| Cisapride | Healthy Volunteers | 10 mg q.i.d. | Gamma Camera | Reduced mean gastric emptying time of solids from 1.69 hr to 1.08 hr.[4] |
| Patients with Diabetic Gastroparesis | 10 mg | Not Specified | Significantly accelerated gastric emptying. | |
| Velusetrag | Patients with Gastroparesis | 30 mg | 13C-octanoate breath test | 52% of subjects achieved a ≥20% reduction in gastric emptying half-time (GE t1/2) compared to 5% with placebo.[5] |
| Metoclopramide | Patients with Delayed Gastric Emptying | 10 mg IV | Gamma Camera with 51Cr-labeled meal | Reduced mean gastric emptying half-time from 369 min to 194 min. |
Table 2: Effect on Intestinal and Colonic Transit
| Drug | Species/Population | Dosage | Method | Key Findings |
| This compound | - | - | - | Data not available |
| Prucalopride | Healthy Volunteers | 0.5, 2, and 4 mg | Scintigraphy | Significantly accelerated overall colonic transit at 4, 8, 24, and 48 hours. |
| Cisapride | Healthy Volunteers | 10 mg q.i.d. | Gamma Camera | Decreased mean small intestinal transit time from 2.82 hr to 2.11 hr. |
| Velusetrag | Patients with Chronic Idiopathic Constipation | 15, 30, 50 mg | Not Specified | Statistically significant increases in weekly spontaneous bowel movements (SBM) compared to placebo. |
| Metoclopramide | Mice | 20 mg/kg p.o. | Phenol red marker | Increased small intestinal transit. |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation and comparison of results.
Gastric Emptying Scintigraphy
This method is considered the gold standard for quantifying the rate of gastric emptying of a solid meal.
1. Patient Preparation:
-
Patients should fast overnight for at least 8 hours.
-
Medications that may affect gastric motility (e.g., prokinetics, opiates, anticholinergics) should be discontinued for a specified period (typically 48-72 hours) before the study, as determined by the protocol.
-
Blood glucose levels should be monitored in diabetic patients, as hyperglycemia can delay gastric emptying.
2. Standardized Meal:
-
A standardized low-fat, egg-white meal is commonly used. A typical composition includes 120g of liquid egg whites labeled with 0.5 mCi of 99mTc-sulfur colloid, served with two slices of white bread, 30g of jam, and 120 mL of water.
3. Imaging Protocol:
-
Immediately after meal ingestion, anterior and posterior images of the stomach are acquired using a large-field-of-view gamma camera equipped with a low-energy, all-purpose collimator.
-
Imaging is typically performed at 0, 1, 2, and 4 hours post-ingestion.
-
The geometric mean of the anterior and posterior counts is used to correct for tissue attenuation.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image to determine the counts remaining at each time point.
-
The percentage of gastric retention is calculated for each time point relative to the initial counts at time 0.
-
The primary endpoint is often the percentage of gastric retention at 4 hours. A value greater than 10% is generally considered indicative of delayed gastric emptying.
Colonic Transit Time with Radio-Opaque Markers
This method is widely used to assess whole and segmental colonic transit time, particularly in the evaluation of constipation.
1. Patient Preparation:
-
Patients should discontinue laxatives and other medications affecting bowel function for at least 3 days prior to and during the test.
-
A high-fiber diet may be recommended during the study period.
2. Marker Ingestion:
-
The most common method involves the ingestion of a single capsule containing 24 radio-opaque markers on day 0.
-
Alternative methods include ingesting markers on consecutive days.
3. Abdominal Radiography:
-
A plain abdominal radiograph is taken on day 5 (120 hours) after ingestion of the capsule.
-
The number and location of the retained markers are assessed. The colon is typically divided into three segments: right colon, left colon, and rectosigmoid.
4. Data Analysis:
-
Normal colonic transit is generally defined as the expulsion of more than 80% of the markers by day 5 (i.e., fewer than 5 markers remaining).
-
The distribution of the remaining markers can help differentiate between slow-transit constipation (markers distributed throughout the colon) and functional outlet obstruction (markers accumulated in the rectosigmoid region).
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's prokinetic signaling pathway.
Experimental Workflow for Assessing Prokinetic Effects
Caption: Workflow for prokinetic drug evaluation.
Logical Relationship of this compound to Other 5-HT Receptor Modulators
Caption: Classification of prokinetic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders [jnmjournal.org]
- 4. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Head-to-head comparison of Dazopride and cisapride on gastric emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prokinetic agents, dazopride and cisapride, and their respective effects on gastric emptying. While both substituted benzamides have been investigated for their gastrointestinal motility effects, they operate through distinct serotonergic pathways, leading to different pharmacological profiles. This document summarizes available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a clear understanding of their mechanisms and performance.
Executive Summary
Cisapride, a well-characterized 5-HT4 receptor agonist, has demonstrated significant efficacy in accelerating gastric emptying in a variety of patient populations, supported by extensive clinical data. In contrast, this compound, a potent 5-HT3 receptor antagonist, has also been shown to enhance gastric emptying in preclinical studies, though clinical quantitative data is less abundant. The fundamental difference in their mechanism of action—cisapride's agonism of 5-HT4 receptors leading to enhanced acetylcholine release versus this compound's antagonism of 5-HT3 receptors—defines their distinct pharmacological characteristics.
Data Presentation: Quantitative Effects on Gastric Emptying
Cisapride: Summary of Clinical Efficacy
The following table summarizes the prokinetic effects of cisapride on gastric emptying from various clinical trials. The data consistently demonstrates a significant reduction in gastric emptying half-time (T1/2) across different patient populations and study designs.
| Population Studied | Dosage | Study Design | Gastric Emptying Measurement | Baseline T1/2 (mean ± SD/SE or median) | Post-treatment T1/2 (mean ± SD/SE or median) | Key Findings |
| Idiopathic Gastroparesis | 10 mg t.i.d. for 2 weeks | Double-blind, crossover | Scintigraphy (solid meal) | Not specified | Not specified | Cisapride was significantly more effective than placebo in shortening the t1/2 of gastric emptying (p2 = 0.04)[1]. |
| Diabetic Gastroparesis | 10 mg t.d.s. for 12 months | Randomized, placebo-controlled | ¹³C-octanoate breath test (solids) | 175 ± 46 min | 227 ± 40 min | Cisapride significantly shortened gastric emptying half-times (p < 0.03)[2]. |
| Critically Ill Patients | 10 mg q.i.d. | Prospective, randomized, controlled | Scintigraphy (tracer-labeled test meal) | 78 ± 40 min (control group) | 18 ± 7 min | Cisapride significantly accelerated gastric emptying compared to the control group (p < 0.005)[3]. |
| Severe Gastroparesis | 20 mg t.i.d. for 2 years | Open-label | Scintigraphy | Not specified | Not specified | 10 out of 24 patients showed a significant improvement in gastric emptying (P < 0.05)[4]. |
| Diabetic Gastroparesis | 5 mg IV (single dose) | Randomized, crossover | Radiopaque markers | Not specified | Not specified | Cisapride significantly accelerated the gastric emptying of indigestible solids (p < 0.05)[5]. |
| Gastroparesis and Intestinal Pseudo-obstruction | 10 mg t.i.d. for 6 weeks | Double-blind, placebo-controlled | Scintigraphy (solids and liquids) | Not specified | Not specified | Cisapride resulted in a significant increase in the gastric emptying of solids (p < 0.05) compared with placebo. |
| Severe Idiopathic and Diabetic Gastroparesis | 20 mg t.i.d. for 6 weeks | Randomized, double-blind, placebo-controlled | Radionuclide scan (solids) | Not specified | Not specified | Cisapride significantly increased solid gastric emptying relative to baseline (P = 0.005). |
This compound: Preclinical Evidence
Mechanism of Action: A Tale of Two Receptors
The prokinetic effects of cisapride and this compound are mediated by their interaction with different serotonin receptor subtypes in the gastrointestinal tract.
Cisapride: A 5-HT4 Receptor Agonist
Cisapride acts as a potent agonist at serotonin 5-HT4 receptors located on cholinergic neurons in the myenteric plexus. Activation of these G-protein coupled receptors initiates a signaling cascade that enhances the release of acetylcholine (ACh) from these neurons. Increased ACh levels then stimulate muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.
This compound: A 5-HT3 Receptor Antagonist
This compound's prokinetic effect is primarily due to its potent antagonism of 5-HT3 receptors. These ligand-gated ion channels are present on vagal afferent nerves and enteric neurons. Serotonin released from enterochromaffin cells can activate these receptors, leading to nausea and potentially inhibiting gastric motility. By blocking 5-HT3 receptors, this compound is thought to prevent these inhibitory signals, thereby promoting gastric emptying. This mechanism also underlies its anti-emetic properties. Notably, unlike some other prokinetic agents, this compound has minimal activity at dopamine D2 receptors.
Experimental Protocols
The assessment of gastric emptying in the cited studies primarily relies on two established methodologies: Gastric Emptying Scintigraphy and the Phenol Red Meal Assay for preclinical models.
Gastric Emptying Scintigraphy (Clinical)
This is considered the gold standard for measuring gastric emptying in humans.
Workflow:
Detailed Steps:
-
Patient Preparation: Patients are typically required to fast overnight. Medications that could affect gastric motility are withheld.
-
Radiolabeled Meal: A standardized meal, often low-fat and egg-based, is labeled with a gamma-emitting radioisotope such as Technetium-99m (⁹⁹mTc) sulfur colloid.
-
Imaging: Immediately after meal ingestion (time 0) and at subsequent intervals (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.
-
Data Analysis: A region of interest is drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. Correction for radioactive decay is applied.
-
Outcome Measures: The primary outcome is often the gastric emptying half-time (T1/2), which is the time it takes for 50% of the radiolabeled meal to leave the stomach. The percentage of meal retention at specific time points is also a key metric.
Phenol Red Meal Assay (Preclinical - Rodent Models)
This is a widely used terminal method for quantifying gastric emptying of a liquid meal in rodents.
Workflow:
Detailed Steps:
-
Animal Preparation: Animals, typically rats or mice, are fasted overnight with free access to water.
-
Drug Administration: The test compounds (this compound, cisapride) or a vehicle control are administered at a specified time before the test meal.
-
Test Meal: A non-absorbable marker, phenol red, is incorporated into a liquid or semi-solid meal and administered via oral gavage.
-
Euthanasia and Sample Collection: At a predetermined time after meal administration, the animals are euthanized. The stomach is clamped and surgically removed.
-
Quantification: The stomach contents are homogenized in an alkaline solution, and the concentration of phenol red is determined spectrophotometrically by measuring absorbance at 560 nm.
-
Calculation: The amount of phenol red recovered from the stomach is compared to the amount in a control group euthanized immediately after gavage to calculate the percentage of gastric emptying.
Conclusion
Cisapride is a well-documented prokinetic agent that accelerates gastric emptying through its 5-HT4 receptor agonist activity. The wealth of clinical data provides a strong basis for its efficacy in various conditions characterized by delayed gastric emptying. This compound, operating through a different mechanism as a 5-HT3 receptor antagonist, also demonstrates prokinetic properties in preclinical models. However, a direct comparison of its clinical efficacy with cisapride is hampered by the limited availability of quantitative human data for this compound. Future research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy of these two agents in the management of gastric motility disorders. The choice between a 5-HT4 agonist and a 5-HT3 antagonist for prokinetic therapy may depend on the specific underlying pathophysiology and the desired clinical outcome.
References
- 1. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term cisapride treatment improves diabetic gastroparesis but not glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride in the long-term treatment of chronic gastroparesis: a 2-year open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cisapride on gastric emptying of indigestible solids in patients with gastroparesis diabeticorum. A comparison with metoclopramide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazopride's Potency in the Landscape of 5-HT Ligands: A Comparative Analysis
For researchers and professionals in drug development, understanding the potency and signaling pathways of novel compounds is paramount. This guide provides a comparative analysis of Dazopride, a dual-action 5-HT ligand, benchmarking its performance against established serotonergic agents. Experimental data is presented to offer a clear perspective on its therapeutic potential.
This compound, also known as AHR-5531, is a benzamide derivative that exhibits a unique pharmacological profile by acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist[1][2]. This dual mechanism suggests its potential utility in gastrointestinal disorders and as an antiemetic, distinguishing it from more selective agents. To objectively evaluate its potency, this guide compiles and compares its binding affinity and functional activity with those of well-characterized 5-HT3 antagonists and 5-HT4 agonists.
Comparative Potency at 5-HT3 and 5-HT4 Receptors
To quantify the potency of this compound and compare it with established ligands, key parameters such as the inhibition constant (Ki) for antagonists and the half-maximal effective concentration (EC50) for agonists are utilized. The following tables summarize the available data for this compound alongside prominent 5-HT3 and 5-HT4 ligands.
Table 1: Comparative Antagonist Potency at the 5-HT3 Receptor
| Compound | Receptor | Action | Ki (nM) |
| This compound | 5-HT3 | Antagonist | Data not available in searched literature |
| Granisetron | 5-HT3 | Antagonist | 0.23 - 2.01 |
| Ondansetron | 5-HT3 | Antagonist | Data not available in searched literature |
| Palonosetron | 5-HT3 | Antagonist | Data not available in searched literature |
| Zacopride | 5-HT3 | Antagonist | 3 - 11[3] |
Table 2: Comparative Agonist Potency at the 5-HT4 Receptor
| Compound | Receptor | Action | EC50 (nM) |
| This compound | 5-HT4 | Agonist | Data not available in searched literature |
| 5-HT (Serotonin) | 5-HT4 | Agonist | 3.6 |
| Prucalopride | 5-HT4 | Agonist | Data not available in searched literature |
| Naronapride | 5-HT4 | Agonist | 18.8 |
| Cisapride | 5-HT4 | Agonist | 140 |
| Tegaserod | 5-HT4 | Agonist | Data not available in searched literature |
Note: The absence of specific Ki and EC50 values for this compound in the readily available scientific literature highlights a gap in the publicly accessible data for this compound.
Signaling Pathways and Experimental Workflow
The distinct actions of this compound at 5-HT3 and 5-HT4 receptors trigger different intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for determining ligand potency.
Detailed Experimental Protocols
The determination of a ligand's potency requires rigorous and standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT3 Receptor Antagonist Potency (Ki)
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes to each well.
-
Add a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or a reference compound) to the wells.
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled, high-affinity 5-HT3 antagonist (e.g., unlabeled granisetron) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for 5-HT4 Receptor Agonist Potency (EC50)
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Prepare serial dilutions of the agonist (this compound or a reference compound) in the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the different concentrations of the agonist to the cells and incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
This compound presents an interesting pharmacological profile with its dual activity as a 5-HT3 antagonist and a 5-HT4 agonist. While qualitative descriptions of its activity are available, a comprehensive understanding of its potency requires the determination of its Ki and EC50 values through standardized in vitro assays. The experimental protocols detailed in this guide provide a framework for conducting such studies, which are essential for accurately benchmarking this compound against established 5-HT ligands and for elucidating its full therapeutic potential. Further research to generate and publish this quantitative data is crucial for the scientific and drug development communities.
References
Dazopride vs. Metoclopramide: A Comparative Analysis of Side Effect Profiles with a Focus on Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the gastroprokinetic agents dazopride and metoclopramide, with a specific emphasis on the incidence of extrapyramidal symptoms (EPS). This objective analysis is supported by available experimental data and detailed methodologies to inform research and drug development efforts in gastroenterology and related fields.
Executive Summary
This compound, a selective 5-HT3 receptor antagonist and 5-HT4 receptor agonist, presents a favorable side effect profile, notably lacking the extrapyramidal symptoms commonly associated with metoclopramide.[1][2] Metoclopramide's mechanism, which includes potent dopamine D2 receptor antagonism, is directly linked to its risk of inducing movement disorders.[3][4] While head-to-head clinical trial data directly comparing the side effect profiles of this compound and metoclopramide are limited, the distinct pharmacological mechanisms provide a strong basis for predicting a significantly lower risk of EPS with this compound.
Data Presentation: Side Effect Profiles
The following tables summarize the known side effect profiles of this compound and metoclopramide based on available clinical and preclinical data.
Table 1: Comparative Side Effect Profile
| Side Effect Category | This compound | Metoclopramide |
| Extrapyramidal Symptoms (EPS) | Not reported; lacks D2 receptor antagonism[1] | Well-documented; incidence can be up to 25% in certain populations |
| Common Side Effects | Sedation, dizziness, visual disturbances, headaches (reported as mild and transient) | Restlessness, drowsiness, fatigue, lassitude |
| Serious Adverse Events | None clearly established in available literature | Tardive dyskinesia, neuroleptic malignant syndrome |
Table 2: Incidence of Extrapyramidal Symptoms with Metoclopramide in Clinical Trials
| Study Population | Incidence of EPS | Reference |
| General patient population | Approximately 0.2% | |
| Aged and young patients | Up to 25% | |
| Patients in a double-blind crossover study | 33% experienced unacceptable extrapyramidal side effects |
Mechanism of Action and a Lower Propensity for Extrapyramidal Symptoms with this compound
The fundamental difference in the side effect profiles of this compound and metoclopramide stems from their distinct receptor binding profiles.
-
Metoclopramide acts as a potent antagonist of dopamine D2 receptors in the central nervous system, which is the primary mechanism responsible for its prokinetic and antiemetic effects. However, this D2 receptor blockade in the nigrostriatal pathway disrupts normal dopamine signaling, leading to a range of extrapyramidal symptoms, including acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.
-
This compound , in contrast, exerts its therapeutic effects through a dual action on serotonin receptors: antagonism of 5-HT3 receptors and agonism of 5-HT4 receptors. Crucially, this compound has been shown to have little to no affinity for dopamine D2 receptors. This selective mechanism of action spares the dopaminergic pathways from interference, thereby avoiding the underlying cause of drug-induced extrapyramidal symptoms.
Signaling Pathway Comparison
The following diagram illustrates the differential signaling pathways of this compound and metoclopramide, highlighting the key interaction with the dopamine D2 receptor that leads to extrapyramidal symptoms with metoclopramide.
Experimental Protocols for Assessing Extrapyramidal Symptoms
The evaluation of drug-induced EPS is critical in both preclinical and clinical development. Standardized protocols and rating scales are employed to ensure objective and reproducible assessments.
Preclinical Assessment in Animal Models
-
Catalepsy Test: This is a widely used method to predict the liability of a drug to induce parkinsonian-like side effects.
-
Procedure: Rodents are placed in an unusual posture, typically with their forepaws resting on an elevated bar. The time it takes for the animal to correct its posture is measured. A prolonged latency to movement is indicative of catalepsy.
-
Interpretation: The dose of a drug required to induce catalepsy is correlated with its potential to cause EPS in humans.
-
-
Vacuous Chewing Movements (VCMs): This model is used to assess the potential for a drug to induce tardive dyskinesia.
-
Procedure: Animals, typically rats, are administered the test compound over a prolonged period. The frequency of purposeless chewing movements is then observed and quantified.
-
Interpretation: An increase in VCMs suggests a higher risk of developing tardive dyskinesia with chronic use of the drug.
-
Clinical Assessment in Human Trials
Several validated rating scales are used to assess the presence and severity of EPS in clinical trials.
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive tool that evaluates parkinsonism, akathisia, dystonia, and dyskinesia through a combination of patient questionnaires and clinician-administered examinations.
-
Simpson-Angus Scale (SAS): Specifically designed to measure drug-induced parkinsonism by assessing rigidity, tremor, and akinesia.
-
Barnes Akathisia Rating Scale (BARS): A scale used to quantify the severity of akathisia, a state of motor restlessness.
-
Abnormal Involuntary Movement Scale (AIMS): The standard tool for assessing the severity of tardive dyskinesia, focusing on involuntary movements of the face, trunk, and extremities.
Experimental Workflow for Clinical EPS Assessment
The following diagram outlines a typical workflow for assessing drug-induced extrapyramidal symptoms in a clinical trial setting.
Conclusion
The distinct pharmacological profiles of this compound and metoclopramide strongly predict a significant difference in their propensity to cause extrapyramidal symptoms. This compound's selective action on serotonin receptors, while avoiding dopamine D2 receptor antagonism, positions it as a potentially safer alternative to metoclopramide for the treatment of gastrointestinal motility disorders. Further head-to-head clinical trials employing rigorous EPS assessment protocols are warranted to definitively quantify this safety advantage and to fully characterize the comparative side effect profiles of these two agents.
References
Dazopride's Cognitive Effects in Scopolamine-Induced Amnesia: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cognitive-enhancing effects of Dazopride against scopolamine-induced amnesia, benchmarked against other therapeutic alternatives. Due to the limited availability of direct in vivo studies on this compound in this specific model, this comparison leverages data from other selective 5-HT4 receptor agonists, such as Prucalopride and RS 67333, as surrogates to project the potential efficacy of this compound. These are compared with established cognitive enhancers, Donepezil and Galantamine.
Comparative Efficacy Against Scopolamine-Induced Amnesia
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the efficacy of different compounds in reversing cognitive deficits induced by scopolamine.
Table 1: Efficacy of 5-HT4 Receptor Agonists in Reversing Scopolamine-Induced Memory Impairment
| Compound | Animal Model | Behavioral Assay | This compound (Projected Efficacy) | Prucalopride | RS 67333 |
| Dosage | --- | --- | --- | 5 mg/kg, s.c.[1] | 1 mg/kg, i.p.[2] |
| Effect | Mouse | Morris Water Maze | Potentially full reversal in combination with an acetylcholinesterase inhibitor. | Synergistically with Donepezil (0.75 mg/kg), completely counteracted scopolamine-induced amnesia.[1] | --- |
| Effect | Mouse | Y-Maze | Potential prevention of alternation deficits. | --- | Prevented scopolamine-induced alternation deficits. |
Table 2: Efficacy of Acetylcholinesterase Inhibitors in Reversing Scopolamine-Induced Memory Impairment
| Compound | Animal Model | Behavioral Assay | Donepezil | Galantamine |
| Dosage | --- | --- | 5 mg (in humans) | 0.01 mM (in planaria) |
| Effect | Healthy Elderly Humans | Groton Maze Learning Test | Significantly reversed deficits in psychomotor speed, accuracy, and learning efficiency. | --- |
| Effect | Monkeys | Delayed Matching-to-Sample | Partially reversed scopolamine-induced decreases in task accuracy. | --- |
| Effect | Planaria | Classical Pavlovian Conditioning | --- | Partially reversed scopolamine-induced memory deficits, increasing positive behaviors from 27% to 63%. |
Experimental Protocols
Detailed methodologies from key experiments are provided below to facilitate replication and further research.
Scopolamine-Induced Amnesia Model
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is widely used to induce transient cognitive impairment in animal models, simulating aspects of cholinergic dysfunction observed in neurodegenerative diseases.
-
Animal Models: Commonly used models include mice (e.g., C57BL/6), rats, and zebrafish.
-
Scopolamine Administration: Typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.3 mg/kg to 1 mg/kg, 20-30 minutes prior to behavioral testing to induce amnesia.
Behavioral Assays for Cognitive Assessment
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed. A decrease in escape latency and an increase in time spent in the target quadrant indicate improved cognitive function.
-
Y-Maze Test: This assay evaluates spatial working memory by measuring the willingness of rodents to explore a new environment. The percentage of spontaneous alternation (entering a different arm of the maze in consecutive entries) is the primary measure. A higher percentage of spontaneous alternation suggests better spatial working memory.
-
Passive Avoidance Test: This task assesses fear-motivated memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive chamber is measured. A longer latency indicates better memory retention.
-
Groton Maze Learning Test (GMLT): A computerized test for visuospatial working memory and executive control in humans. It measures accuracy, learning efficiency, and the time taken to navigate a hidden maze.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the in vivo validation studies.
Caption: Proposed signaling pathway of this compound's cognitive-enhancing effects.
Caption: General experimental workflow for in vivo validation.
Conclusion
The available preclinical data on 5-HT4 receptor agonists strongly suggest that this compound holds significant potential for reversing the cognitive deficits induced by scopolamine. The synergistic effect observed with Prucalopride and Donepezil highlights a promising avenue for combination therapies. While direct in vivo validation of this compound in a scopolamine-induced amnesia model is necessary to confirm these projections, the existing evidence provides a solid foundation for further investigation into its therapeutic utility for cognitive disorders characterized by cholinergic dysfunction. Future studies should aim to establish a clear dose-response relationship for this compound and directly compare its efficacy against standard-of-care treatments like Donepezil and Galantamine in a comprehensive battery of behavioral tasks.
References
- 1. Prucalopride and donepezil act synergistically to reverse scopolamine-induced memory deficit in C57Bl/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIMU 1 and RS 67333, two 5-HT4 receptor agonists, modulate spontaneous alternation deficits induced by scopolamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Dazopride and Alternative Nootropic Agents on Learning and Memory Across Species
A Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Dazopride" is not found in the current scientific literature. This guide operates under the assumption that "this compound" is a hypothetical selective 5-HT4 receptor agonist, a class of drugs with established pro-cognitive effects. The data presented for "this compound" is representative of the effects of 5-HT4 receptor agonists as a class.
This guide provides a comparative analysis of the putative cognitive-enhancing effects of this compound, a hypothetical 5-HT4 receptor agonist, against two established classes of nootropic agents: Acetylcholinesterase Inhibitors (AChEIs) and NMDA Receptor Modulators. The information is intended to assist researchers and drug development professionals in understanding the potential therapeutic applications and experimental considerations for these compounds in the context of learning and memory.
Mechanism of Action and Preclinical Efficacy
This compound is hypothesized to exert its pro-cognitive effects through the activation of 5-HT4 receptors, which are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] Activation of these Gs-protein coupled receptors leads to a cascade of intracellular events, including the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of protein kinase A (PKA).[2][3] This signaling pathway is believed to enhance synaptic plasticity and cholinergic transmission, two key processes underlying memory formation.[4][5]
In contrast, Acetylcholinesterase Inhibitors (AChEIs) like Donepezil enhance cognitive function by increasing the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and learning. NMDA receptor modulators, such as D-cycloserine, work by enhancing the function of the N-methyl-D-aspartate receptor, a key player in synaptic plasticity and memory formation.
The following table summarizes the preclinical efficacy of these compound classes in rodent models of learning and memory.
Table 1: Comparison of Preclinical Efficacy in Rodent Models
| Compound Class | Representative Drug(s) | Animal Model | Key Behavioral Test | Primary Outcome Measure | Efficacy | Citations |
| 5-HT4 Receptor Agonist (e.g., this compound) | RS67333, Prucalopride | Scopolamine-induced amnesia in rats | Morris Water Maze | Reduced escape latency | Significant reversal of cognitive deficits | |
| Aged mice | Novel Object Recognition | Increased discrimination index | Improved recognition memory | |||
| Acetylcholinesterase Inhibitor | Donepezil, Physostigmine | Tg2576 (Alzheimer's model) mice | Spatial Reversal Learning | Improved performance | Ameliorated cognitive deficits | |
| T. gondii infected mice | Morris Water Maze | Decreased escape latency | Improved spatial learning and memory | |||
| NMDA Receptor Modulator | D-cycloserine | Healthy adult humans | Weather Prediction Task | Accelerated learning | Enhanced performance | |
| Memantine | Alzheimer's disease models | Various memory tasks | Modest delay in cognitive decline | Cognitive enhancement |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard behavioral assays used to assess learning and memory in rodents.
Morris Water Maze (MWM) Protocol
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of a compound on a rodent's ability to learn and remember the location of a hidden platform in a pool of water using distal spatial cues.
Materials:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path, latency to find the platform, and time spent in different quadrants.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the surrounding cues.
-
Remove the animal and place it in a warming cage during the inter-trial interval (typically 10-15 minutes).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Key metrics for analysis include escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Protocol
The Novel Object Recognition task is a test of recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.
Objective: To assess a compound's effect on an animal's ability to recognize a previously encountered object.
Materials:
-
An open-field arena (e.g., a 40x40x40 cm box).
-
Two sets of identical objects (e.g., small plastic toys) and one novel object, all of similar size but different shapes and textures.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for habituation to the new environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Test Phase (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
This compound (5-HT4 Receptor Agonist) Signaling Pathway
Activation of the 5-HT4 receptor by this compound initiates a Gs-protein-coupled signaling cascade that ultimately enhances neuronal function and synaptic plasticity.
References
- 1. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT4 partial agonists to improve cognitive dysfunction in learning and memory disorders: Discovery of PF-4995274 [morressier.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Dazopride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Dazopride, a benzamide derivative developed as an antiemetic and gastroprokinetic agent for research purposes, requires careful consideration for its disposal due to the absence of specific, publicly available disposal guidelines.[1][2] This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, drawing from general principles of pharmaceutical and hazardous waste management to ensure safety and compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: When handling the powder form or if aerosolization is possible, a dust mask or respirator should be used.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials should be managed as a potentially hazardous waste stream. This conservative approach is necessary due to the lack of specific environmental and toxicity data.
1. Waste Segregation:
-
Solid Waste: All unused or expired this compound powder, along with contaminated consumables such as weighing papers, pipette tips, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Containerization and Labeling:
-
Use containers that are compatible with the chemical nature of the waste and are in good condition.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Keep containers securely sealed when not in use.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste streams are segregated.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure that the disposal method complies with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the compound were a controlled substance.[3][4]
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Regulatory Framework
The disposal of pharmaceutical and chemical waste in the United States is governed by several key regulations:
| Regulatory Body | Regulation | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal. Requires proper identification, labeling, and disposal of hazardous chemical waste. |
| EPA | Clean Water Act | Prohibits the discharge of pollutants into navigable waters. Flushing of chemicals like this compound is a violation of this act. |
| State/Local | Varies by location | Many states and municipalities have more stringent regulations for hazardous waste disposal than federal requirements. Always consult your local EHS for specific guidance. |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not widely published, as the compound was never commercially marketed. Researchers using this compound should develop their own standard operating procedures (SOPs) that include safety handling and waste disposal steps as outlined in this document.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Waste Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Dazopride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Dazopride. As a compound intended for research use only, adherence to strict safety measures is paramount to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a benzamide derivative and a research chemical necessitates handling with appropriate caution. The following PPE recommendations are based on general guidelines for handling hazardous chemicals in a laboratory setting.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a barrier against skin contact. Double-gloving is recommended when handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Full-length, buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood provides primary respiratory protection. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator may be required. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure risk and maintain compound stability.
Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
